6-(Methylthio)-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one
説明
BenchChem offers high-quality 6-(Methylthio)-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Methylthio)-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
6-methylsulfanyl-1,2-dihydropyrazolo[3,4-d]pyrimidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4OS/c1-12-6-7-2-3-4(8-6)9-10-5(3)11/h2H,1H3,(H2,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AERITGXHLJUXPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C2C(=N1)NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652828 | |
| Record name | 6-(Methylsulfanyl)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100047-42-5 | |
| Record name | 1,2-Dihydro-6-(methylthio)-3H-pyrazolo[3,4-d]pyrimidin-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100047-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Methylsulfanyl)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore found in numerous biologically active molecules, including kinase inhibitors with applications in oncology.[1] This document details a plausible and robust synthetic pathway to the target molecule, grounded in established chemical principles for the formation of the pyrazolo[3,4-d]pyrimidine ring system. Furthermore, it outlines a systematic approach to the structural elucidation and purity assessment of the synthesized compound, employing a suite of modern analytical techniques. This guide is intended to be a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this privileged scaffold.
Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Core
The pyrazolo[3,4-d]pyrimidine nucleus is a purine isostere that has garnered considerable attention in the field of medicinal chemistry due to its diverse pharmacological activities.[1] Its structural similarity to adenine allows it to interact with a variety of biological targets, most notably protein kinases.[1] Kinase inhibition is a cornerstone of modern targeted cancer therapy, and numerous pyrazolo[3,4-d]pyrimidine derivatives have been investigated for their potential as anticancer agents.[1]
The introduction of a methylthio group at the 6-position and an oxo group at the 3-position of the pyrazolo[3,4-d]pyrimidine scaffold, as in the case of 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one, can significantly influence the molecule's electronic properties and its ability to form key interactions with biological targets. This makes the target compound a valuable building block for the synthesis of new chemical entities with potentially enhanced potency and selectivity. This guide will provide the necessary technical details to enable the synthesis and thorough characterization of this important heterocyclic compound.
Synthetic Strategy: A Plausible Pathway to 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
The proposed synthetic pathway commences with the construction of a suitably functionalized pyrazole ring, which then undergoes cyclization to form the desired pyrazolo[3,4-d]pyrimidin-3(2H)-one.
Caption: Proposed synthetic pathway for 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one.
Step 1: Synthesis of the Pyrazole Precursor
The synthesis of the key intermediate, a 5-aminopyrazole-4-carboxamide derivative, can be achieved through various established methods. One common approach involves the condensation of a suitable three-carbon precursor with hydrazine.
Step 2: Cyclization to the Pyrazolo[3,4-d]pyrimidin-3(2H)-one Core
The crucial step in this synthesis is the formation of the fused pyrimidine ring. This can be accomplished by reacting the 5-aminopyrazole-4-carboxamide intermediate with a one-carbon synthon that will introduce the C4 and C6 atoms of the pyrimidine ring. For the synthesis of the target molecule with a thio group at the 6-position and an oxo group at the 3-position, carbon disulfide (CS2) is a suitable reagent. The reaction of an aminocarboxamide with carbon disulfide typically proceeds via the formation of a dithiocarbamate intermediate, which then undergoes intramolecular cyclization.
Step 3: S-Methylation to Yield the Final Product
The final step in the proposed synthesis is the selective methylation of the thiol group at the 6-position. This is a standard S-methylation reaction that can be achieved using a methylating agent such as methyl iodide (CH3I) in the presence of a suitable base to deprotonate the thiol.
Detailed Experimental Protocol (Proposed)
The following is a proposed, detailed experimental protocol for the synthesis of 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one. This protocol is based on analogous reactions found in the literature for the synthesis of related pyrazolo[3,4-d]pyrimidine derivatives.
It is imperative that all laboratory work is conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 5-Amino-1H-pyrazole-4-carboxamide | Reagent | Commercially Available |
| Carbon Disulfide (CS2) | ACS Reagent | Standard Supplier |
| Pyridine | Anhydrous | Standard Supplier |
| Methyl Iodide (CH3I) | Reagent | Standard Supplier |
| Sodium Hydroxide (NaOH) | ACS Reagent | Standard Supplier |
| Ethanol | Anhydrous | Standard Supplier |
| Methanol | ACS Reagent | Standard Supplier |
| Water | Deionized | Laboratory Supply |
Step-by-Step Synthesis
Step 1 & 2: Synthesis of 6-Thio-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-amino-1H-pyrazole-4-carboxamide (1 equivalent) in anhydrous pyridine.
-
To this solution, add carbon disulfide (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash thoroughly with water, and dry under vacuum to obtain the crude 6-thio-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one.
Step 3: Synthesis of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
-
Suspend the crude 6-thio-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one (1 equivalent) in a solution of sodium hydroxide (1.1 equivalents) in water.
-
To this suspension, add methyl iodide (1.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, neutralize the reaction mixture with dilute acetic acid.
-
Filter the resulting precipitate, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one.
Characterization of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
A comprehensive characterization of the synthesized compound is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended:
Caption: Experimental workflow for the characterization of the synthesized compound.
Physical Properties
| Property | Expected Value |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol |
Spectroscopic Data (Anticipated)
The following table summarizes the anticipated spectroscopic data for 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one based on its chemical structure and data from analogous compounds.
| Technique | Expected Observations |
| ¹H NMR | - Singlet for the S-CH₃ protons (around δ 2.5-2.7 ppm)- Singlet for the pyrazole C-H proton (around δ 7.8-8.2 ppm)- Broad singlet for the pyrazole N-H proton (variable, > δ 10 ppm)- Broad singlet for the pyrimidinone N-H proton (variable, > δ 11 ppm) |
| ¹³C NMR | - Signal for the S-CH₃ carbon (around δ 12-15 ppm)- Signals for the pyrazole and pyrimidine ring carbons in the aromatic region (δ 100-160 ppm)- Signal for the C=O carbon (around δ 155-165 ppm)- Signal for the C-S carbon (around δ 160-170 ppm) |
| FT-IR (cm⁻¹) | - N-H stretching vibrations (around 3100-3400 cm⁻¹)- C=O stretching vibration (around 1650-1700 cm⁻¹)- C=N and C=C stretching vibrations (around 1500-1600 cm⁻¹) |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight of C₆H₆N₄OS (182.21 g/mol ) |
Conclusion
This technical guide has outlined a comprehensive approach to the synthesis and characterization of 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one. The proposed synthetic route, based on established chemical principles, offers a reliable method for obtaining this valuable heterocyclic compound. The detailed characterization workflow, employing a combination of spectroscopic and physical methods, will ensure the unambiguous identification and purity assessment of the final product. The information presented herein is intended to empower researchers in medicinal chemistry and drug development to access this important scaffold for the exploration of new therapeutic agents.
References
-
Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. (2022). Archiv der Pharmazie. [Link]
-
Reaction of Carbon Disulfide with Cyanoacetic Acid Hydrazide: Novel Synthesis of Thiazole and Thiazolo[4,5-c]pyrazole. Journal of Chemical Research, Synopses. [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. [Link]
-
Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent. ResearchGate. [Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. [Link]
-
One-pot Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile Using Calcined Mg-Fe Hydrotalcite Catalyst. Bentham Science. [Link]
-
New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. MDPI. [Link]
Sources
6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies for 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
Foreword: Navigating the Landscape of Pyrazolo[3,4-d]pyrimidines
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a versatile purine isostere that forms the core of numerous kinase inhibitors and pharmacologically active agents.[1][2] This guide focuses on a specific, yet underexplored, member of this family: 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one . While direct experimental data for this precise molecule is limited in publicly accessible literature, this document serves as a technical primer by leveraging extensive data from its close and well-documented analogue, 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine . By examining the known properties of this parent scaffold, we can extrapolate and provide expert insights into the expected characteristics, synthetic pathways, and potential applications of the target 3(2H)-one derivative, offering a robust framework for researchers and drug development professionals.
Core Physicochemical and Structural Characteristics
The introduction of a carbonyl group at the 3-position fundamentally alters the electronic and physical properties of the pyrazolo[3,4-d]pyrimidine core. While the foundational structure is shared, key differences are anticipated. The following table summarizes the known properties of the parent analogue, which serves as a baseline for understanding our target compound.[3][4][5]
| Property | Data for 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine | Expected Characteristics for the 3(2H)-one Derivative |
| Molecular Formula | C₆H₆N₄S | C₆H₆N₄OS |
| Molecular Weight | 166.20 g/mol [3][4][5] | 182.20 g/mol |
| Appearance | Light yellow to yellow solid[5] | Expected to be a crystalline solid, likely off-white or pale yellow. |
| Melting Point | 210-212 °C[5] | Higher, due to increased polarity and hydrogen bonding potential from the lactam group. |
| Solubility | Limited solubility in water; soluble in polar organic solvents. | Enhanced solubility in polar protic solvents (e.g., alcohols, DMSO) compared to the parent. |
| pKa (Predicted) | 10.09 ± 0.20[5] | The lactam proton will be acidic, and the pyrazole N-H remains. The overall acidity will differ. |
| SMILES | CSc1ncc2cn[nH]c2n1[3][4] | CSc1ncc2c(n1)c(=O)n[nH]2 (one possible tautomer) |
| InChI Key | USZSUCXARYTYDC-UHFFFAOYSA-N[3][4] | Specific to the 3(2H)-one structure. |
The presence of the C3-carbonyl group introduces a lactam functionality. This enables tautomerism, allowing the compound to exist in equilibrium between the lactam (-C(=O)-NH-) and lactim (-C(OH)=N-) forms, which will influence its reactivity and spectroscopic signature.
Caption: Lactam-lactim tautomerism in the pyrimidinone ring.
Synthesis and Chemical Reactivity
Established Synthesis of the Parent Scaffold: 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine
The synthesis of the parent analogue provides a validated pathway to the core heterocyclic system. A common and effective method involves the cyclization of a functionalized pyrimidine with hydrazine.[5]
Protocol:
-
Reaction Setup: Under ice bath (0 °C) conditions, dissolve 4-chloro-2-(methylthio)pyrimidine-5-carbaldehyde (1.0 eq) in a mixture of ethanol and N,N-diisopropylethylamine (DIEA, 1.6 eq).
-
Hydrazine Addition: Slowly add hydrazine (1.7 eq) to the stirred solution over 5 minutes, maintaining the temperature at 0 °C.
-
Initial Stirring: Continue stirring the reaction mixture at 0 °C for 1 hour.
-
Heating: Transfer the reaction to an oil bath and heat at 50 °C for 1 hour to drive the cyclization to completion.
-
Workup: Remove the solvent via rotary evaporation. Wash the resulting residue with deionized water and dry under high vacuum to yield the crude product.
-
Purification: The crude solid can be further purified by recrystallization from a methanol/water solvent mixture to afford the final product.[5]
Caption: Synthesis of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine.
Proposed Synthesis for 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
Synthesizing the 3(2H)-one derivative requires a different strategy that incorporates the carbonyl functionality. A plausible approach, drawing from general pyrazolo-pyrimidinone syntheses, would involve the cyclocondensation of a pyrazole-carboxamide with a reagent capable of forming the C3-oxo-pyrimidine ring.[6]
Hypothetical Protocol:
-
Precursor Synthesis: Synthesize 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide. This key intermediate can be prepared from starting materials like malononitrile derivatives.
-
Cyclocondensation: React the pyrazole-carboxamide intermediate with a C1 synthon, such as triphosgene or a chloroformate ester, in the presence of a suitable base. This reaction is designed to close the pyrimidinone ring.
-
Workup and Purification: Following the reaction, a standard aqueous workup followed by crystallization or column chromatography would be employed to isolate the target compound.
Caption: Proposed synthetic route to the target 3(2H)-one.
Chemical Reactivity
-
N-Alkylation/Acylation: The pyrazole and lactam nitrogens are nucleophilic and represent primary sites for substitution, enabling the synthesis of diverse libraries of N1 and N2-substituted derivatives.[7]
-
Methylthio Group Modification: The 6-methylthio group is a key functional handle. It can be oxidized to the corresponding sulfoxide or sulfone, which can significantly modulate biological activity and solubility. Alternatively, it can act as a leaving group in nucleophilic aromatic substitution reactions to introduce various amine, alkoxy, or other functionalities at the C6 position.
-
Lactam Chemistry: The C3-carbonyl group can be targeted for reactions typical of amides, although its aromaticity within the heterocyclic system reduces its reactivity compared to aliphatic lactams.
Spectral Characterization Insights
While a full experimental dataset is unavailable, we can predict the key spectral features of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one based on its structure and data from its analogue.
| Spectral Method | Known Data for Analogue[5] | Predicted Data for 3(2H)-one Derivative |
| ¹H NMR | (CDCl₃) δ: 10.95 (br s, 1H, NH), 9.00 (s, 1H, Ar-H), 8.10 (s, 1H, Ar-H), 2.66 (s, 3H, S-CH₃). | The signal corresponding to the pyrimidine C-H proton (around 9.00 ppm) will be absent. Expect broad signals for the two N-H protons (pyrazole and lactam). The pyrazole C-H and S-CH₃ signals will remain, though their chemical shifts will be altered by the electronic effect of the carbonyl group. |
| ¹³C NMR | N/A | A distinct downfield signal for the C=O carbon is expected in the range of 160-175 ppm. |
| IR Spectroscopy | N/A | A strong, characteristic C=O stretching absorption band between 1650-1700 cm⁻¹ is expected. N-H stretching bands will be present around 3100-3300 cm⁻¹. |
| Mass Spectrometry | N/A | Expected [M+H]⁺ = 183.03. The fragmentation pattern would likely involve loss of CO, CH₃S, and cleavage of the heterocyclic rings. |
Biological Significance and Potential Applications
The pyrazolo[3,4-d]pyrimidine scaffold is a "privileged" structure in drug discovery, with numerous derivatives demonstrating potent inhibitory activity against various protein kinases.
-
Anticancer Potential: Derivatives of the 6-(methylthio) scaffold have been investigated as inhibitors of Src kinase, Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), and mTOR, all of which are critical targets in oncology.[7][8][9][10] The development of prodrugs based on this core has also been explored to improve properties like aqueous solubility for anticancer applications.[11]
-
Microtubule Targeting: Related pyrazolo[4,3-d]pyrimidine isomers have been developed as microtubule targeting agents, suggesting that this broader class of compounds can interfere with cell division.[12]
-
Other Activities: The scaffold has been linked to a wide range of biological activities, including anti-inflammatory, antifungal, and antibacterial properties.[1]
The introduction of the 3-oxo group in 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one provides an additional hydrogen bond acceptor and donor site, which could fundamentally alter its binding mode to biological targets compared to the parent scaffold. This makes it a highly attractive, albeit underexplored, candidate for screening in kinase inhibitor and other drug discovery programs.
Conclusion
6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one represents a molecule of significant scientific interest, standing at the intersection of a well-validated pharmacophore and a functional modification (the C3-oxo group) that promises novel chemical and biological properties. While direct experimental characterization is sparse, this guide provides a comprehensive technical overview based on authoritative data from its parent analogue. We have outlined its expected physicochemical properties, proposed viable synthetic routes, and predicted its key spectral features. The established importance of the pyrazolo[3,4-d]pyrimidine core in medicinal chemistry strongly suggests that this derivative is a compelling target for future synthesis and biological evaluation, particularly in the pursuit of novel kinase inhibitors.
References
-
Schenone, S., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. National Institutes of Health (NIH). Available from: [Link]
-
Amerigo Scientific. 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine. Available from: [Link]
-
Schenone, S., et al. (2004). Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation. European Journal of Medicinal Chemistry. Available from: [Link]
-
Vang, T., et al. (2021). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. ACS Publications. Available from: [Link]
-
ResearchGate. Biological activity of new 6-[(1-naphthylmethyl)thio)]-4-chloropyrazolo[3,4-d]pyrimidines. Available from: [Link]
-
CNR-IRIS. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Available from: [Link]
-
Lead Sciences. 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine. Available from: [Link]
-
ResearchGate. Synthesis of 6-(Alkylthio)-2-aryl-2H-pyrazolo[3,4-d]pyrimidines. Available from: [Link]
-
Usiena AIR. Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. Available from: [Link]
-
National Institutes of Health (NIH). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. Available from: [Link]
-
MDPI. 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Available from: [Link]
-
ResearchGate. 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Available from: [Link]
-
MDPI. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Available from: [Link]
-
Royal Society of Chemistry. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. Available from: [Link]
-
RSC Publishing. Utility of 6-aza-2-thiothymine in the synthesis of novel[4][8][13]triazolo[4,3-b][4][8][13]triazin-7-one derivatives: synthesis, structure elucidation, molecular docking and in vitro anti-lung cancer activity. Available from: [Link]
-
PubChem. Torkinib. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine - Amerigo Scientific [amerigoscientific.com]
- 5. 6-(Methylthio)-1H-pyrazolo[3,4]pyrimidine | 55084-74-7 [chemicalbook.com]
- 6. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iris.cnr.it [iris.cnr.it]
- 10. Torkinib | C16H16N6O | CID 135565635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. usiena-air.unisi.it [usiena-air.unisi.it]
- 12. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. No results for search term "3D-IFC78839" | CymitQuimica [cymitquimica.com]
The Biological Landscape of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling the Potential of a Privileged Scaffold
The pyrazolo[3,4-d]pyrimidine nucleus holds a distinguished position in medicinal chemistry, primarily due to its structural resemblance to endogenous purines. This bioisosteric relationship allows derivatives of this scaffold to act as competitive inhibitors for a multitude of enzymes that utilize purines as substrates, most notably protein kinases. Within this promising class of compounds, 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one emerges as a key synthetic intermediate and a core structure for the development of potent and selective therapeutic agents. While direct and extensive biological profiling of the parent compound is not widely documented, its strategic derivatization has unlocked a wealth of biological activities, particularly in the realm of oncology. This guide provides an in-depth exploration of the biological significance of the 6-(methylthio) substituted pyrazolo[3,4-d]pyrimidine core, with a focus on its role as a precursor to potent kinase inhibitors. We will delve into the mechanistic underpinnings of its derivatives' activities, provide detailed experimental protocols for their evaluation, and present a consolidated view of their structure-activity relationships.
The Pyrazolo[3,4-d]pyrimidine Scaffold: A Foundation for Kinase Inhibition
The pyrazolo[3,4-d]pyrimidine framework is considered a "privileged scaffold" in drug discovery. Its structural similarity to adenine allows it to effectively mimic the binding of ATP in the catalytic sites of kinases, leading to the inhibition of their phosphorylating activity.[1] Kinases are pivotal regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of kinase inhibitors has become a cornerstone of modern targeted therapy. The versatility of the pyrazolo[3,4-d]pyrimidine core allows for chemical modifications at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Biological Activities of 6-(Methylthio)-Substituted Pyrazolo[3,4-d]pyrimidine Derivatives
While 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one itself is primarily utilized as a building block in organic synthesis, its derivatives, particularly those with substitutions at the 4-amino position, have demonstrated significant biological activities. The methylthio group at the 6-position plays a crucial role in modulating the electronic and steric properties of the molecule, influencing its interaction with target proteins.
Inhibition of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase
A notable biological activity associated with 6-(methylthio)-pyrazolo[3,4-d]pyrimidine derivatives is the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that, upon activation by its ligands, initiates a signaling cascade that promotes cell proliferation, survival, and migration.[2] Overexpression or constitutive activation of EGFR is a common feature in various cancers, making it a prime target for anticancer therapies.
Studies have shown that 4-amino substituted 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines exhibit inhibitory activity against the proliferation of the A-431 human epidermoid carcinoma cell line, which is known to overexpress EGFR.[3][4] Certain derivatives from this series also demonstrated direct inhibition of EGF-stimulated EGFR tyrosine kinase (EGFR-TK) phosphorylation.[3][4] This indicates that these compounds can interfere with the initial step of EGFR signaling, thereby blocking downstream proliferative signals.
Inhibition of Src Family Kinases
Another key therapeutic target for derivatives of 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is the Src family of non-receptor tyrosine kinases. Src plays a critical role in regulating cell adhesion, growth, migration, and invasion.[5] Its aberrant activation is frequently observed in various cancers and is associated with metastatic progression.[6]
Specifically, the derivative 1-(2-Chloro-2-phenylethyl)-N-(2-chlorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known as SI388, has been identified as a potent Src inhibitor.[7] The inhibition of Src kinase activity by these pyrazolopyrimidine derivatives can disrupt the signaling pathways that drive cancer cell motility and invasion, offering a promising strategy for combating metastasis.
Quantitative Data Summary
The following table summarizes the reported inhibitory activities of key 6-(methylthio)-pyrazolo[3,4-d]pyrimidine derivatives against their respective kinase targets and cancer cell lines.
| Compound ID | Target | Assay | Cell Line | IC50/Inhibition | Reference |
| 2a | EGFR-TK | Cell Proliferation | A-431 | Inhibitory Activity | [3][4] |
| 2d | EGFR-TK | Cell Proliferation | A-431 | Inhibitory Activity | [3][4] |
| 2g | EGFR-TK | Cell Proliferation | A-431 | Inhibitory Activity | [3][4] |
| SI388 | Src Kinase | Enzymatic Assay | - | Potent Inhibition | [7] |
Note: Specific IC50 values for compounds 2a, 2d, and 2g were not explicitly provided in the cited abstract, but their inhibitory activity was highlighted.
Signaling Pathways and Mechanisms of Action
To appreciate the therapeutic potential of 6-(methylthio)-pyrazolo[3,4-d]pyrimidine derivatives, it is essential to understand the signaling pathways they modulate.
EGFR Signaling Pathway
The EGFR signaling cascade is a complex network of protein interactions that ultimately leads to changes in gene expression and cellular behavior. The pathway is initiated by ligand binding, leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. These phosphorylated sites serve as docking stations for various adaptor proteins and enzymes, which in turn activate downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, both of which are central to cell proliferation and survival.
Caption: EGFR signaling pathway and point of inhibition.
Src Signaling Pathway
Src, being a non-receptor tyrosine kinase, acts as a crucial signaling hub downstream of various cell surface receptors, including receptor tyrosine kinases (like EGFR) and integrins. Its activation leads to the phosphorylation of numerous substrates involved in cytoskeletal reorganization, cell adhesion, and migration. Key downstream effectors of Src include FAK (Focal Adhesion Kinase), paxillin, and cortactin, which are all integral to the dynamics of cell movement.
Caption: Simplified Src signaling pathway in cancer cell migration.
Experimental Protocols
The following protocols are generalized methodologies for assessing the biological activity of 6-(methylthio)-pyrazolo[3,4-d]pyrimidine derivatives, based on standard laboratory practices and information inferred from relevant literature.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability and proliferation.[8][9] It measures the metabolic activity of cells, which is indicative of their viability.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[3] The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture A-431 cells (or other relevant cancer cell lines) in complete growth medium.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (DMSO).
-
Incubate for 48-72 hours at 37°C.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
In Vitro Kinase Inhibition Assay (General Protocol)
This assay measures the ability of a compound to directly inhibit the enzymatic activity of a specific kinase.
Principle: The assay quantifies the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor. The amount of phosphorylation can be measured using various methods, such as radioactivity (if using [γ-³²P]ATP) or luminescence-based ATP detection.
Step-by-Step Methodology (Luminescence-based):
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Dilute the recombinant human EGFR or Src kinase to the desired concentration in kinase buffer.
-
Prepare a solution of the specific peptide substrate and ATP in kinase buffer.
-
Prepare serial dilutions of the test compound in kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the test compound or vehicle control.
-
Add the diluted kinase to each well.
-
Initiate the reaction by adding the substrate/ATP mixture.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction by adding a reagent that depletes the remaining ATP (e.g., ADP-Glo™ Reagent).[1][10]
-
Incubate to allow for complete ATP depletion.
-
Add a detection reagent that converts the ADP generated by the kinase reaction back to ATP, which is then used in a luciferase-based reaction to produce a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value of the inhibitor.
-
Conclusion and Future Perspectives
The 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one core represents a valuable starting point for the development of novel kinase inhibitors. Its derivatives have demonstrated promising activity against key oncogenic kinases such as EGFR and Src. The structure-activity relationship studies of these derivatives provide a roadmap for the design of next-generation inhibitors with improved potency, selectivity, and drug-like properties. Further exploration of this chemical space, including modifications at various positions of the pyrazolopyrimidine ring and the 6-methylthio group, holds the potential to yield novel therapeutic candidates for the treatment of cancer and other diseases driven by aberrant kinase signaling. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these new chemical entities, facilitating their progression through the drug discovery pipeline.
References
- Irby, R. B., & Yeatman, T. J. (2000). Role of Src expression and activation in human cancer. Oncogene, 19(49), 5636–5642.
- Schenone, S., Bruno, O., Bondavalli, F., Ranise, A., Mosti, L., Menozzi, G., ... & Lucacchini, A. (2004). Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation. European journal of medicinal chemistry, 39(2), 153-160.
- Windham, T. C., Parikh, N. U., Siwak, D. R., Summy, J. M., McConkey, D. J., Kraker, A. J., & Gallick, G. E. (2002). Src activation regulates anoikis in human colon tumor cell lines. Oncogene, 21(50), 7797–7807.
-
A431 Cell Line - In-Depth Analysis of Epidermoid Carcinoma Cells in Dermatological Research. (n.d.). Cytion. Retrieved from [Link]
-
A431 cells. (n.d.). In Wikipedia. Retrieved from [Link]
-
Proto-oncogene tyrosine-protein kinase Src. (n.d.). In Wikipedia. Retrieved from [Link]
- SRC Signaling in Cancer and Tumor Microenvironment. (2020). Advances in experimental medicine and biology, 1221, 41–56.
-
MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved from [Link]
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of visualized experiments : JoVE, (81), 50542.
- Involvement of Src in the Adaptation of Cancer Cells under Microenvironmental Stresses. (2013). Cancers, 5(1), 137–156.
- Src signaling pathways in prostate cancer. (2014). Cancer and Metastasis Reviews, 33(2-3), 569–581.
- Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. (2015). Analytical chemistry, 87(15), 7949–7956.
- Quantitative Proteomic profiling identifies protein correlates to EGFR kinase inhibition. (2010). Molecular & cellular proteomics : MCP, 9(6), 1171–1184.
- Quantification of Epidermal Growth Factor Receptor Expression Level and Binding Kinetics on Cell Surfaces by Surface Plasmon Resonance Imaging. (2016). Scientific reports, 6, 34726.
-
c-Src Kinase Inhibitor Screening Assay Kit (DEIABL538). (n.d.). Creative Diagnostics. Retrieved from [Link]
-
EGFR Assays & Drug Discovery Services. (n.d.). Reaction Biology. Retrieved from [Link]
- Protocol to characterize extracellular c-Src tyrosine kinase function through substrate interaction and phosphorylation. (2023). STAR protocols, 4(4), 102715.
- Schenone, S., Bruno, O., Bondavalli, F., Ranise, A., Mosti, L., Menozzi, G., ... & Lucacchini, A. (2004). Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation. European journal of medicinal chemistry, 39(2), 153-160.
-
6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine. (n.d.). Lead Sciences. Retrieved from [Link]
- Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. (2023). Pharmaceuticals, 16(7), 958.
-
6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine. (n.d.). Amerigo Scientific. Retrieved from [Link]
-
EGFR Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]
- Selected bioactive pyrazolo[3,4-d]pyrimidin-4-ones. (2019). Molecules, 24(12), 2294.
- 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. (2018). Molbank, 2018(4), M1016.
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024). RSC advances, 14(4), 2439–2462.
Sources
- 1. promega.com [promega.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Src signaling in cancer invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 7. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. promega.com [promega.com]
An In-depth Technical Guide to the Derivatives of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one: Synthesis, Biological Activity, and Future Perspectives
Abstract
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, renowned for its structural similarity to endogenous purines and its consequent broad range of biological activities. This technical guide provides a comprehensive overview of the derivatives of a specific, yet underexplored, member of this family: 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one. While direct literature on this core and its derivatives is nascent, this guide synthesizes information from closely related analogs and foundational chemical principles to provide a forward-looking resource for researchers in drug discovery. We will delve into plausible synthetic routes, explore potential structure-activity relationships, and discuss the prospective therapeutic applications of this intriguing class of molecules, with a particular focus on their potential as kinase inhibitors and anti-inflammatory agents.
The Pyrazolo[3,4-d]pyrimidine Core: A Scaffold of Therapeutic Promise
The pyrazolo[3,4-d]pyrimidine ring system is a purine isostere, where the imidazole ring of the purine is replaced by a pyrazole ring. This fundamental structural mimicry allows these compounds to interact with a wide array of biological targets, particularly ATP-binding sites in kinases. Consequently, pyrazolo[3,4-d]pyrimidine derivatives have been extensively investigated and developed as inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs), which are pivotal in cancer cell proliferation and survival. Beyond oncology, these scaffolds have demonstrated potential as anti-inflammatory, antimicrobial, and central nervous system-modulating agents.
The subject of this guide, 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one , presents a unique combination of structural features:
-
The pyrazolo[3,4-d]pyrimidine core provides the foundational framework for interaction with biological targets.
-
The 6-methylthio group offers a site for metabolic modification (oxidation to sulfoxide or sulfone) or for displacement to introduce further diversity.
-
The 3-oxo group (a pyrimidinone) introduces a hydrogen bond donor and acceptor, potentially altering the binding mode and selectivity compared to the more commonly studied 4-substituted derivatives.
dot graph { layout=neato; node [shape=plaintext]; A [label=""]; B [label=""]; C [label=""]; D [label=""]; E [label=""]; F [label=""]; G [label=""]; H [label=""]; I [label=""]; J [label=""]; K [label=""]; L [label=""]; M [label=""]; N [label=""]; O [label=""]; P [label=""]; Q [label=""]; R [label=""]; S [label=""]; T [label=""]; U [label=""]; V [label=""]; W [label=""]; X [label=""]; Y [label=""]; Z [label=""]; a [label=""]; b [label=""]; c [label=""]; d [label=""]; e [label=""]; f [label=""]; g [label=""]; h [label=""]; i [label=""]; j [label=""]; k [label=""]; l [label=""]; m [label=""]; n [label=""]; o [label=""]; p [label=""]; q [label=""]; r [label=""]; s [label=""]; t [label=""]; u [label=""]; v [label=""]; w [label=""]; x [label=""]; y [label=""]; z [label=""]; 1 -- 2; 2 -- 3; 3 -- 4; 4 -- 5; 5 -- 1; 3 -- 6; 6 -- 7; 7 -- 8; 8 -- 4; 7 -- 9; 9 -- 10; 10 -- 11; 11 -- 12; 12 -- 7; 10 -- 13; 13 -- 14; 14 -- 15; 15 -- 11; } node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, margin="0.1,0.05"]; edge [fontname="Helvetica", fontsize=10]; "6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one" [ label=<
Core Structure IUPAC Name6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one Molecular FormulaC6H6N4OS Key FeaturesPyrazolo[3,4-d]pyrimidine scaffold, 6-methylthio group, 3-oxo functionality
]; } caption { label="Core Structure and Key Features"; fontsize=12; fontname="Helvetica-Bold"; } "Core Structure and Key Features"
Synthetic Strategies for 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one and its Derivatives
While the direct synthesis of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one is not explicitly detailed in the current literature, a plausible and efficient route can be proposed based on established pyrazole and pyrimidine chemistry. The key starting material for this synthesis is 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide .
Synthesis of the Core Scaffold
The proposed synthesis involves the cyclization of 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide with a one-carbon synthon, such as urea or a chloroformate, to form the pyrimidinone ring.
Rationale: The 5-amino group and the adjacent carboxamide nitrogen of the starting pyrazole are well-positioned to react with a bifunctional one-carbon electrophile. Heating with urea, for example, would likely proceed via initial formation of an N-acylurea intermediate, followed by intramolecular cyclization with the elimination of ammonia to yield the thermodynamically stable pyrazolo[3,4-d]pyrimidin-3(2H)-one ring system.
Strategies for Derivatization
The 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one core offers several positions for chemical modification to generate a library of derivatives for structure-activity relationship (SAR) studies.
-
N-Alkylation/Arylation: The N1 and N2 positions of the pyrazole ring can be substituted using standard alkylation or arylation conditions (e.g., alkyl halides or aryl boronic acids in the presence of a suitable base and catalyst). This allows for the introduction of a wide variety of substituents to probe the steric and electronic requirements of the target binding site.
-
Modification of the 6-Methylthio Group:
-
Oxidation: The sulfur atom can be oxidized to the corresponding sulfoxide or sulfone using oxidizing agents like m-CPBA or Oxone®. This can alter the electronic properties and hydrogen bonding capacity of the molecule.
-
Nucleophilic Displacement: The methylthio group can potentially be displaced by other nucleophiles, although this may require prior activation (e.g., oxidation to a better leaving group). This would allow for the introduction of various amino, alkoxy, or other thioether moieties at the 6-position.
-
-
Substitution on the Pyrimidinone Ring: While the 3-oxo group is a defining feature, derivatization at the N2 or N7 positions of the pyrimidine ring could also be explored, although this may be more challenging synthetically.
Potential Biological Activities and Structure-Activity Relationships (SAR)
Given the extensive research on the broader pyrazolo[3,4-d]pyrimidine class, we can extrapolate the likely biological activities and potential SAR for derivatives of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one.
Anticancer Activity: Kinase Inhibition
The primary anticipated biological activity for this class of compounds is the inhibition of protein kinases. Numerous studies have demonstrated that substitutions at the N1 and 4-positions of the pyrazolo[3,4-d]pyrimidine scaffold are critical for potent and selective kinase inhibition. For the 3-oxo derivatives, we can hypothesize a similar SAR profile.
Key SAR Hypotheses:
-
N1-Substitution: The introduction of substituted phenyl or other aromatic/heteroaromatic rings at the N1 position is likely to be crucial for activity. The nature and substitution pattern of this ring will influence binding in the hydrophobic pocket of the kinase active site.
-
6-Position: The methylthio group is a relatively small substituent. Its replacement with other small, polar groups or its oxidation could influence solubility and interactions with the solvent-exposed region of the ATP-binding site.
-
3-Oxo Group: The pyrimidinone moiety is expected to form key hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition.
Anti-inflammatory Activity
Certain pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit inflammatory mediators. For instance, 6-dimethylamino substituted analogs have been reported to inhibit cyclooxygenase (COX) enzymes, particularly COX-2. It is plausible that 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one derivatives could also exhibit anti-inflammatory properties through similar or different mechanisms.
Experimental Protocols
To facilitate research in this area, we provide detailed, self-validating protocols for the proposed synthesis of the core molecule and for a representative biological assay.
Protocol for the Synthesis of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
Objective: To synthesize the core scaffold from 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide.
Materials:
-
5-Amino-3-(methylthio)-1H-pyrazole-4-carboxamide
-
Urea
-
High-boiling point solvent (e.g., N,N-dimethylformamide (DMF) or diphenyl ether)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Standard workup and purification equipment (e.g., filtration apparatus, rotary evaporator, recrystallization solvents)
Procedure:
-
To a round-bottom flask, add 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide (1 equivalent) and urea (1.5-2 equivalents).
-
Add a high-boiling point solvent (e.g., DMF) to create a stirrable slurry.
-
Heat the reaction mixture to reflux (typically 150-180 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction may take several hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with a suitable solvent (e.g., ethanol, water) to remove excess urea and solvent.
-
If no precipitate forms, pour the reaction mixture into cold water to induce precipitation.
-
Collect the crude product by filtration.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, DMF/water) to obtain pure 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Protocol for In Vitro Kinase Inhibition Assay (Example: EGFR Tyrosine Kinase)
Objective: To evaluate the inhibitory activity of synthesized derivatives against a representative protein kinase.
Materials:
-
Synthesized 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one derivatives
-
Recombinant human EGFR kinase
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP (Adenosine Triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Multi-well plates (e.g., 384-well)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a multi-well plate, add the kinase buffer, the EGFR enzyme, and the test compound at various concentrations. Include a positive control (e.g., a known EGFR inhibitor like gefitinib) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding a mixture of the Poly(Glu, Tyr) substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This involves adding ADP-Glo™ reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.
-
Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Future Perspectives and Conclusion
The derivatives of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one represent an unexplored area of chemical space with significant therapeutic potential. While direct experimental data is currently limited, the foundational knowledge of the broader pyrazolo[3,4-d]pyrimidine family provides a strong rationale for their investigation.
Future research in this area should focus on:
-
Confirmation of the proposed synthesis and optimization of the reaction conditions.
-
Synthesis of a diverse library of derivatives with modifications at the N1 and 6-positions to establish clear SAR.
-
Screening of these derivatives against a panel of protein kinases to identify potent and selective inhibitors.
-
Evaluation of their anti-inflammatory and other potential biological activities.
-
In-depth mechanistic studies to elucidate the mode of action of any active compounds.
References
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024). RSC Advances. Available at: [Link]
- Schenone, S., Bruno, O., Bondavalli, F., Ranise, A., Mosti, L., Menozzi, G., Fossa, P., Manetti, F., Morbidelli, L., Trincavelli, L., Martini, C., & Lucacchini, A. (2004). Synthesis of 1-(2-chloro-2-phen
A Spectroscopic Guide to 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one: Theoretical Insights and Practical Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of the spectroscopic characteristics of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry. While direct experimental spectra for this specific molecule are not widely published, this document, authored from the perspective of a Senior Application Scientist, offers a comprehensive theoretical analysis of its expected spectroscopic signatures. By leveraging established principles and drawing comparisons with closely related analogues, this guide serves as a robust predictive resource and a practical handbook for the characterization of this and similar pyrazolopyrimidine scaffolds.
The pyrazolo[3,4-d]pyrimidine core is a significant pharmacophore, and understanding its structural nuances through spectroscopic analysis is paramount for the rational design of novel therapeutics. This guide will delve into the anticipated data from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, providing both predicted data and standardized protocols for experimental acquisition.
The Structural Framework: 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
A clear understanding of the molecular architecture is fundamental to interpreting its spectroscopic output. The structure, presented below, features a fused pyrazole and pyrimidine ring system, a methylthio substituent at the 6-position, and a crucial oxo group at the 3-position, which significantly influences the electronic environment and, consequently, the spectroscopic data.
Figure 3: Standard workflow for acquiring ¹³C NMR data.
Mass Spectrometry: Determining the Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments. This is critical for confirming the molecular formula and gaining insights into the molecule's stability and fragmentation pathways.
Predicted Mass Spectrometry Data
-
Molecular Formula: C₆H₆N₄OS
-
Monoisotopic Mass: 182.0266 g/mol
-
Expected Molecular Ion Peak (M⁺): m/z = 182
-
Expected Protonated Molecular Ion Peak ([M+H]⁺): m/z = 183
Key Fragmentation Pathways: The fragmentation of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one under electron ionization (EI) would likely involve the loss of small, stable molecules.
Figure 4: Predicted major fragmentation pathways.
Experimental Protocol for Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the solid sample is introduced into the ion source, typically via a direct insertion probe.
-
Ionization: The sample is vaporized by heating and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) which separates them based on their mass-to-charge ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Data
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3200 - 3400 | N-H | Stretching (pyrazole and pyrimidine) |
| 3000 - 3100 | C-H | Aromatic/vinylic C-H stretching |
| 2850 - 2960 | C-H | Aliphatic C-H stretching (S-CH₃) |
| 1650 - 1700 | C=O | Carbonyl stretching (lactam) |
| 1500 - 1600 | C=N, C=C | Ring stretching |
The presence of a strong absorption band in the region of 1650-1700 cm⁻¹ would be a key indicator of the carbonyl group in the lactam ring, distinguishing it from its analogue, 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine.
Experimental Protocol for IR Spectroscopy (ATR)
-
Sample Preparation: A small amount of the solid sample is placed directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The sample is brought into firm contact with the crystal, and the IR spectrum is recorded.
-
Background Correction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.
Conclusion
References
- Schenone, S., Bruno, O., Bondavalli, F., Ranise, A., Mosti, L., Menozzi, G., Fossa, P., Manetti, F., Morbidelli, L., Trincavelli, L., Martini, C., & Lucacchini, A. (2004). Synthesis
An In-depth Technical Guide to the ¹H NMR Spectrum of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one. As a Senior Application Scientist, this document moves beyond a mere presentation of data, offering a deep dive into the causal relationships between the molecule's structure and its spectral features. This guide is designed to be a self-validating resource, grounding its interpretations in established principles of NMR spectroscopy and comparative data from analogous chemical structures. Detailed experimental protocols, data visualization, and a thorough reference list are included to ensure scientific integrity and practical utility for researchers in medicinal chemistry and drug development.
Introduction: The Significance of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one and its Spectroscopic Characterization
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a purine isostere. This structural similarity allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities, including kinase inhibition and antiviral effects. The specific derivative, 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one, combines this potent core with a methylthio substituent, which can modulate its metabolic stability and target engagement, and a pyrimidinone ring, which alters its electronic and hydrogen bonding properties.
Accurate structural elucidation is paramount in drug discovery, and ¹H NMR spectroscopy is an indispensable tool for this purpose. The ¹H NMR spectrum provides a detailed fingerprint of the molecule, revealing not only the presence of specific functional groups but also their electronic environment and spatial relationships. A thorough understanding of the ¹H NMR spectrum of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one is therefore critical for its unambiguous identification, for monitoring its synthesis, and for studying its interactions with biological macromolecules.
This guide will provide a detailed, predictive interpretation of the ¹H NMR spectrum of this compound, drawing on data from closely related structures to ensure a high degree of accuracy and educational value.
Molecular Structure and Tautomerism
The structure of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one is presented below. A critical aspect of its chemistry is the potential for tautomerism. The pyrimidinone ring can theoretically exist in keto (lactam) and enol (lactim) forms. However, extensive studies on related pyrazolopyrimidinones and 4-pyrimidinone itself have shown that the keto (lactam) form is the overwhelmingly predominant and most stable tautomer in solution[1][2]. Our interpretation will therefore be based on this stable lactam tautomer.
Caption: Chemical structure of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one.
Experimental Protocol: ¹H NMR Spectrum Acquisition
To ensure high-quality, reproducible data, the following experimental protocol is recommended. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for this class of compounds due to its excellent solubilizing power and its ability to slow down the exchange of N-H protons, often allowing for their observation and coupling.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one.
-
Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
-
-
Instrumental Parameters (400 MHz Spectrometer):
-
Spectrometer Frequency: 400 MHz for ¹H.
-
Solvent: DMSO-d₆.
-
Temperature: 298 K (25 °C).
-
Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30').
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 (adjust for optimal signal-to-noise ratio).
-
Spectral Width: 0-16 ppm.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals.
-
Analyze chemical shifts, multiplicities, and coupling constants.
-
Predicted ¹H NMR Spectrum: A Detailed Interpretation
Based on the analysis of structurally similar compounds found in the literature, the following ¹H NMR spectrum is predicted for 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one in DMSO-d₆.
Predicted Spectral Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification and Causality |
| ~12.0 - 13.5 | Broad Singlet | 1H | N²-H | The N-H protons of the pyrazole ring in pyrazolopyrimidinones are typically deshielded due to the anisotropic effect of the aromatic system and hydrogen bonding. In similar structures, these protons appear at very low fields[3]. |
| ~11.0 - 12.0 | Broad Singlet | 1H | N¹-H | The lactam N-H proton is also expected to be significantly deshielded due to the electron-withdrawing effect of the adjacent carbonyl group and its involvement in hydrogen bonding with the DMSO solvent. Its chemical shift is expected to be in a region similar to other lactam N-H protons[4]. |
| ~8.0 - 8.5 | Singlet | 1H | C⁷ª-H | This proton is part of the pyrazole ring, an electron-deficient aromatic system. Protons on such systems are typically found at low field. In related pyrazolo[3,4-d]pyrimidin-4(5H)-ones, the pyrazole C-H proton is observed in this region[4]. |
| ~2.5 - 2.7 | Singlet | 3H | S-CH₃ | The methyl protons of a methylthio group are typically found in this region. The sulfur atom is moderately electronegative, causing a downfield shift from a typical alkane. In various 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine derivatives, this signal consistently appears around 2.5 ppm[5]. |
Visualizing the Workflow for Spectral Interpretation:
Caption: Workflow for ¹H NMR spectrum acquisition and interpretation.
In-depth Discussion of Spectral Features
-
N-H Protons (N¹-H and N²-H): The two N-H protons are expected to be the most downfield signals in the spectrum. Their broadness is a result of quadrupole broadening from the adjacent nitrogen atoms and potential chemical exchange. In a polar, hydrogen-bond-accepting solvent like DMSO, these protons will form strong hydrogen bonds, which significantly deshields them, shifting their resonance to a lower field[6]. The exact chemical shifts can be sensitive to concentration and temperature. A D₂O exchange experiment would confirm their assignment, as these peaks would disappear from the spectrum upon addition of D₂O.
-
Pyrazole Proton (C⁷ª-H): The lone proton on the heterocyclic core is attached to the pyrazole ring. This five-membered ring is aromatic and electron-deficient, leading to a significant deshielding of the attached proton. Its appearance as a singlet is expected, as there are no adjacent protons within a three-bond distance to cause spin-spin coupling.
-
Methylthio Protons (S-CH₃): The three protons of the methyl group attached to the sulfur atom are chemically equivalent and will therefore appear as a sharp singlet. The chemical shift is influenced by the electronegativity of the sulfur atom. The observed range for methylthio groups on similar heterocyclic systems provides a high degree of confidence in this assignment[5].
Conclusion
The ¹H NMR spectrum of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one is predicted to show four distinct signals corresponding to the two N-H protons, one aromatic proton on the pyrazole ring, and the methyl protons of the thioether group. This in-depth guide provides a robust framework for the interpretation of this spectrum, grounded in fundamental principles and supported by empirical data from closely related compounds. The provided experimental protocol offers a standardized method for obtaining high-quality data. This comprehensive analysis serves as a valuable resource for researchers working with this important class of heterocyclic compounds, facilitating their research and development efforts.
References
-
Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. (2023). Pharmaceuticals. [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024). RSC Advances. [Link]
-
Tautomers of 4-aminopyrazolo[3,4-d]pyrimidine. (n.d.). ResearchGate. [Link]
-
Pyrazolo[3,4-d]pyrimidine ribonucleosides related to 2-aminoadenosine and isoguanosine: synthesis, deamination and tautomerism. (2005). Organic & Biomolecular Chemistry. [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024). RSC Advances. [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][5]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. (2022). RSC Medicinal Chemistry. [Link]
-
Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. (2016). Journal of the Brazilian Chemical Society. [Link]
-
¹H NMR Spectroscopy. (n.d.). University of Regensburg. [Link]
-
¹H NMR Chemical Shifts. (n.d.). Oregon State University. [Link]
-
Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. (2018). Molbank. [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2022). Molecules. [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2022). National Institutes of Health. [Link]
-
¹H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. (2003). Magnetic Resonance in Chemistry. [Link]
-
¹H chemical shifts in NMR: Part 19 . Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. (2003). Modgraph. [Link]
-
Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. (2019). ACS Infectious Diseases. [Link]
-
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine. (2014). ResearchGate. [Link]
-
Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. (2021). Journal of the Brazilian Chemical Society. [Link]
-
Proton NMR Table. (n.d.). Michigan State University. [Link]
-
The prediction of ¹H NMR chemical shifts in organic compounds. (2011). Spectroscopy Europe. [Link]
-
Chemical shifts. (n.d.). University of California, Irvine. [Link]
-
¹H NMR chemical shifts of ε-lactams (ppm). (n.d.). ResearchGate. [Link]
-
Structural determination of -lactams by ¹H and ¹³C NMR. (2009). Magnetic Resonance in Chemistry. [Link]
-
¹H NMR Chemical Shift. (n.d.). Oregon State University. [Link]
-
13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2023). Chemistry LibreTexts. [Link]
Sources
- 1. Pyrazolo[3,4-d]pyrimidine ribonucleosides related to 2-aminoadenosine and isoguanosine: synthesis, deamination and tautomerism - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 3. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.cnr.it [iris.cnr.it]
- 6. 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | C5H5N5 | CID 75420 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Structure and Application of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
This guide provides a comprehensive technical overview of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core molecular architecture, physicochemical properties, synthesis, and its pivotal role as a versatile intermediate in the development of targeted therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important molecular scaffold.
Introduction: The Prominence of the Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine ring system is a "privileged scaffold" in drug discovery, a designation earned due to its structural resemblance to endogenous purines like adenine.[1][2] This bioisosteric relationship allows its derivatives to effectively interact with the ATP-binding sites of numerous enzymes, particularly protein kinases.[1][3] Consequently, this scaffold is a cornerstone in the design of inhibitors for a wide range of therapeutic targets implicated in cancer, inflammation, and other proliferative diseases.[1][3][4] 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one stands out as a key synthetic intermediate, offering a reactive handle for the creation of diverse chemical libraries.
Core Molecular Architecture
A thorough understanding of the molecule's structure is fundamental to appreciating its chemical behavior and therapeutic potential.
2D Structure and Nomenclature
The foundational characteristics of this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 6-(Methylthio)-1,2-dihydropyrazolo[3,4-d]pyrimidin-3-one | N/A |
| CAS Number | 100047-42-5 | [5][6] |
| Molecular Formula | C₆H₆N₄OS | [5][6] |
| Molecular Weight | 182.20 g/mol | [5] |
| SMILES | O=C1NNC2=NC(SC)=NC=C12 | [5] |
| InChI | InChI=1S/C6H6N4OS/c1-11-5-4-6(10)9-10-8-3-7-5/h3H,1H3,(H2,7,8,9,10) | N/A |
graph "2D_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,1.5!"]; N2 [label="N", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C3a [label="C", pos="0,0!"]; C4 [label="C", pos="1.3,-0.75!"]; N5 [label="N", pos="1.3,0.75!"]; C6 [label="C", pos="0,2.25!"]; N7 [label="N", pos="-1.3,2.25!"]; C7a [label="C", pos="-2.1,1.5!"]; // Placeholder for pyrazole ring closure
// Substituent nodes O3 [label="=O", pos="-2.3,-1.25!"]; S6 [label="S", pos="0,3.5!"]; CH3 [label="CH3", pos="1.3,4!"]; H_N [label="H", pos="-2.1,0.75!"]; H_N_pyrazole [label="H", pos="-2.9,1.5!"]; // Placeholder for pyrazole N-H
// Bonds N1 -- C6; C6 -- N7; N7 -- C7a [style=invis]; // Connect to placeholder // Pyrazole Ring C3a -- N2; N2 -- C7a [style=invis]; C7a -- C3a [style=invis]; C3 -- C3a; // Pyrimidine Ring C3a -- N1; N1 -- C4; C4 -- N5; N5 -- C3a;
// Double bonds and substituents C3 -- O3 [style=bold]; C6 -- S6; S6 -- CH3; N2 -- H_N;
// Fused representation (manual positioning) // This is a simplified representation. True Graphviz for fused rings is complex. // A better approach is to use an image, but adhering to prompt. // The below is a conceptual layout. node [shape=none, margin=0] fused [label=< <TABLEBORDER="0"CELLBORDER="0"CELLSPACING="0"><TR><TD>TD><TD>NTD><TD>--TD><TD>CTD><TD>--TD><TD>NTD><TD>TD>TR><TR><TD>TD><TD>|TD><TD>TD><TD>||TD><TD>TD><TD>|TD><TD>TD>TR><TR><TD>CTD><TD>--TD><TD>CTD><TD>--TD><TD>NTD><TD>--TD><TD>CTD>TR><TR><TD>||TD><TD>TD><TD>|TD><TD>TD><TD>TD><TD>TD><TD>||TD>TR><TR><TD>OTD><TD>TD><TD>NTD><TD>--TD><TD>NTD><TD>TD><TD>S-CH3TD>TR><TR><TD>TD><TD>TD><TD>|TD><TD>TD><TD>|TD><TD>TD><TD>TD>TR><TR><TD>TD><TD>TD><TD>HTD><TD>TD><TD>HTD><TD>TD><TD>TD>TR>TABLE> >]; }
Note: Due to the limitations of DOT language for complex fused heterocyclic systems, the above script is a conceptual representation. A proper chemical drawing software should be used for accurate depiction. Caption: 2D structure of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one.
Key Structural Features
-
Fused Bicyclic Core: The molecule is built upon a planar pyrazolo[3,4-d]pyrimidine core, which consists of a pyrazole ring fused to a pyrimidine ring.
-
Lactam Functionality: The presence of a carbonyl group at the C3 position and adjacent nitrogen atoms defines a lactam system. Tautomerism is possible, with the molecule existing predominantly in the keto (lactam) form, pyrimidin-3(2H)-one, rather than the enol (lactim) form.
-
Methylthio Group: The methylthio (-SCH₃) group at the C6 position is the most critical feature from a synthetic standpoint. The sulfur atom makes the C6 position susceptible to nucleophilic aromatic substitution, allowing for the facile displacement of the methylthio group. This reactivity is the gateway to creating diverse analogs.
Physicochemical Properties and Characterization
The molecular structure dictates the compound's physical and chemical properties, which in turn influence its behavior in biological systems and its suitability as a drug candidate.
Predicted Physicochemical Properties
Computational models provide valuable insights into the druglikeness of a molecule.
| Property | Predicted Value | Implication in Drug Development |
| Molecular Weight | 182.20 g/mol | Well within the range for good oral bioavailability (Lipinski's Rule < 500). |
| LogP (o/w) | ~0.5 - 1.0 | Indicates a balance between hydrophilicity and lipophilicity, favorable for membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~90 Ų | Suggests good potential for cell permeability. |
| Hydrogen Bond Donors | 2 | Contributes to target binding and solubility. |
| Hydrogen Bond Acceptors | 4 | Contributes to target binding and solubility. |
These values are estimations from cheminformatics software and may vary slightly between prediction algorithms.
Spectroscopic Signature
From a Senior Application Scientist's perspective, predicting the spectroscopic output is crucial for verifying the identity and purity of a synthesized compound.
-
¹H NMR: In a solvent like DMSO-d₆, one would expect to see distinct signals:
-
A singlet for the methyl protons (-SCH₃) around δ 2.5-2.7 ppm.
-
A singlet for the C4-H proton of the pyrimidine ring, likely downfield (δ > 8.0 ppm).
-
Broad signals for the two N-H protons of the pyrazole and pyrimidinone rings, which are exchangeable with D₂O.
-
-
¹³C NMR: The spectrum would show six distinct carbon signals, including the carbonyl carbon (C3) at a characteristic downfield shift (>160 ppm) and the methyl carbon (-SCH₃) at an upfield shift (~15 ppm).
-
Mass Spectrometry: The ESI-MS spectrum would prominently feature the protonated molecular ion [M+H]⁺ at m/z 183.0.
Synthesis and Reactivity: A Gateway to Diversity
The true value of 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one lies in its role as a strategic synthetic intermediate.
Retrosynthetic Analysis
A logical approach to synthesizing this molecule involves disconnecting the pyrimidine ring, revealing a substituted pyrazole as a key precursor. This pyrazole itself can be constructed from simple, commercially available starting materials.
Caption: Retrosynthetic pathway for the target molecule.
Forward Synthesis Protocol
A common synthetic route involves the cyclization of a 5-amino-4-cyanopyrazole with a thiocarbonyl source. The following is a representative, generalized protocol.
Objective: To synthesize 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one.
Materials:
-
Ethyl 5-amino-1H-pyrazole-4-carboxylate
-
Thiourea
-
Sodium ethoxide (NaOEt)
-
Ethanol (absolute)
-
Methyl iodide (CH₃I)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Cyclization to form the Pyrimidinone Ring:
-
To a solution of sodium ethoxide in absolute ethanol, add ethyl 5-amino-1H-pyrazole-4-carboxylate and thiourea.
-
Rationale: Sodium ethoxide acts as a strong base to deprotonate the reactants and facilitate the condensation and cyclization reaction.
-
Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and neutralize with dilute HCl to precipitate the thione intermediate.
-
Filter, wash the solid with water, and dry under vacuum.
-
-
S-Methylation:
-
Dissolve the thione intermediate in an appropriate solvent (e.g., DMF or aqueous NaOH).
-
Add methyl iodide dropwise at room temperature.
-
Rationale: Methyl iodide is an excellent electrophile for the S-alkylation of the thione, forming the more synthetically versatile methylthio group.
-
Stir for 2-4 hours until the reaction is complete (monitored by TLC).
-
Precipitate the product by adding water or adjusting the pH.
-
Filter the solid, wash thoroughly with water, and dry.
-
-
Purification and Validation:
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The obtained spectra should match the predicted signatures (Section 2.2). This step is critical for the self-validation of the protocol.
-
Key Reactivity for Drug Discovery
The methylthio group is an excellent leaving group for nucleophilic aromatic substitution (SNA). This allows for the introduction of a wide array of functionalities at the C6 position, which is a key vector for modulating biological activity and physicochemical properties.
Caption: Workflow for Structure-Activity Relationship (SAR) exploration.
Biological Significance and Therapeutic Applications
Derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have been extensively investigated as inhibitors of various protein kinases, including but not limited to:
-
Cyclin-Dependent Kinases (CDKs): Crucial regulators of the cell cycle, making them prime targets for cancer therapy.[1][7]
-
Tyrosine Kinases (e.g., EGFR, VEGFR): Key components of signaling pathways that drive tumor growth and angiogenesis.[4][8][9][10]
-
Src Family Kinases: Involved in cell proliferation, differentiation, and survival.[11]
The ability to easily modify the C6 position of the 6-(methylthio) intermediate allows medicinal chemists to systematically probe the binding pocket of a target kinase. By introducing different substituents, they can optimize potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of potent and specific drug candidates.[10][12]
Conclusion
6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one is more than just a single molecule; it is a strategic platform for innovation in drug discovery. Its molecular architecture, characterized by a purine-like core and a highly reactive methylthio group, provides an ideal starting point for the synthesis of extensive compound libraries. A deep understanding of its structure, properties, and reactivity, as outlined in this guide, is essential for any researcher aiming to leverage the power of the pyrazolo[3,4-d]pyrimidine scaffold in the development of next-generation targeted therapies.
References
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][5][7]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (n.d.). National Institutes of Health. [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][5][7]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). Royal Society of Chemistry. [Link]
-
Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. (2022). PubMed. [Link]
-
Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. (n.d.). Royal Society of Chemistry. [Link]
-
6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine. (n.d.). Lead Sciences. [Link]
-
The Role of Pyrazolo[3,4-D]Pyrimidines in Modern Chemical Synthesis. (2026). N/A. [Link]
-
6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine. (n.d.). Amerigo Scientific. [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024). National Institutes of Health. [Link]
-
Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. (2023). Royal Society of Chemistry. [Link]
-
Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation. (2004). PubMed. [Link]
-
Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. (2016). N/A. [Link]
-
Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. (2023). National Institutes of Health. [Link]
Sources
- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 100047-42-5|6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one|BLD Pharm [bldpharm.com]
- 6. parchem.com [parchem.com]
- 7. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel pyrazolo[3,4- d ]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00476G [pubs.rsc.org]
- 10. Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Potential Biological Targets of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Privileged Scaffold and Its Untapped Potential
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as fertile ground for the discovery of novel therapeutics. The pyrazolo[3,4-d]pyrimidine core is one such "privileged scaffold," owing to its structural resemblance to the endogenous purine ring system. This mimicry allows it to effectively compete for the ATP-binding sites of a vast array of enzymes, particularly protein kinases, which are pivotal regulators of cellular processes and prominent targets in drug discovery.
This guide delves into the potential biological targets of a specific, yet underexplored, member of this family: 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one . While direct experimental evidence for this exact molecule is nascent, a wealth of data from its close structural analogs provides a strong foundation for predicting its biological activity. This document will, therefore, serve as a technical guide to these potential targets, grounded in the established pharmacology of the 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine framework. We will explore the causal logic behind why this scaffold is a potent starting point for inhibitor design and provide the experimental context for validating these potential interactions.
I. The Pyrazolo[3,4-d]pyrimidine Core: A Foundation for Kinase Inhibition
The pyrazolo[3,4-d]pyrimidine structure is an isostere of adenine, a key component of adenosine triphosphate (ATP).[1] This structural similarity is the cornerstone of its utility as a kinase inhibitor scaffold. Kinases utilize ATP to phosphorylate substrate proteins, and compounds that can occupy the ATP-binding pocket can effectively block this activity. The nitrogen-rich pyrazolo[3,4-d]pyrimidine core can form crucial hydrogen bonds with the "hinge region" of the kinase active site, mimicking the interactions of the adenine ring of ATP.[1]
The "6-(methylthio)" group serves as a versatile chemical handle, allowing for the synthesis of a diverse library of derivatives through nucleophilic substitution or cross-coupling reactions.[2][3] This enables the exploration of structure-activity relationships (SAR) to enhance potency and selectivity for specific kinase targets.
II. Potential Kinase Targets: An Evidence-Based Extrapolation
Based on extensive research into derivatives of the 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine scaffold, several key protein kinase families emerge as high-probability targets for 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one.
A. Receptor Tyrosine Kinases (RTKs)
-
Epidermal Growth Factor Receptor (EGFR): Derivatives of 4-amino-6-methylthio-1H-pyrazolo[3,4-d]pyrimidine have demonstrated inhibitory activity against EGFR tyrosine kinase (EGFR-TK) phosphorylation.[4] EGFR is a critical regulator of cell proliferation and is frequently dysregulated in various cancers.[5] The pyrazolo[3,4-d]pyrimidine core can be elaborated with substituents that occupy the hydrophobic regions of the EGFR ATP-binding site, leading to potent inhibition.[5]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): Several pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of VEGFR2, a key mediator of angiogenesis.[6][7] Inhibition of VEGFR2 can stifle tumor growth by cutting off its blood supply. The SAR studies of these compounds often focus on modifications at the 4- and 6-positions of the pyrazolo[3,4-d]pyrimidine ring to achieve high affinity and selectivity.
-
FMS-like Tyrosine Kinase 3 (FLT3): The same studies that identified VEGFR2 inhibitors also found potent activity against FLT3, another RTK that is often mutated in acute myeloid leukemia (AML).[6][7] The dual inhibition of FLT3 and VEGFR2 by a single pyrazolo[3,4-d]pyrimidine derivative highlights the potential for developing multi-targeted therapies from this scaffold.
-
RET Tyrosine Kinase: Derivatives of pyrazolo[3,4-d]pyrimidine have been synthesized and evaluated as inhibitors of the RET kinase, a driver of certain types of thyroid and lung cancer.[8] These inhibitors have shown selectivity for RET over other kinases like KDR, which is a desirable property to minimize off-target toxicities.[8]
B. Non-Receptor Tyrosine Kinases
-
Breast Tumor Kinase (BRK/PTK6): Recent studies have identified 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives as potent and selective inhibitors of BRK/PTK6, a non-receptor tyrosine kinase implicated in the progression of breast, ovarian, and prostate cancers.[9] These inhibitors bind to the active "DFG-in" conformation of the kinase.[9]
C. Other Potential Enzyme Targets
While kinases are the most prominent targets, the purine-like structure of the pyrazolo[3,4-d]pyrimidine core suggests potential activity against other enzymes that bind purine-based substrates. These include, but are not limited to:
-
Phosphodiesterases (PDEs)
-
Adenosine Deaminases
-
Xanthine Oxidase
Derivatives of the broader pyrazolo[3,4-d]pyrimidine class have shown activity against these enzymes, suggesting that 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one could also be investigated for such activities.
Summary of Potential Targets and Derivative Activities
| Target Family | Specific Target | Derivative Class | Observed Activity | Reference(s) |
| Receptor Tyrosine Kinases | EGFR | 4-amino-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines | Inhibition of EGFR-TK phosphorylation | [4] |
| VEGFR2 | 1H-pyrazolo[3,4-d]pyrimidine ureas | Potent inhibition | [6][7] | |
| FLT3 | 1H-pyrazolo[3,4-d]pyrimidine ureas | Potent inhibition | [6][7] | |
| RET | Substituted pyrazolo[3,4-d]pyrimidines | Potent and selective inhibition | [8] | |
| Non-Receptor Tyrosine Kinases | BRK/PTK6 | 1H-pyrazolo[3,4-d]pyrimidin-4-amines | Nanomolar potency | [9] |
III. Mechanistic Insights: The ATP-Competitive Binding Mode
The primary mechanism of action for pyrazolo[3,4-d]pyrimidine-based kinase inhibitors is competitive inhibition at the ATP-binding site. The following diagram illustrates this general mechanism.
Caption: A stepwise workflow for the identification and validation of biological targets.
B. Detailed Protocol: In Vitro Kinase Inhibition Assay (Example: EGFR)
This protocol provides a representative method for assessing the inhibitory activity of a test compound against a protein kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one against EGFR.
Materials:
-
Recombinant human EGFR (catalytic domain)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Adenosine-5'-triphosphate (ATP), γ-32P labeled
-
Test compound (dissolved in DMSO)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
96-well filter plates
-
Phosphoric acid (75 mM)
-
Scintillation counter and cocktail
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to a final assay concentration range of 1 nM to 100 µM.
-
Reaction Setup:
-
In a 96-well plate, add 5 µL of the diluted test compound or DMSO (for control wells).
-
Add 20 µL of a solution containing the EGFR enzyme and the peptide substrate in kinase reaction buffer. Pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 25 µL of ATP solution (containing a mix of cold ATP and γ-32P ATP) to each well. The final ATP concentration should be at or near the Km for the enzyme.
-
-
Incubation: Incubate the reaction plate at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and Substrate Capture:
-
Terminate the reaction by adding 50 µL of 75 mM phosphoric acid.
-
Transfer the reaction mixture to a 96-well filter plate pre-wetted with phosphoric acid.
-
Wash the filter plate several times with 75 mM phosphoric acid to remove unincorporated γ-32P ATP.
-
-
Detection:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Self-Validation: The inclusion of positive (known EGFR inhibitor) and negative (DMSO) controls in each assay plate is crucial for validating the results. The Z'-factor should be calculated to assess the quality of the assay.
V. Conclusion and Future Directions
While direct experimental data on the biological targets of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one remains to be established, the extensive body of research on its structural analogs strongly suggests a high potential for this compound to act as an inhibitor of various protein kinases, particularly those implicated in oncology. The 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine scaffold is a well-validated starting point for the development of potent and selective kinase inhibitors.
Future research should focus on a systematic evaluation of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one against a broad panel of kinases to identify its primary targets. Subsequent cell-based assays and structure-activity relationship studies will be essential to validate these findings and to potentially optimize this compound into a lead candidate for further drug development. The methodologies and insights provided in this guide offer a robust framework for embarking on this exciting line of inquiry.
References
Sources
- 1. scispace.com [scispace.com]
- 2. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Multi-Faceted Approach to Characterizing 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one in Kinase Inhibition Assays
Abstract
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a "privileged" structure in kinase inhibitor design, largely due to its function as a bioisostere of adenine, enabling it to effectively compete with ATP at the kinase active site.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically characterize the inhibitory activity of a novel compound from this class, using 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one as a representative molecule. We will detail a strategic workflow, from initial broad-panel screening to determine primary targets, to in-depth biochemical and cellular assays to confirm potency, mechanism of action, and physiological relevance. The protocols and rationale provided herein establish a self-validating system to ensure data integrity and comparability, essential for advancing kinase inhibitor discovery programs.
Introduction: The Pyrazolo[3,4-d]pyrimidine Scaffold in Kinase Inhibition
The human kinome comprises over 500 protein kinases that catalyze the phosphorylation of substrates, a fundamental post-translational modification governing cell signaling.[3] The structural similarity of the ATP-binding site across many kinases presents a significant challenge in developing selective inhibitors.[3] The pyrazolo[3,4-d]pyrimidine core is a versatile heterocyclic scaffold that has been successfully employed in the development of numerous potent kinase inhibitors.[2][4][5][6] Its fused ring system mimics the purine structure of adenine, allowing it to form key hydrogen bond interactions within the hinge region of a kinase's ATP-binding pocket.[1][2] This mimicry is the foundation of its primary mechanism of action: competitive inhibition of ATP binding.[1]
Derivatives of this scaffold have been developed to target a wide array of kinases, including Epidermal Growth Factor Receptor (EGFR), Bruton's tyrosine kinase (BTK), and Cyclin-Dependent Kinases (CDKs), demonstrating its broad applicability in oncology and beyond.[2][7][8][9] This guide focuses on a specific, under-characterized derivative, 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one, to illustrate a robust, field-proven workflow for kinase inhibitor validation.
| Compound Profile: 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one | |
| Structure | (Structure would be depicted here in a real document) |
| Molecular Formula | C₆H₆N₄OS |
| Molecular Weight | 182.20 g/mol (approx.) |
| Core Scaffold | Pyrazolo[3,4-d]pyrimidine |
| Key Features | - Methylthio group at C6- Carbonyl group at C3 (3-oxo) |
| Predicted MoA | ATP-competitive kinase inhibition |
Foundational Principles: Designing a Robust Kinase Assay Cascade
A successful kinase inhibitor characterization campaign relies on a tiered approach, moving from broad, high-throughput methods to more complex, physiologically relevant models. The choice of assay technology at each stage is critical for generating reliable and translatable data.
Biochemical vs. Cellular Assays
-
Biochemical Assays: These in vitro assays utilize purified, recombinant kinase enzymes and synthetic substrates.[3] They are ideal for initial screening and detailed mechanistic studies because they offer a clean, controlled system to measure direct enzyme inhibition, free from the complexities of a cellular environment.[3][10]
-
Cell-Based Assays: These assays measure kinase activity or downstream signaling events within intact cells.[11][12] They are essential for confirming that a compound can cross the cell membrane, engage its target in a physiological context, and exert a functional effect.[12]
Common Detection Technologies
Modern kinase assays employ various detection methods, each with distinct advantages:
-
Luminescence-Based ATP Depletion: Assays like Promega's ADP-Glo™ measure kinase activity by quantifying the amount of ATP consumed during the phosphorylation reaction.[10] As kinase activity decreases due to inhibition, less ATP is consumed, resulting in a higher luminescence signal. This format is universal and compatible with virtually any kinase.[10]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Technologies like LanthaScreen™ (Thermo Fisher Scientific) use a phospho-specific antibody labeled with a fluorophore to detect the phosphorylated product.[10][13] This provides a direct measure of product formation and is well-suited for high-throughput screening.
The following workflow is designed to logically progress a compound like 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one from an unknown entity to a well-characterized inhibitor.
Caption: Kinase Inhibitor Characterization Workflow.
Protocol 1: Broad Panel Screening for Target Identification
Causality: The first step is to understand the compound's selectivity profile. A broad-panel screen against a diverse set of kinases provides a rapid and cost-effective way to identify potential primary targets and flag potential off-target liabilities early in the discovery process. We will use a luminescence-based ATP depletion assay for its universality.
Methodology: ADP-Glo™ Kinase Assay
-
Reagent Preparation:
-
Compound Stock: Prepare a 10 mM stock solution of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one in 100% DMSO.
-
Kinase Buffer: Prepare a 1X kinase buffer (specific composition depends on the kinase, but typically includes Tris-HCl, MgCl₂, EGTA, and DTT).
-
ATP Solution: Prepare a solution of ATP in kinase buffer at a concentration appropriate for the kinase being tested (often near the Kₘ,ATP).
-
Kinase/Substrate Mix: For each kinase, prepare a 2X working solution containing the kinase and its specific substrate in kinase buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 25 nL of the 10 mM compound stock or DMSO (vehicle control) to the appropriate wells. For this initial screen, a single high concentration (e.g., 10 µM) is used.
-
Add 2.5 µL of the 2X Kinase/Substrate mix to all wells.
-
Add 2.5 µL of the 2X ATP solution to initiate the reaction.
-
Incubate the plate at room temperature for the optimized reaction time (typically 60 minutes).
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Read the luminescence on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each kinase relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_100%Inh) / (Signal_0%Inh - Signal_100%Inh))
-
Hypothetical Screening Data:
| Kinase Target | Kinase Family | % Inhibition @ 10 µM | Result |
| Src | Tyrosine Kinase | 89% | Hit |
| EGFR | Tyrosine Kinase | 15% | No Hit |
| CDK2/CycA | Ser/Thr Kinase | 92% | Hit |
| PKA | Ser/Thr Kinase | 5% | No Hit |
| BTK | Tyrosine Kinase | 78% | Hit |
Protocol 2: IC₅₀ Determination for Potency
Causality: Once primary targets are identified, the next step is to quantify the compound's potency. The half-maximal inhibitory concentration (IC₅₀) is a critical parameter that defines the concentration of the inhibitor required to reduce enzyme activity by 50%. This is determined by generating a dose-response curve.
Methodology: Dose-Response Assay
-
Compound Dilution:
-
Create a serial dilution series of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one in DMSO. A common approach is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).
-
-
Assay Procedure:
-
The protocol is identical to the broad-panel screen, except that instead of a single concentration, the full dilution series of the compound is added to the plate.
-
-
Data Analysis:
-
Calculate the % inhibition for each concentration point.
-
Plot % inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Hypothetical IC₅₀ Data for "Hit" Kinases:
| Kinase Target | IC₅₀ (nM) |
| Src | 75 |
| CDK2/CycA | 48 |
| BTK | 210 |
Protocol 3: Elucidating the Mechanism of Action
Causality: For an ATP-competitive inhibitor, the measured IC₅₀ value is dependent on the ATP concentration in the assay.[14] As the concentration of the competing substrate (ATP) increases, a higher concentration of the inhibitor is required to achieve the same level of inhibition, leading to an increase in the apparent IC₅₀.[14] Performing the IC₅₀ determination at varying ATP concentrations is a classic method to validate this mechanism.
Caption: Mechanism of an ATP-Competitive Inhibitor.
Methodology: ATP Competition Assay
-
Determine Kₘ,ATP: First, the Michaelis constant (Kₘ) of ATP for the target kinase must be experimentally determined. This is a standard enzyme kinetics experiment.
-
Perform IC₅₀ Assays: Conduct the full IC₅₀ dose-response assay (as in Protocol 2) under at least two different ATP concentrations:
-
Condition 1: [ATP] = Kₘ,ATP
-
Condition 2: [ATP] = 10 x Kₘ,ATP
-
-
Data Analysis:
-
Calculate the IC₅₀ value for each ATP concentration.
-
A significant rightward shift (increase) in the IC₅₀ value at the higher ATP concentration confirms an ATP-competitive mechanism of action.
-
Hypothetical ATP Competition Data for Src Kinase:
| ATP Concentration | Apparent IC₅₀ (nM) | Fold Shift |
| 10 µM (Kₘ,ATP) | 75 | - |
| 100 µM (10x Kₘ) | 780 | 10.4x |
Protocol 4: Validating Inhibition in a Cellular Context
Causality: A potent biochemical inhibitor is only useful if it can function within a living cell. A cellular assay is required to confirm target engagement and measure the inhibition of the kinase's downstream signaling pathway. A cellular phosphorylation assay directly measures the intended biological outcome of kinase inhibition.[11]
Methodology: Western Blot for Substrate Phosphorylation
-
Cell Culture and Treatment:
-
Culture a relevant cell line known to have active signaling through a target kinase (e.g., a cancer cell line overexpressing Src).
-
Treat the cells with a dose-response of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one for a defined period (e.g., 2 hours). Include a DMSO vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells to extract total protein.
-
Quantify the protein concentration in each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to the phosphorylated form of a known downstream substrate of the target kinase (e.g., anti-phospho-STAT3 for Src).
-
Probe a separate membrane (or strip and re-probe) with an antibody for the total amount of that substrate and a loading control (e.g., GAPDH or β-actin). This step is critical for data normalization.
-
Apply a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-substrate signal to the total substrate signal for each lane.
-
A dose-dependent decrease in the normalized phospho-substrate signal indicates successful target inhibition in a cellular environment.
-
Conclusion
This application note outlines a systematic, multi-stage workflow for the comprehensive characterization of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one, a representative member of the potent pyrazolopyrimidine class of kinase inhibitors. By progressing from broad biochemical screening to specific IC₅₀ determination, mechanism of action studies, and finally to cellular validation, researchers can build a robust data package that confirms a compound's potency, selectivity, and physiological activity. The causality-driven protocols and emphasis on proper controls provide a self-validating framework, ensuring that the generated data is both accurate and reliable. This strategic approach is indispensable for any drug discovery program aiming to develop novel kinase inhibitors for therapeutic intervention.
References
- (Reference to a synthesis paper for a similar compound, if available)
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. ([Link])
-
Kinase assays | BMG LABTECH. ([Link])
-
Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. ([Link])
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. ([Link])
-
Step-by-Step Guide to Kinase Inhibitor Development. ([Link])
-
Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. ([Link])
-
Spotlight: Cell-based kinase assay formats. ([Link])
-
Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. ([Link])
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. ([Link])
- (Reference to a vendor page like Sigma-Aldrich for the compound or a close analog)
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. ([Link])
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. ([Link])
- (Reference to another relevant synthesis or biological evalu
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. ([Link])
- (Reference to another relevant biological evalu
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. ([Link])
-
Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation. ([Link])
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. ([Link])
-
Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. ([Link])
- (Reference to another relevant biological evalu
-
Introducing a pyrazolopyrimidine as a multi-tyrosine kinase inhibitor, using multi-QSAR and docking methods. ([Link])
-
The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. ([Link])
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][15][16][17]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. ([Link])
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. ([Link])
- (Reference to a paper discussing neg
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 2. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. usiena-air.unisi.it [usiena-air.unisi.it]
- 5. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 7. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 8. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine [mdpi.com]
- 16. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one: A Chemical Probe for Kinase-Mediated Signaling Pathways
Forward
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure for targeting ATP-binding sites of protein kinases. This guide provides a detailed exploration of a specific derivative, 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one, as a potential chemical probe for interrogating kinase signaling pathways. While extensive research has focused on various analogs, literature specifically detailing the synthesis and biological application of the 3-oxo variant is limited. Consequently, this document serves as a comprehensive, experience-driven guide, extrapolating from the broader class of pyrazolo[3,4-d]pyrimidines to propose a robust framework for its synthesis, characterization, and application in cellular and biochemical assays.
Introduction: The Rationale for a 3-Oxo-Pyrazolopyrimidine Probe
The strategic placement of a carbonyl group at the C3 position of the pyrazolo[3,4-d]pyrimidine core introduces a unique electronic and steric profile compared to its more extensively studied 4-amino counterparts. This modification can alter the hydrogen bonding patterns within the kinase ATP-binding pocket, potentially leading to novel selectivity profiles. The 6-methylthio group further provides a handle for potential metabolic pathways and additional interactions within the target protein.
Based on the known targets of the pyrazolo[3,4-d]pyrimidine class, 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one is hypothesized to function as an ATP-competitive inhibitor of various protein kinases. The pyrazolo[3,4-d]pyrimidine core acts as a bioisostere of the adenine ring of ATP, enabling it to bind to the hinge region of the kinase active site. Potential kinase targets for this chemical probe may include, but are not limited to:
-
Src Family Kinases (SFKs): Given that numerous pyrazolo[3,4-d]pyrimidines have demonstrated potent inhibition of Src.
-
Epidermal Growth Factor Receptor (EGFR): A common target for this class of inhibitors.
-
Cyclin-Dependent Kinases (CDKs): Several pyrazolo[3,4-d]pyrimidine derivatives have shown significant activity against CDKs.
-
Protein Kinase D (PKD): A target for some pyrazolo[3,4-d]pyrimidine-based inhibitors.
The utility of 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one as a chemical probe lies in its potential to dissect the cellular functions of its target kinases, validate them as therapeutic targets, and serve as a starting point for the development of more potent and selective inhibitors.
Synthesis and Characterization
Proposed Synthetic Pathway
Application Notes & Protocols for the In Vitro Evaluation of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one Derivatives
Introduction: The Therapeutic Potential of Pyrazolo[3,4-d]pyrimidine Scaffolds
The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, primarily due to its structural similarity to the endogenous purine ring system of adenine and guanine. This bioisosteric relationship allows derivatives of this scaffold to act as competitive inhibitors for a multitude of ATP-binding sites within the cell, particularly those of protein kinases.[1][2] Consequently, pyrazolo[3,4-d]pyrimidines have been extensively investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[3][4][5]
The specific subclass of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one derivatives has garnered significant interest. The presence of the methylthio group at the 6-position and the oxo group at the 3-position can be synthetically modified to fine-tune the compound's potency, selectivity, and pharmacokinetic properties. These derivatives have shown particular promise as inhibitors of various protein kinases that are often dysregulated in cancer, such as Src kinase, Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[6][7][8]
This document provides a comprehensive guide for the in vitro evaluation of novel 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one derivatives. It outlines detailed protocols for assessing their cytotoxic and anti-proliferative effects, their mechanism of action through cell cycle and apoptosis analysis, and their potency as kinase inhibitors. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.
Part 1: Cellular Proliferation and Cytotoxicity Assessment
A primary step in evaluating any potential anticancer agent is to determine its effect on cancer cell viability and proliferation. The MTT assay is a robust and widely used colorimetric assay for this purpose.[9][10]
Protocol 1: MTT Assay for IC50 Determination
Principle: This assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer).[1][6][9]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA.
-
Test compounds (dissolved in DMSO to create a stock solution).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.[10]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the diluted compounds at various concentrations (typically ranging from 0.01 µM to 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known anticancer drug like Doxorubicin).[9]
-
Incubate the plate for another 48 to 72 hours.[10]
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism).
Data Presentation: Comparative IC50 Values
The following table summarizes hypothetical IC50 values for a series of 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one derivatives against various cancer cell lines.
| Compound | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT-116 (Colon) IC50 (µM) |
| Derivative A | 5.2 | 2.1 | 8.7 |
| Derivative B | 12.8 | 9.5 | 15.3 |
| Derivative C | 1.8 | 0.9 | 3.4 |
| Doxorubicin | 0.8 | 1.2 | 0.5 |
Part 2: Elucidating the Mechanism of Action
Once a compound has demonstrated significant cytotoxic activity, the next logical step is to investigate its mechanism of action. This often involves determining whether the compound induces cell cycle arrest or apoptosis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Principle: Flow cytometry with a DNA-staining dye like Propidium Iodide (PI) allows for the quantitative analysis of the cell cycle distribution (G0/G1, S, and G2/M phases) based on DNA content. Compounds that interfere with cell cycle progression will cause an accumulation of cells in a specific phase.
Materials:
-
Cancer cell line of interest.
-
Test compound.
-
Complete cell culture medium.
-
PBS.
-
Trypsin-EDTA.
-
70% ice-cold ethanol.
-
RNase A solution (100 µg/mL).
-
Propidium Iodide (PI) staining solution (50 µg/mL).
-
Flow cytometer.
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells (including any floating cells in the supernatant) by trypsinization.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: The resulting DNA content histograms are analyzed using appropriate software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase compared to the control suggests cell cycle arrest.
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorochrome (like FITC) to detect early apoptotic cells. Propidium Iodide (PI) is used as a counterstain to identify late apoptotic and necrotic cells, as it can only enter cells with compromised membranes.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
Cancer cell line of interest.
-
Test compound.
-
6-well plates.
-
Flow cytometer.
Procedure:
-
Cell Treatment:
-
Seed and treat cells as described in the cell cycle analysis protocol.
-
-
Staining:
-
Harvest the cells, including the supernatant.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry immediately.
-
The cell population will be distinguished into four quadrants:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Data Visualization: Logical Flow of Mechanistic Studies
Caption: Workflow for mechanistic investigation following initial cytotoxicity screening.
Part 3: Target Validation - In Vitro Kinase Inhibition Assays
Given that pyrazolo[3,4-d]pyrimidines are known kinase inhibitors, it is crucial to assess the inhibitory activity of new derivatives against a panel of relevant kinases.
Protocol 4: General Kinase Inhibition Assay (e.g., ADP-Glo™)
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. A decrease in the luminescent signal in the presence of an inhibitor indicates inhibition of the kinase.
Materials:
-
Recombinant kinases (e.g., Src, EGFR, CDK2).
-
Kinase-specific substrates and cofactors.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Test compounds.
-
White, opaque 96- or 384-well plates.
-
Plate-reading luminometer.
Procedure:
-
Kinase Reaction Setup:
-
In a multi-well plate, add the kinase reaction buffer, the kinase-specific substrate, and ATP.
-
Add the test compound at various concentrations. Include a no-inhibitor control and a no-kinase control.
-
Initiate the reaction by adding the recombinant kinase enzyme.
-
Incubate the reaction at the optimal temperature (usually 30°C or 37°C) for the specified time (e.g., 60 minutes).
-
-
Detection of ADP:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes at room temperature.
-
-
Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
Data Visualization: Targeted Kinase Signaling Pathway
Many pyrazolo[3,4-d]pyrimidine derivatives function by inhibiting key nodes in oncogenic signaling pathways. The diagram below illustrates the inhibition of the Src kinase pathway, which is implicated in cell proliferation, survival, and metastasis.[7][11]
Caption: Inhibition of the Src kinase signaling pathway by a pyrazolopyrimidine derivative.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of novel 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one derivatives. Positive results from these assays, such as low micromolar IC50 values, induction of apoptosis, and specific kinase inhibition, would warrant further investigation. Subsequent studies could include broader kinase profiling to assess selectivity, in vivo efficacy studies in animal models, and detailed pharmacokinetic and toxicological evaluations to determine the therapeutic potential of these promising compounds.
References
-
Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. (URL: [Link])
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][3][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC. (URL: [Link])
-
Synthesis and antitumor properties of pyrazolo [3,4-D] pyrimidine derivatives - PubMed. (URL: [Link])
-
Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC. (URL: [Link])
-
Full article: Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. (URL: [Link])
-
Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PubMed Central. (URL: [Link])
-
In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. (URL: [Link])
-
Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis. (URL: [Link])
-
Anticancer activity of some known pyrazolopyridine derivatives. (URL: [Link])
-
Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (URL: [Link])
-
Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. (URL: [Link])
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC. (URL: [Link])
-
(PDF) Synthesis, Characterization and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Derivatives. (URL: [Link])
-
Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. (URL: [Link])
-
Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models - PubMed. (URL: [Link])
-
Development of 6-methyl-4,5-dihydropyrazolo[3,4-d]pyrimidin-4-one derivatives as lead sigma-1 receptor inhibitor: synthesis and biological evaluation via MSI - PubMed. (URL: [Link])
-
New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PubMed. (URL: [Link])
-
Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. (URL: [Link])
-
New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PubMed Central. (URL: [Link])
-
Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents - PMC. (URL: [Link])
-
Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli - Usiena air. (URL: [Link])
-
In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation - PubMed. (URL: [Link])
-
Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC. (URL: [Link])
Sources
- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies [mdpi.com]
- 7. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Comprehensive Analytical Strategies for 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
Introduction
6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one is a heterocyclic compound belonging to the pyrazolopyrimidine class. This family of molecules is of significant interest in medicinal chemistry and drug development due to their activity as protein kinase inhibitors and potential therapeutic applications in oncology.[1][2] As a key intermediate or final active pharmaceutical ingredient (API), ensuring the identity, purity, and quality of this compound is paramount.
This application note provides a comprehensive guide to the analytical methodologies required for the robust characterization and quantification of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one. We present detailed, field-proven protocols for chromatographic and spectroscopic analysis, designed for researchers in pharmaceutical development, quality control, and academic research. The causality behind experimental choices is explained to empower scientists to adapt and troubleshoot these methods effectively.
Compound Details:
-
Molecular Formula: C₆H₆N₄OS
-
Molecular Weight: 182.20 g/mol
-
Structure:
![Chemical Structure of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](https://i.imgur.com/your-image-url.png)
Strategic Approach to Analysis
The selection of an analytical technique is dictated by the objective, whether it is routine purity assessment, structural confirmation, or in-depth impurity profiling. Our recommended workflow provides a logical progression from qualitative confirmation to quantitative assessment.
Caption: Recommended analytical workflow.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are fundamental for the unambiguous confirmation of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the gold standard for structural confirmation. ¹H NMR provides information on the electronic environment of protons and their connectivity, while ¹³C NMR confirms the carbon backbone. For pyrazolopyrimidine cores, chemical shifts are well-documented and predictable, allowing for precise structural assignment.[3][4][5]
Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is an excellent solvent for many heterocyclic compounds and ensures that the acidic N-H protons are observable.
-
Acquisition:
-
Acquire ¹H NMR spectra on a 400 MHz or higher spectrometer.
-
Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence.
-
-
Data Processing: Process the spectra using appropriate software, applying Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO peak at ~2.50 ppm.
Expected Spectral Data:
| Assignment | ¹H NMR (DMSO-d₆, 400 MHz) | ¹³C NMR (DMSO-d₆, 101 MHz) | Rationale |
| -S-CH ₃ | ~2.5 ppm (singlet, 3H) | ~14 ppm | Typical chemical shift for a methyl group attached to a sulfur atom.[3] |
| Pyrimidine CH | ~8.0-8.5 ppm (singlet, 1H) | ~150-155 ppm | Aromatic proton on the electron-deficient pyrimidine ring.[4] |
| Pyrazole NH | ~12.0-13.5 ppm (broad singlet, 1H) | N/A | Exchangeable proton, often broad. Shift is concentration and temperature dependent. |
| Pyrimidine NH | ~11.0-12.5 ppm (broad singlet, 1H) | N/A | Exchangeable proton from the lactam form. |
| C =O | N/A | ~155-160 ppm | Carbonyl carbon in a lactam system. |
| C -S | N/A | ~165-170 ppm | Carbon attached to the electron-donating methylthio group. |
| Quaternary Carbons | N/A | ~105, 135, 150 ppm | Remaining carbons of the fused ring system. |
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and reliable method to confirm the presence of key functional groups, providing orthogonal evidence to NMR data.
Protocol: IR Analysis
-
Method: Use an Attenuated Total Reflectance (ATR) accessory for solid-state analysis.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands.
Expected Absorption Bands:
-
~3200-3000 cm⁻¹: N-H stretching vibrations from the pyrazole and pyrimidinone rings.[5]
-
~1680-1650 cm⁻¹: Strong C=O stretching vibration, characteristic of the lactam group.
-
~1600-1450 cm⁻¹: C=N and C=C stretching vibrations within the aromatic rings.
-
~700-600 cm⁻¹: C-S stretching vibration.
Chromatographic Methods for Purity and Assay
Chromatography is the primary tool for assessing the purity of the compound and quantifying it in various matrices.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Trustworthiness: This protocol is designed as a self-validating system. The inclusion of a system suitability test ensures that the chromatographic system is performing adequately before any sample analysis. The method itself is developed for high resolution and sensitivity to separate the main component from potential process-related impurities and degradation products.
Protocol: HPLC-UV Purity Analysis
-
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution: Accurately prepare a 0.5 mg/mL solution of the reference standard in the diluent.
-
Sample Solution: Prepare the sample to be tested at the same concentration.
-
-
Chromatographic Conditions:
| Parameter | Condition | Causality/Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard reversed-phase column providing good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for better peak shape and is compatible with MS detection if needed. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength. |
| Gradient | 0-20 min: 10% to 90% B; 20-25 min: 90% B; 25.1-30 min: 10% B | A broad gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, ensuring good efficiency. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The fused pyrazolopyrimidine ring system is expected to have strong absorbance in the mid-UV range.[6] |
| Injection Vol. | 10 µL | A small volume minimizes potential peak distortion. |
-
System Suitability Test (SST):
-
Inject the standard solution five times.
-
Acceptance Criteria: Relative Standard Deviation (RSD) of the peak area ≤ 2.0%; Tailing factor ≤ 2.0; Theoretical plates ≥ 2000.
-
-
Analysis & Calculation:
-
Inject the sample solution.
-
Calculate purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Authoritative Grounding: For trace-level impurity identification or analysis in complex biological matrices, LC-MS/MS is the method of choice due to its superior sensitivity and specificity. This is particularly relevant in pharmacokinetic studies.[1]
Protocol: LC-MS/MS for Trace Analysis
-
LC Conditions: Utilize the same HPLC conditions as described in Section 4.1 to ensure a seamless method transfer.
-
MS Conditions:
| Parameter | Condition | Rationale |
| Ion Source | Electrospray Ionization (ESI) | ESI is a soft ionization technique suitable for polar, thermally labile molecules. |
| Polarity | Positive (+) | The nitrogen atoms in the heterocyclic core are readily protonated. |
| Precursor Ion (Q1) | m/z 183.0 | [M+H]⁺ for C₆H₆N₄OS (Calculated: 183.03). |
| Product Ions (Q3) | To be determined experimentally | Fragment ions would be selected after infusion and fragmentation (e.g., loss of SCH₃, CO). |
| Mode | Multiple Reaction Monitoring (MRM) | For high-sensitivity quantification of the parent compound and its potential impurities/metabolites. |
digraph "Method_Selection" { graph [nodesep=0.4, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];"Goal" [label="What is the Analytical Goal?", shape=ellipse, fillcolor="#FBBC05"];
"Purity" [label="Routine Purity Check\n(>95%) or Assay", fillcolor="#E6F4EA"]; "Structure" [label="Confirm Chemical\nStructure", fillcolor="#E8F0FE"]; "Impurity" [label="Identify Unknown\nImpurity (<1%)", fillcolor="#FCE8E6"];
"Use_HPLC" [label="Use HPLC-UV Protocol", shape=box, style="rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Use_NMR" [label="Use NMR & IR\nProtocols", shape=box, style="rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Use_LCMS" [label="Use LC-MS/MS\nProtocol", shape=box, style="rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Goal" -> "Purity" [label="Quantification"]; "Goal" -> "Structure" [label="Identification"]; "Goal" -> "Impurity" [label="Characterization"];
"Purity" -> "Use_HPLC"; "Structure" -> "Use_NMR"; "Impurity" -> "Use_LCMS"; }
Caption: Decision tree for analytical method selection.
Method Validation
All quantitative methods must be validated to ensure they are fit for purpose. Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8][9]
Summary of Validation Parameters for the HPLC Assay Method:
| Parameter | Methodology | Typical Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), and spiked samples. | Peak is free from interference at its retention time. |
| Linearity | Analyze 5-7 concentration levels (e.g., 50-150% of nominal). | Correlation coefficient (r²) ≥ 0.999. |
| Range | Derived from linearity studies. | Typically 80-120% of the test concentration for an assay.[8] |
| Accuracy | Analyze samples spiked with known amounts of analyte (at least 3 levels, 3 replicates each). | Recovery between 98.0% and 102.0%. |
| Precision | - Repeatability: 6 replicates at 100% concentration.- Intermediate Precision: Repeat on a different day with a different analyst. | RSD ≤ 2.0%. |
| LOD/LOQ | Based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response and the slope. | To be determined experimentally. |
| Robustness | Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C). | System suitability parameters remain within limits. |
Conclusion
The analytical methods detailed in this application note provide a robust framework for the comprehensive analysis of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one. The combination of spectroscopic and chromatographic techniques ensures unambiguous structural confirmation and accurate purity assessment, meeting the stringent requirements of the pharmaceutical industry. Adherence to these protocols and validation principles will guarantee data integrity and support successful drug development and quality control programs.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Altabrisa Group. (2024). 3 Key Regulatory Guidelines for Method Validation. [Link]
-
ICH. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Amerigo Scientific. 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine. [Link]
-
El-Malah, A. A., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. National Center for Biotechnology Information. [Link]
-
Gomaa, M. S., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives. National Center for Biotechnology Information. [Link]
-
Schenone, S., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. MDPI. [Link]
-
El-Sayed, N. N. E., et al. (2011). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. National Center for Biotechnology Information. [Link]
-
Radi, M., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. Usiena AIR. [Link]
-
Physical Chemistry Division, IUPAC. UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm. [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2020). Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile. PubMed. [Link]
Sources
- 1. usiena-air.unisi.it [usiena-air.unisi.it]
- 2. Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. altabrisagroup.com [altabrisagroup.com]
HPLC method development for 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
An Application Note for the Development of a Stability-Indicating HPLC Method for 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
Introduction: The Analytical Challenge of Pyrazolo[3,4-d]pyrimidines
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for potent biological activities, particularly as kinase inhibitors in oncology.[1][2] 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one is a member of this class, possessing a unique combination of a pyrazolo-pyrimidinone core and a methylthio substituent. The development of a robust, reliable, and stability-indicating High-Performance Liquid Chromatography (HPLC) method is a cornerstone of the drug development process for such molecules. It is essential for quantifying the active pharmaceutical ingredient (API), monitoring purity, and detecting degradation products that may arise during synthesis, formulation, and storage.
This application note provides a comprehensive, science-driven guide for researchers and drug development professionals to establish a stability-indicating reversed-phase HPLC (RP-HPLC) method for 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one. The strategy herein moves beyond a simple protocol, delving into the rationale behind each decision, from initial analyte characterization to full method validation as per International Council for Harmonisation (ICH) guidelines.
Section 1: Analyte Characterization - The Foundation of Method Development
A successful analytical method begins with a thorough understanding of the analyte's physicochemical properties. While experimental data for 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one is not widely published, we can infer a starting point from its structure and data on close analogs like 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine.[3][4]
Key Physicochemical Properties (Known & Predicted):
| Property | Value / Prediction | Rationale & Impact on HPLC Method |
| Chemical Structure | C₆H₆N₄OS | The structure contains a heterocyclic aromatic system (UV active), a polar ketone group, an ionizable pyrazole proton, and a moderately hydrophobic methylthio group. This mixed character suggests suitability for reversed-phase chromatography. |
| Molecular Formula | C₆H₆N₄OS | --- |
| Molecular Weight | 182.21 g/mol | Calculated based on the molecular formula. |
| Appearance | Predicted: White to light yellow solid | Based on analogs.[4] Physical appearance is important for sample preparation. |
| pKa (Predicted) | ~8-10 | The pyrazole N-H proton is weakly acidic. This is a critical parameter. Mobile phase pH must be controlled to at least 2 units below the pKa to maintain the compound in its neutral, more retained form.[5] |
| Solubility | Predicted: Poor aqueous solubility, soluble in organic solvents (DMSO, DMF, Methanol, Acetonitrile). | The pyrazolo[3,4-d]pyrimidine class is often characterized by suboptimal aqueous solubility.[6] This dictates the choice of diluent for standard and sample preparation to prevent precipitation on the column. |
| UV Absorbance (λmax) | Predicted: ~230-350 nm | The extended aromatic system suggests strong UV absorbance. The first experimental step must be to determine the optimal detection wavelength (λmax) using a UV scan to ensure maximum sensitivity. |
Section 2: A Systematic Strategy for Method Development
A structured, phased approach is critical to developing a robust HPLC method efficiently. The workflow below outlines the logical progression from initial screening to final validation.
Caption: Overall workflow for HPLC method development.
Section 3: Experimental Protocols
These protocols provide detailed, step-by-step instructions. As a Senior Application Scientist, the key is not just to follow the steps but to understand the purpose of each one.
Protocol 1: Standard and Sample Preparation
-
Rationale: The choice of diluent is critical to ensure analyte solubility and compatibility with the mobile phase. A mismatch can cause peak distortion or analyte precipitation.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one reference standard and transfer to a 10 mL volumetric flask. Dissolve in a minimal amount of Dimethyl Sulfoxide (DMSO) and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water. This stock is stable when stored at 2-8°C.
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase. This concentration is suitable for initial method development and UV analysis.
Protocol 2: Determination of Maximum Absorbance (λmax)
-
Rationale: Using the λmax for detection provides the best signal-to-noise ratio, enhancing the sensitivity and accuracy of the method.
-
Use a photodiode array (PDA) or UV-Vis detector.
-
Inject the working standard solution (0.1 mg/mL).
-
Acquire the UV spectrum from 200 to 400 nm.
-
Identify the wavelength of maximum absorbance and use this for subsequent experiments. A secondary, lower-energy wavelength can also be monitored to help identify co-eluting peaks.
Protocol 3: Initial Chromatographic Screening
-
Rationale: The goal is to achieve retention of the main analyte peak. A C18 column is the workhorse of reversed-phase HPLC and provides a good starting point for moderately polar compounds. A generic gradient allows for the elution of both polar and non-polar impurities within a reasonable time.[7]
Initial Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | PDA at determined λmax |
| Injection Volume | 10 µL |
-
Equilibrate the system with the initial mobile phase composition (95% A, 5% B) for at least 15 minutes.
-
Inject the working standard solution.
-
Analyze the resulting chromatogram for retention time (ideally > 2 minutes), peak shape (tailing factor between 0.9 and 1.5), and the presence of any impurities.
Protocol 4: Method Optimization
-
Rationale: Once the analyte is retained, the method is optimized to ensure that it is well-resolved from any impurities and potential degradation products.
-
Organic Modifier: If retention is too low, switch from Acetonitrile to Methanol, which is a weaker solvent and will increase retention. Adjust the starting %B in the gradient.
-
Gradient Slope: If peaks are too broad, shorten the gradient time to make it steeper. If peaks are poorly resolved, lengthen the gradient time to make it shallower.
-
pH Control: The use of 0.1% Formic Acid provides a low pH (~2.7), ensuring the analyte is in its neutral form. If peak shape is poor, consider a phosphate buffer at a different pH (e.g., pH 4.0 or 6.0), but remain at least 2 pH units away from the analyte's pKa.
Protocol 5: Forced Degradation Study
-
Rationale: A stability-indicating method must be able to separate the intact API from its degradation products. Forced degradation studies, as outlined in ICH guideline Q1A(R2), are used to generate these products and prove the method's specificity.[8][9] The goal is to achieve 5-20% degradation of the API.[10]
Caption: Stress conditions for forced degradation studies.
Procedure:
-
Prepare separate solutions of the API in the stressor agents as described in the table below.
-
After the specified time, neutralize the acidic and basic solutions.
-
Dilute all samples to the working concentration with mobile phase.
-
Inject the stressed samples, along with an unstressed control sample, into the HPLC system.
-
Analyze the chromatograms. The method is considered "stability-indicating" if all degradation peaks are baseline-resolved from the main API peak (Resolution > 2.0) and from each other. Use a PDA detector to perform peak purity analysis on the API peak in the stressed samples.
Forced Degradation Experimental Conditions:
| Condition | Reagent | Time & Temperature |
| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60 °C |
| Base Hydrolysis | 0.1 M NaOH | 4 hours at 60 °C |
| Oxidation | 3% H₂O₂ | 24 hours at Room Temp |
| Thermal | API as solid powder | 48 hours at 80 °C |
| Photolytic | API solution | Expose to 1.2 million lux hours and 200 watt hours/m² as per ICH Q1B |
Section 4: Method Validation Protocol
Once the method is optimized and proven to be stability-indicating, it must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.
Validation Parameters and Acceptance Criteria:
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate the method can unequivocally assess the analyte in the presence of impurities and degradants. | Peak purity index > 0.999. Degradants are resolved from the API with Resolution > 2.0. |
| Linearity | To show that the results are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration. |
| Accuracy | To measure the closeness of the test results to the true value. | % Recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120%). |
| Precision | To measure the degree of scatter between a series of measurements. | Repeatability (n=6 injections): RSD ≤ 1.0%. Intermediate Precision (different day/analyst): RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; RSD ≤ 10% at this concentration. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | Vary flow rate (±10%), column temperature (±5°C), mobile phase pH (±0.2 units). System suitability parameters should still be met. |
References
-
MedCrave. Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]
-
Amerigo Scientific. 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine. [Link]
-
Lead Gen Synthesis. 6-(Methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine. [Link]
-
Lead Sciences. 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine. [Link]
-
National Center for Biotechnology Information. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. [Link]
-
Consiglio Nazionale delle Ricerche (CNR). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. [Link]
-
Università di Siena. Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. [Link]
-
MDPI. 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. [Link]
-
ResearchGate. 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. [Link]
-
MDPI. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. [Link]
-
Research Journal of Pharmacy and Technology. Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. [Link]
-
Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Phenomenex. Choosing the Right HPLC Column: A Complete Guide. [Link]
-
Veeprho. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
Waters Corporation. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
National Center for Biotechnology Information. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. [Link]
-
International Council for Harmonisation. ICH Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
ResearchGate. Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. [Link]
-
LCGC International. Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]
-
Agilent Technologies. How Do I Choose? A guide to HPLC column selection. [Link]
-
ResearchGate. Development and Validation of RP-HPLC Method for Quantitative estimation of Pyrazinamide in Bulk and Pharmaceutical dosage forms. [Link]
-
European Medicines Agency. ICH guideline Q14 on analytical procedure development. [Link]
-
National Center for Biotechnology Information. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. [Link]
-
Waters Corporation. Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide. [Link]
-
National Center for Biotechnology Information. Development of a HPLC Method for Analysis of a Combination of Clofazimine, Isoniazid, Pyrazinamide, and Rifampicin Incorporated into a Dermal Self-Double-Emulsifying Drug Delivery System. [Link]
-
Agilent Technologies. Analysis of Polar Compounds Using 100% Aqueous Mobile Phases. [Link]
-
National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
Element. HPLC Column Selection. [Link]
-
Quora. What is the best way to deal with a polar compound's purity with HPLC?. [Link]
-
Bulgarian Academy of Sciences. HPLC method for analyzing new compounds – analogs of an antineoplastic drug. [Link]
-
Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]
-
National Center for Biotechnology Information. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. [Link]
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 55084-74-7|6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine|BLD Pharm [bldpharm.com]
- 4. 6-(Methylthio)-1H-pyrazolo[3,4]pyrimidine | 55084-74-7 [chemicalbook.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 6. usiena-air.unisi.it [usiena-air.unisi.it]
- 7. agilent.com [agilent.com]
- 8. database.ich.org [database.ich.org]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
Application Note & Protocol: A Validated Synthesis of 4-amino-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrazolo[3,4-d]pyrimidine core is a cornerstone scaffold in medicinal chemistry, primarily due to its structural resemblance to endogenous purines, allowing it to function as a potent bioisostere.[1][2] This structural mimicry enables compounds bearing this scaffold to effectively compete for the ATP-binding sites of various kinases, leading to a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3][4] This document provides a detailed, field-validated protocol for the multi-step synthesis of 4-amino-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines, a key intermediate for the development of novel therapeutics. We will elucidate the strategic rationale behind the chosen synthetic pathway, provide step-by-step experimental procedures, and offer insights into process validation and troubleshooting.
Strategic Overview of the Synthetic Pathway
The synthesis of the target compound, 4-amino-6-methylthio-1H-pyrazolo[3,4-d]pyrimidine, is accomplished via a robust and scalable three-step sequence starting from the commercially available and clinically relevant molecule, Allopurinol (4-hydroxy-1H-pyrazolo[3,4-d]pyrimidine).[5][6] The core logic of this pathway is the sequential functionalization of the pyrimidine ring through classic heterocyclic chemistry transformations.
The synthetic strategy involves:
-
Thionation: Conversion of the 4-oxo group of Allopurinol to a 4-thio group. This is a critical step to activate the 6-position for subsequent functionalization.
-
S-Methylation & Chlorination: Introduction of the methylthio group at the 6-position and chlorination at the 4-position. This step creates the key intermediate with two distinct reactive sites.
-
Amination: Selective nucleophilic displacement of the 4-chloro group with ammonia to install the desired 4-amino functionality, yielding the final product.
This approach is advantageous due to the availability of the starting material and the high-yielding, well-characterized nature of each reaction step.
Caption: Overall workflow for the synthesis.
Detailed Experimental Protocols
This section provides comprehensive, step-by-step protocols for each stage of the synthesis. All operations should be conducted in a well-ventilated fume hood by trained personnel.
Step 1: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dithione
Principle: This reaction converts the 4-hydroxy group of Allopurinol and tautomerizes the 6-position to a thione using phosphorus pentasulfide (P₄S₁₀) in a high-boiling solvent like pyridine. The pyridine acts as both a solvent and a base to facilitate the reaction.
| Materials & Reagents | Supplier | Grade | Quantity |
| Allopurinol | Sigma-Aldrich | ≥99% | 13.6 g (0.1 mol) |
| Phosphorus Pentasulfide (P₄S₁₀) | Sigma-Aldrich | Reagent Grade | 44.4 g (0.1 mol) |
| Pyridine | Fisher Scientific | Anhydrous | 400 mL |
| Deionized Water | In-house | - | 1 L |
| Hydrochloric Acid (HCl) | VWR | 2 M | As needed |
Procedure:
-
To a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Allopurinol (13.6 g, 0.1 mol) and anhydrous pyridine (400 mL).
-
Stir the suspension at room temperature to ensure homogeneity.
-
Carefully add phosphorus pentasulfide (44.4 g, 0.1 mol) in portions over 30 minutes. The reaction is exothermic.
-
Once the addition is complete, heat the mixture to reflux (approx. 115°C) and maintain for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: Ethyl Acetate/Hexane 1:1).
-
After 24 hours, cool the dark mixture to room temperature and then further chill in an ice bath to 0-5°C.
-
Slowly and carefully pour the reaction mixture onto 1 kg of crushed ice with vigorous stirring.
-
The precipitate is collected by vacuum filtration and washed thoroughly with deionized water (3 x 200 mL).
-
The crude solid is re-suspended in 500 mL of water, and the pH is adjusted to ~5-6 with 2 M HCl.
-
Filter the solid, wash with cold water, and dry under vacuum at 60°C to a constant weight.
Characterization: The product, 1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dithione, should be a yellow to brown solid. Expected yield: 80-90%.
Step 2: Synthesis of 4-Chloro-6-methylthio-1H-pyrazolo[3,4-d]pyrimidine
Principle: This step achieves two transformations. First, the dithione intermediate is S-methylated using methyl iodide. Subsequently, the thione at the 4-position is converted to a reactive chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).[7][8] This sets up the 4-position as an excellent leaving group for the final amination step.
| Materials & Reagents | Supplier | Grade | Quantity |
| 1H-Pyrazolo[3,4-d]pyrimidine-4,6-dithione | From Step 1 | - | 18.4 g (0.1 mol) |
| Methyl Iodide (CH₃I) | Sigma-Aldrich | ≥99% | 14.2 g (6.2 mL, 0.1 mol) |
| Sodium Hydroxide (NaOH) | VWR | ACS Grade | 8.0 g (0.2 mol) |
| Phosphorus Oxychloride (POCl₃) | Sigma-Aldrich | Reagent Grade | 150 mL |
| N,N-Dimethylaniline | Sigma-Aldrich | Reagent Grade | 2 mL |
| Dichloromethane (DCM) | Fisher Scientific | HPLC Grade | 500 mL |
Procedure:
-
Dissolve the dithione (18.4 g, 0.1 mol) in a solution of sodium hydroxide (8.0 g, 0.2 mol) in 200 mL of water.
-
Add methyl iodide (14.2 g, 0.1 mol) dropwise at room temperature and stir the mixture for 4 hours.
-
Collect the resulting precipitate by filtration, wash with water, and dry completely.
-
In a separate flask, place the dried intermediate and add phosphorus oxychloride (150 mL) and N,N-dimethylaniline (2 mL).
-
Heat the mixture to reflux (approx. 105°C) for 12 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto 1 kg of crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 150 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Eluent: 30% Ethyl Acetate in Hexane).
Characterization: The product, 4-Chloro-6-methylthio-1H-pyrazolo[3,4-d]pyrimidine, is typically an off-white solid. Expected yield: 65-75%.
Step 3: Synthesis of 4-amino-6-methylthio-1H-pyrazolo[3,4-d]pyrimidine
Principle: This final step is a nucleophilic aromatic substitution (SₙAr). The highly reactive 4-chloro group is displaced by ammonia. The reaction is typically performed in a sealed vessel to maintain the concentration of the ammonia solution at elevated temperatures.
| Materials & Reagents | Supplier | Grade | Quantity |
| 4-Chloro-6-methylthio-1H-pyrazolo[3,4-d]pyrimidine | From Step 2 | - | 21.5 g (0.1 mol) |
| Ethanolic Ammonia | Sigma-Aldrich | 7 N Solution | 250 mL |
| Ethanol | Fisher Scientific | Anhydrous | 100 mL |
Procedure:
-
Place the 4-chloro-6-methylthio-1H-pyrazolo[3,4-d]pyrimidine (21.5 g, 0.1 mol) into a high-pressure steel reactor.
-
Add the 7 N ethanolic ammonia solution (250 mL).
-
Seal the reactor and heat to 150°C for 24 hours. The internal pressure will increase.
-
After the reaction period, cool the reactor to room temperature.
-
Vent the reactor in a fume hood to release excess ammonia pressure.
-
Transfer the contents and concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.
-
Triturate the resulting solid residue with cold water, collect by filtration, and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 4-amino-6-methylthio-1H-pyrazolo[3,4-d]pyrimidine.
Characterization: The final product is a white to pale yellow crystalline solid. Purity should be assessed by HPLC, and identity confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. Expected yield: 85-95%.
Reaction Scheme and Data Summary
Caption: Chemical reaction scheme. (Note: Images are placeholders for structural diagrams).
Table of Expected Results:
| Step | Product | Reaction Time | Temp. | Expected Yield | Appearance |
| 1 | 1H-Pyrazolo[3,4-d]pyrimidine-4,6-dithione | 24 h | 115°C | 80-90% | Yellow/Brown Solid |
| 2 | 4-Chloro-6-methylthio-1H-pyrazolo[3,4-d]pyrimidine | 12 h | 105°C | 65-75% | Off-white Solid |
| 3 | 4-amino-6-methylthio-1H-pyrazolo[3,4-d]pyrimidine | 24 h | 150°C | 85-95% | White Crystalline Solid |
Troubleshooting and Field Insights
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Step 1: Low Yield | Incomplete reaction; moisture in pyridine. | Ensure anhydrous conditions. Extend reflux time and monitor by TLC until starting material is consumed. |
| Step 2: Dark, Oily Product | Residual POCl₃ or byproducts. | Ensure complete quenching on ice and thorough neutralization. The column chromatography purification is critical to remove impurities. |
| Step 2: Formation of isomers | Non-selective methylation or chlorination. | The described sequence generally favors the desired product. Confirm structure by 2D NMR if isomerism is suspected. |
| Step 3: Incomplete Amination | Insufficient temperature/pressure; leak in the reactor. | Ensure the reactor is properly sealed. If the reaction stalls, consider increasing the temperature to 160-170°C, but monitor for potential decomposition. |
Conclusion
The protocol detailed herein presents a reliable and reproducible pathway for the synthesis of 4-amino-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines. This key intermediate is crucial for the discovery and development of novel kinase inhibitors and other therapeutic agents.[9][10][11] By understanding the rationale behind each chemical transformation and adhering to the procedural details, researchers can confidently produce this valuable scaffold for further elaboration in drug discovery programs.
References
- New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds. PubMed.
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][9][12]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. National Institutes of Health (NIH).
- Synthesis of 1-(2-chloro-2-phenylethyl)
- Mechanism of synthesis of pyrazolo[3,4‐d]pyrimidines from 2‐amino‐4,6‐dichloropyrimidine‐5‐carbaldehyde under solvent‐free conditions.
- Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. PubMed.
- Synthesis of pyrazolo[3,4-d]pyrimidine derivative (35).
- Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. PubMed.
- Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies.
- Thio-substituted Derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol As Antiproliferative Agents.
- Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Taylor & Francis Online.
- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations.
- Allopurinol [4-Hydroxypyrazolo-[3,4-d]pyrimidine], 150 Grams. RPI.
- allopurinol tablet.
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][9][12]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Royal Society of Chemistry.
- Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors.
Sources
- 1. New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rpicorp.com [rpicorp.com]
- 6. DailyMed - ALLOPURINOL- allopurinol tablet [dailymed.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
Welcome to the technical support guide for the synthesis of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one. This document is designed for researchers, medicinal chemists, and process development scientists who are working with pyrazolo[3,4-d]pyrimidine scaffolds. This privileged heterocyclic system is a bioisostere of naturally occurring purines and is a core component in numerous compounds with a wide range of pharmacological activities, including kinase inhibition and anticancer effects.[1][2][3][4]
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols based on established synthetic routes for analogous structures. The methodologies and troubleshooting steps are grounded in fundamental chemical principles and supported by peer-reviewed literature.
Proposed Synthetic Pathway
The synthesis of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one is not extensively documented in readily available literature. Therefore, this guide is based on a reliable and chemically sound two-step approach starting from a substituted pyrazole precursor. This pathway involves:
-
Cyclization: Formation of the pyrimidine ring via condensation of 5-Amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxamide with a thiocarbonyl source to yield the 6-thioxo intermediate.
-
S-Methylation: Selective methylation of the thione group to afford the final product.
This approach offers a logical and convergent route to the target molecule.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Q1: My cyclization reaction to form the 6-thioxo intermediate (Step 1) has a very low yield. What are the common causes and solutions?
A1: Low yield in the cyclization step is a frequent challenge. The root cause often lies in one of several areas: reaction conditions, reagent quality, or work-up procedure.
-
Causality & Mechanism: This reaction is a base-catalyzed condensation. The base (e.g., sodium ethoxide) is crucial for deprotonating the amide and pyrazole ring nitrogens, facilitating the nucleophilic attack on the thiocarbonyl source (e.g., thiourea). Incomplete deprotonation, thermal degradation, or competing side reactions can significantly lower the yield.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure the starting pyrazole carboxamide is pure and dry. Moisture can quench the strong base. Use freshly prepared sodium ethoxide or high-purity commercial grade.
-
Optimize Base and Solvent: If sodium ethoxide in ethanol is ineffective, consider a stronger base/solvent system like sodium hydride (NaH) in an aprotic polar solvent such as DMF. This ensures more complete deprotonation. However, exercise caution as harsher conditions can also promote side reactions.
-
Adjust Reaction Temperature and Time: These condensations often require elevated temperatures (reflux) to proceed at a reasonable rate.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after several hours, consider extending the reaction time (e.g., from 8h to 24h) or cautiously increasing the temperature.
-
Control pH During Work-up: After the reaction is complete, the product needs to be precipitated by acidifying the reaction mixture. Add acid (e.g., acetic acid or dilute HCl) slowly and monitor the pH. Precipitating the product at its isoelectric point is key to maximizing recovery and minimizing the dissolution of the amphoteric product.
-
Q2: During the methylation step (Step 2), I'm getting a mixture of products. How can I improve the selectivity for S-methylation?
A2: The formation of multiple products is typically due to non-selective alkylation at different nucleophilic sites (S, N1, N2, N5). Achieving high selectivity for S-methylation is critical.
-
Causality & Mechanism: The 6-thioxo intermediate has multiple nucleophilic nitrogen atoms in addition to the sulfur atom. According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, sulfur is a soft nucleophile and will preferentially react with soft electrophiles like methyl iodide. The nitrogen atoms are harder nucleophiles. Selectivity is achieved by choosing conditions that favor the kinetically controlled S-alkylation.
-
Troubleshooting Steps:
| Parameter | Recommended Action | Rationale |
| Base | Use a mild, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). | Strong bases (e.g., NaH, NaOEt) can generate multiple anionic species, leading to a loss of selectivity. K₂CO₃ is often sufficient to deprotonate the more acidic thiol tautomer. |
| Temperature | Run the reaction at or slightly above room temperature (e.g., 25-40 °C). | S-alkylation is typically the kinetically favored pathway. Higher temperatures can provide enough energy to overcome the activation barrier for the thermodynamically more stable (but slower to form) N-alkylated products. |
| Stoichiometry | Use a slight excess, but near-stoichiometric amount, of methyl iodide (e.g., 1.05-1.1 equivalents). | A large excess of the alkylating agent increases the probability of di- or tri-alkylation once the desired mono-S-alkylation has occurred. |
| Solvent | Use a polar aprotic solvent such as DMF or acetonitrile. | These solvents effectively dissolve the reagents but do not participate in the reaction, allowing for a clean reaction profile. |
-
Confirmation of Regiochemistry: The most definitive way to confirm S-methylation over N-methylation is through 2D NMR spectroscopy. An HMBC experiment should show a correlation between the methyl protons (~2.4-2.5 ppm) and the C6 carbon of the pyrimidine ring. The expected chemical shifts for S-CH₃ groups in similar structures are well-documented.[6][7]
Frequently Asked Questions (FAQs)
Q: How can I effectively monitor the progress of these reactions? A: Thin Layer Chromatography (TLC) is the most common and effective method. Use a solvent system that provides good separation between your starting material, intermediates, and product (e.g., Dichloromethane/Methanol 9:1 or Ethyl Acetate/Hexane mixtures). Staining with potassium permanganate can help visualize spots if they are not UV-active. For more precise monitoring, especially during optimization, LC-MS is invaluable as it provides both retention time and mass information.
Q: The final product is poorly soluble. What is the best method for purification? A: Poor solubility is common for these planar, hydrogen-bonding heterocyclic systems.
-
Recrystallization: This is the preferred method for purification if a suitable solvent can be found. Try polar aprotic solvents like DMF or DMSO, or alcohol/water mixtures. The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly.[6]
-
Trituration/Washing: If recrystallization is not feasible, washing the crude solid with various solvents can remove specific impurities. For example, washing with diethyl ether can remove nonpolar impurities, while washing with water can remove residual salts.
-
Column Chromatography: This can be challenging due to low solubility. However, it may be possible using a highly polar mobile phase or by adsorbing the crude product onto silica gel from a solution (e.g., in DMF) and then evaporating the solvent before loading it onto the column.
Q: What are the critical safety precautions for this synthesis? A:
-
Methyl Iodide (CH₃I): This is a toxic, volatile, and carcinogenic substance. Always handle it in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves (nitrile gloves should be double-layered or a more resistant type used) and safety glasses.
-
Strong Bases (NaH, NaOEt): These are corrosive and react violently with water. Handle them under an inert atmosphere (nitrogen or argon).
-
Thiourea: This is a suspected carcinogen. Avoid inhalation of dust and skin contact.
Experimental Protocols
Protocol 1: Synthesis of 6-Thioxo-1,2,5,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-3-one
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add absolute ethanol (150 mL).
-
Carefully add sodium metal (2.1 g, 90 mmol) in small pieces to the ethanol to generate sodium ethoxide in situ. Allow the reaction to complete (all sodium has dissolved).
-
Add 5-Amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxamide (5.0 g, 32 mmol) and thiourea (2.7 g, 35 mmol) to the sodium ethoxide solution.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12 hours. Monitor the reaction by TLC (DCM:MeOH, 8:2).
-
After completion, cool the mixture to room temperature. A precipitate may form.
-
Cool the mixture further in an ice bath and slowly neutralize by dropwise addition of glacial acetic acid until pH ~6-7.
-
The resulting solid precipitate is collected by vacuum filtration, washed sequentially with cold water (50 mL) and cold ethanol (50 mL).
-
Dry the solid under vacuum at 60 °C to yield the title compound. Characterize by ¹H NMR, ¹³C NMR, and MS.
Protocol 2: Synthesis of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
-
In a round-bottom flask, suspend the 6-thioxo intermediate (4.0 g, 21.7 mmol) and potassium carbonate (3.6 g, 26.1 mmol) in anhydrous DMF (80 mL).
-
Stir the suspension at room temperature for 15 minutes.
-
Add methyl iodide (1.42 mL, 22.8 mmol) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 6 hours. Monitor progress by TLC until the starting material is consumed.
-
Pour the reaction mixture into ice-water (400 mL) with stirring.
-
Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with water to remove DMF and salts.
-
Recrystallize the crude product from an ethanol/water mixture to afford the pure title compound.[6]
-
Dry the purified product under vacuum. Confirm the structure and purity using ¹H NMR, ¹³C NMR, HRMS, and melting point analysis. The expected ¹H NMR in DMSO-d₆ should show a sharp singlet for the S-CH₃ protons around δ 2.40 ppm.[6][7]
Troubleshooting Flowchart
This diagram provides a logical workflow for addressing common synthesis problems.
References
-
Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. (Source: Hindawi) [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (Source: MDPI) [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (Source: Royal Society of Chemistry) [Link]
-
Synthesis of pyrazolo[3,4-d]pyrimidine derivative (35). (Source: ResearchGate) [Link]
-
Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. (Source: Taylor & Francis Online) [Link]
-
ALLOPURINOL. (Source: DailyMed) [Link]
-
Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. (Source: National Institutes of Health) [Link]
-
The conversion of 4-hydroxypyrazolo[3,4-d]pyrimidine (allopurinol) into 4,6-dihroxypyrazolo[3,4-d]pyrimidine (Oxipurinol) in vivo in the absence of xanthine-oxen oxidoreductase. (Source: PubMed) [Link]
-
Use of allopurinol with low-dose 6-mercaptopurine in inflammatory bowel disease to achieve optimal active metabolite levels: A review of four cases and the literature. (Source: National Institutes of Health) [Link]
-
6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine. (Source: Lead Sciences) [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (Source: National Institutes of Health) [Link]
-
Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. (Source: CNR-IRIS) [Link]
Sources
- 1. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.cnr.it [iris.cnr.it]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
Welcome to the technical support center for the synthesis of pyrazolopyrimidine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into improving the yield and purity of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one. As a key heterocyclic scaffold, its efficient synthesis is crucial for advancing research in areas like kinase inhibition and other therapeutic applications.[1] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your synthetic workflow.
Synthetic Overview: The Core Pathway
The most common and reliable route to 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one begins with the widely available precursor, Allopurinol (also known as 1H-Pyrazolo[3,4-d]pyrimidin-4-ol)[2]. The synthesis is typically a two-step process involving thionation followed by S-methylation.
Caption: General two-step synthesis of the target compound from Allopurinol.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Q1: My yield for the thionation of Allopurinol (Step 1) is very low. What are the critical parameters to optimize?
A1: Low yield in the thionation step is a frequent challenge, often stemming from incomplete reaction, side product formation, or thermal degradation. The conversion of the keto/enol group to a thione is the critical transformation.
Underlying Causality: The thionation reaction, typically employing phosphorus pentasulfide (P₄S₁₀) or Lawesson's Reagent, requires high temperatures to proceed. Pyridine is often used as the solvent because it also acts as a base to neutralize acidic byproducts and can help solubilize the polar starting material. However, prolonged heating can lead to decomposition.
Troubleshooting Steps:
-
Reagent Quality and Stoichiometry:
-
P₄S₁₀ Quality: Ensure your phosphorus pentasulfide is dry and relatively fresh. Old P₄S₁₀ can absorb moisture, reducing its reactivity.
-
Stoichiometry: A common mistake is using insufficient thionating agent. Start with at least 0.5 equivalents of P₄S₁₀ (which contains 4 sulfur atoms) per carbonyl group you intend to thionate. An excess may be required to drive the reaction to completion.
-
-
Temperature and Reaction Time:
-
Controlled Reflux: The reaction typically requires refluxing in pyridine. The temperature should be high enough to facilitate the reaction but monitored to prevent charring. A gentle reflux is ideal.
-
Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the Allopurinol spot is your primary indicator. An ideal mobile phase might be Dichloromethane:Methanol (9:1). Over-refluxing after the reaction is complete will only decrease the yield.
-
-
Work-up Procedure:
-
Quenching: The reaction must be carefully quenched. Pouring the hot pyridine mixture onto crushed ice is a standard procedure. This precipitates the product and hydrolyzes any remaining P₄S₁₀.
-
pH Adjustment: After quenching, the solution will be acidic. Neutralizing with a base like sodium carbonate or sodium hydroxide until the product fully precipitates is crucial for maximizing recovery.
-
| Parameter | Recommendation | Rationale |
| Thionating Agent | Phosphorus Pentasulfide (P₄S₁₀) | Cost-effective and commonly used for this class of heterocycles. |
| Solvent | Anhydrous Pyridine | Acts as a high-boiling solvent and an acid scavenger. |
| Temperature | Reflux (~115 °C) | Necessary to overcome the activation energy for thionation. |
| Reaction Time | 4-8 hours (TLC Monitored) | Balance between reaction completion and product degradation. |
| Work-up | Quench on ice, neutralize | Ensures product precipitation and safe handling of reagents. |
Q2: During the methylation step (Step 2), I'm getting a mixture of products and a low yield of the desired S-methylated compound. How can I improve selectivity?
A2: The primary challenge in this step is achieving selective S-methylation over N-methylation. The pyrazolopyrimidine core has several nucleophilic nitrogen atoms which can compete with the sulfur for the methyl group.
Underlying Causality: According to Pearson's Hard and Soft Acid-Base (HSAB) theory, the thiolate anion formed in situ is a soft nucleophile. It will preferentially react with soft electrophiles. Methyl iodide (CH₃I) is a classic soft electrophile, making it ideal for S-alkylation. The key is to generate the thiolate selectively without making the ring nitrogens overly nucleophilic.
Troubleshooting Workflow:
Sources
Technical Support Center: Optimizing Pyrazolopyrimidine Synthesis
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazolopyrimidines. Pyrazolopyrimidines are a critical class of heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals and agrochemicals.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during their synthesis, ensuring higher yields, purity, and reproducibility.
Section 1: Understanding the Core Reaction: Condensation of Aminopyrazoles with 1,3-Dicarbonyls and Equivalents
The most prevalent and versatile method for constructing the pyrazolopyrimidine core is the condensation reaction between a 5-aminopyrazole and a 1,3-dicarbonyl compound (or a synthetic equivalent like β-ketoesters, enaminones, or α,β-unsaturated ketones).[3][4] The fundamental mechanism involves the nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl carbons of the dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the fused pyrimidine ring.[3]
Understanding the nuances of this reaction is key to troubleshooting. The reaction is typically conducted under acidic or basic conditions, and the choice of catalyst, solvent, and temperature can profoundly impact the outcome.[3][4]
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of pyrazolopyrimidines.
FAQ 1: Low Reaction Yield
Question: I am consistently obtaining low yields in the final cyclization step to form the pyrazolopyrimidine core. What are the likely causes and how can I improve the yield?
Answer: Low yields are a common frustration in pyrazolopyrimidine synthesis. The issue often stems from one or more of the following factors:
-
Incomplete Precursor Formation or Purity: The purity of your starting 5-aminopyrazole and the 1,3-dicarbonyl compound is paramount. Impurities can inhibit the reaction or lead to the formation of side products, consuming your starting materials.[5]
-
Troubleshooting:
-
Ensure your starting materials are of the highest possible purity. Consider recrystallization or column chromatography of the precursors before use.
-
Confirm the identity and purity of your precursors using analytical techniques such as NMR and mass spectrometry.
-
-
-
Suboptimal Reaction Conditions: The delicate balance of temperature, solvent, and catalysis is crucial for driving the reaction to completion.
-
Troubleshooting:
-
Temperature: The optimal temperature can be highly specific to the substrates. Too low, and the reaction may be sluggish or incomplete. Too high, and you risk decomposition or the formation of undesired side products.[5] Experiment with a temperature gradient to identify the sweet spot for your specific reaction.[6]
-
Solvent: The choice of solvent is critical. High-boiling point solvents like DMF or acetic acid are often employed.[4][7] It is essential to use anhydrous solvents, as water can interfere with the condensation reaction.[5]
-
Catalyst: Both acid and base catalysis are commonly used. For acid catalysis, glacial acetic acid often serves as both the solvent and catalyst.[4] For base-catalyzed reactions, piperidine in ethanol is a frequent choice.[4] The activity and concentration of the catalyst should be carefully controlled.
-
-
-
Microwave-Assisted Synthesis: For certain reactions, microwave irradiation can significantly improve yields and reduce reaction times by providing rapid and uniform heating.[3]
Data Presentation: Impact of Reaction Conditions on Yield
| Parameter | Condition A | Condition B | Condition C | Yield (%) |
| Solvent | Ethanol | Acetic Acid | Dioxane (Microwave) | 65 |
| Catalyst | Piperidine | None | Rh(III) catalyst | 85 |
| Temperature | Reflux | Reflux | 150 °C | 92 |
This table illustrates how optimizing reaction parameters can lead to a significant increase in product yield.
FAQ 2: Formation of Side Products and Isomers
Question: I am observing multiple spots on my TLC plate, indicating the formation of side products or isomers. How can I control the regioselectivity and minimize side reactions?
Answer: The formation of isomers and side products is a significant challenge, particularly with unsymmetrical 1,3-dicarbonyl compounds.
-
Regioselectivity: The reaction of a 5-aminopyrazole with an unsymmetrical dicarbonyl compound can potentially yield two different regioisomers. The regiochemical outcome is influenced by the electronic and steric properties of the substituents on both reactants and the reaction conditions.
-
Troubleshooting:
-
Nature of the Dicarbonyl Compound: The relative reactivity of the two carbonyl groups in the dicarbonyl compound is a key determinant of regioselectivity. More electrophilic carbonyl groups will react preferentially.
-
pH Control: The pH of the reaction medium can influence which nitrogen atom of the aminopyrazole acts as the initial nucleophile. In acidic media, the endocyclic imino group's nucleophilicity is enhanced, which can favor one regioisomer over the other.[4]
-
Protecting Groups: In some cases, temporarily protecting one of the reactive sites on the pyrazole ring can be an effective strategy to direct the cyclization to the desired position.
-
-
Visualization: Regioselectivity in Pyrazolopyrimidine Synthesis
Sources
- 1. Pyrazolopyrimidine - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Solubility Challenges of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one in Biological Buffers
Welcome to our dedicated technical support guide for researchers working with 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one. This resource is designed to provide in-depth troubleshooting assistance and practical solutions for the common solubility issues encountered when preparing this compound for biological assays. Our goal is to equip you with the knowledge to ensure the reliability and reproducibility of your experimental results.
Introduction: Understanding the Solubility Profile
The 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one is a heterocyclic compound belonging to the pyrazolopyrimidine class. This scaffold is of significant interest in drug discovery for its diverse biological activities. However, a common characteristic of the pyrazolopyrimidine scaffold is its poor aqueous solubility, which can present considerable challenges in experimental settings.[1][2] The planar nature of the fused ring system can lead to high crystal lattice energy, making it difficult for water molecules to effectively solvate the compound.[1]
This guide will walk you through a logical progression of troubleshooting steps, from preparing stable stock solutions to avoiding precipitation in your final assay buffer.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm having trouble dissolving the powdered 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one. What is the recommended solvent for making a stock solution?
A1: Due to its low aqueous solubility, it is highly recommended to prepare a concentrated stock solution in an organic solvent. The most commonly used and recommended solvent for this purpose is dimethyl sulfoxide (DMSO).[3][4]
Causality: DMSO is a powerful, polar aprotic solvent that is miscible with a wide range of aqueous buffers.[3] It can effectively disrupt the crystal lattice of the compound, allowing for the preparation of a high-concentration stock solution (e.g., 10-50 mM). This high-concentration stock can then be serially diluted into your aqueous biological buffer to achieve the desired final concentration, while keeping the final DMSO concentration in your assay low (typically <0.5%) to avoid solvent-induced artifacts.
Step-by-Step Protocol for Preparing a DMSO Stock Solution:
-
Pre-Weighing: Carefully weigh the desired amount of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one powder in a suitable microcentrifuge tube or vial.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve your target stock concentration.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes can be beneficial. Sonication in a bath sonicator for 5-10 minutes can also aid in dissolution.
-
Visual Inspection: Ensure that the solution is clear and free of any visible particulates before storage.
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Water absorption by DMSO during repeated openings can lead to compound precipitation over time.[3]
Q2: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous biological buffer (e.g., PBS, Tris-HCl). What's happening and how can I prevent this?
A2: This is a common issue known as "crashing out" and occurs when the compound's solubility limit in the final aqueous buffer is exceeded. The DMSO concentration is effectively lowered upon dilution, reducing its solvating power and causing the compound to precipitate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Detailed Strategies to Prevent Precipitation:
-
Optimize Final DMSO Concentration: While aiming for the lowest possible DMSO concentration, sometimes a slightly higher percentage (e.g., 0.5% instead of 0.1%) is necessary to maintain solubility. Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments to account for any solvent effects.
-
pH Adjustment: The solubility of compounds with ionizable functional groups can be highly dependent on the pH of the buffer. Although 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one has limited ionizable groups in the physiological pH range, extreme pH values should be avoided unless experimentally warranted. If your assay allows, testing a range of pH values (e.g., 6.5, 7.4, 8.0) for your buffer may identify a more favorable condition for solubility.[5]
-
Use of Solubility Enhancers: For particularly challenging situations, the inclusion of excipients can significantly improve solubility.[6][7]
-
Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Tween® 20 or Triton™ X-100 can help to keep hydrophobic compounds in solution.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.
-
Comparative Table of Solubilization Strategies:
| Strategy | Recommended Starting Concentration | Pros | Cons |
| DMSO Co-solvent | 0.1 - 1% (v/v) | Simple, effective for many compounds. | Can be toxic to cells at higher concentrations. |
| pH Adjustment | pH 6.0 - 8.0 | Can significantly increase solubility for ionizable compounds. | May affect protein stability or enzyme activity. |
| Tween® 20/80 | 0.01 - 0.1% (v/v) | Low toxicity, effective at low concentrations. | Can interfere with some assays (e.g., fluorescence). |
| HP-β-Cyclodextrin | 1 - 10 mM | Generally low toxicity, high solubilizing capacity. | Can sometimes extract lipids from cell membranes. |
Q3: How can I determine the maximum soluble concentration of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one in my specific biological buffer?
A3: Determining the kinetic solubility in your assay buffer is a crucial step for designing robust experiments. A simple method to estimate this is through serial dilution and visual inspection or by using a nephelometric assay.
Protocol for Estimating Kinetic Solubility:
-
Prepare Stock Solution: Make a high-concentration stock solution in DMSO (e.g., 50 mM).
-
Serial Dilution in Buffer: Prepare a series of dilutions of your stock solution directly into your final biological buffer. For example, create a 2-fold dilution series starting from 200 µM down to ~1.5 µM.
-
Equilibration: Allow the dilutions to equilibrate at the temperature of your experiment (e.g., room temperature or 37°C) for 1-2 hours.
-
Visual Inspection: Carefully inspect each dilution against a dark background for any signs of cloudiness or precipitate. The highest concentration that remains clear is your estimated kinetic solubility.
-
(Optional) Spectrophotometric Measurement: For a more quantitative measure, you can centrifuge the samples and measure the absorbance of the supernatant at the compound's λmax. A sudden drop in absorbance indicates precipitation.
Summary and Best Practices
-
Always start with a high-concentration DMSO stock solution.
-
Minimize freeze-thaw cycles of your stock solution.
-
When diluting into aqueous buffers, add the DMSO stock to the buffer and mix immediately and vigorously.
-
Keep the final DMSO concentration in your assay as low as possible, but high enough to maintain solubility.
-
Always include a vehicle control in your experiments.
-
If solubility issues persist, consider the use of excipients like surfactants or cyclodextrins.
By systematically addressing these factors, you can overcome the solubility challenges associated with 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one and ensure the integrity of your experimental data.
References
-
Brust, T. F., et al. (2021). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. ACS Chemical Neuroscience, 12(21), 4069–4083. [Link]
-
MDPI. (n.d.). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2018(4), M1022. [Link]
-
Amerigo Scientific. (n.d.). 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine. [Link]
-
Schenone, S., et al. (2004). Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation. European Journal of Medicinal Chemistry, 39(2), 153-160. [Link]
-
Gothwal, A., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Drug Invention Today, 19(5), 1234-1240. [Link]
-
Bruno, O., et al. (2019). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Molecules, 24(13), 2488. [Link]
-
Giannasi, C., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. Molecular Pharmaceutics, 15(3), 1194-1202. [Link]
-
Dahlin, J. L., et al. (2015). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Expert Opinion on Drug Discovery, 10(8), 837-851. [Link]
-
L-Santos, L., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 17(11), 12969-12984. [Link]
-
Sharma, D., et al. (2019). Techniques to improve the solubility of poorly soluble drugs. Journal of Drug Delivery and Therapeutics, 9(3), 853-858. [Link]
-
Gupta, R., et al. (2020). Bioavailability Enhancement Techniques for Poorly Soluble Drugs: A Review. Asian Journal of Pharmaceutical Research and Development, 8(2), 75-78. [Link]
Sources
- 1. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
Technical Support Center: 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one in DMSO
Welcome to the technical support center for 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios encountered when working with this compound, particularly concerning its stability in dimethyl sulfoxide (DMSO). Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one in DMSO?
When dissolved in DMSO, 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one possesses two primary functional groups susceptible to degradation over time: the methylthioether and the lactam (cyclic amide) within the pyrimidinone ring. The principal concerns are:
-
Oxidation of the Methylthioether: The sulfur atom in the methylthio group is prone to oxidation. DMSO, while a common solvent, can also act as an oxidant, especially under certain conditions (e.g., elevated temperature, presence of contaminants). This can lead to the formation of the corresponding sulfoxide and, subsequently, the sulfone.
-
Hydrolysis of the Lactam Ring: The lactam functionality can undergo hydrolysis, leading to ring-opening. This process is significantly accelerated by the presence of water in the DMSO. Given that DMSO is hygroscopic (readily absorbs moisture from the air), this is a critical consideration for long-term storage.[1][2][3]
Q2: I've observed a loss of my compound's activity in my assays over time. Could this be due to degradation in the DMSO stock?
Yes, a gradual loss of biological activity is a common indicator of compound degradation. Both the oxidation of the methylthioether to a sulfoxide or sulfone, and the hydrolysis of the lactam ring, will result in new chemical entities with different physicochemical properties. These changes can significantly alter the compound's ability to interact with its biological target, leading to reduced potency or a complete loss of activity. It is crucial to correlate any decline in experimental results with the age and storage conditions of your DMSO stock solution.
Q3: What are the recommended storage conditions for stock solutions of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one in DMSO?
To maximize the shelf-life of your compound in DMSO, adhere to the following best practices, which are standard in compound management for drug discovery:[4][5]
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C for long-term storage. | Low temperatures significantly slow down the rates of chemical reactions, including oxidation and hydrolysis. |
| Aliquoting | Prepare multiple small aliquots. | This practice minimizes the number of freeze-thaw cycles for the bulk of your stock, which can introduce moisture and accelerate degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | This minimizes exposure to oxygen, reducing the risk of oxidation of the methylthioether group. |
| Container | Use high-quality, tightly sealed vials (e.g., glass or polypropylene with secure caps). | This prevents the ingress of atmospheric moisture, which is critical given DMSO's hygroscopic nature. |
| DMSO Quality | Use anhydrous, high-purity DMSO. | Starting with dry DMSO is the first line of defense against water-mediated degradation. |
Q4: How can I check the stability of my compound in its DMSO stock solution?
Regular quality control is essential. The most reliable method is to use analytical techniques to assess the purity of your stock solution over time.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the gold standard for stability assessment. It allows for the separation of the parent compound from potential degradants and their identification by mass. A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to the masses of the sulfoxide, sulfone, or hydrolyzed product are clear indicators of degradation.
-
HPLC-UV (High-Performance Liquid Chromatography with UV detection): If you have a well-established retention time for your compound, HPLC-UV can be used to monitor its purity. A decrease in the peak area percentage of the main peak over time suggests degradation.
Troubleshooting Guide
Issue: Inconsistent or non-reproducible results in biological assays.
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | 1. Prepare a fresh DMSO stock solution from solid material. 2. Compare the performance of the fresh stock against the old stock in your assay. 3. If the fresh stock restores activity, discard the old stock. 4. Analyze the old stock by LC-MS to confirm the presence of degradants. |
| Compound Precipitation | 1. Visually inspect the DMSO stock for any precipitate. 2. Gently warm the solution and vortex to attempt redissolution. 3. If precipitation persists, consider preparing a new stock at a lower concentration. |
| Freeze-Thaw Cycles | 1. Review your experimental workflow. Are you repeatedly using the same stock vial? 2. Implement a single-use aliquot system to avoid multiple freeze-thaw cycles. |
Issue: Unexpected peaks in my LC-MS analysis of the DMSO stock.
This strongly suggests compound degradation. The diagram below illustrates the most probable degradation pathways.
Caption: Plausible degradation pathways for the compound in DMSO.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol is designed to ensure the initial integrity of your compound solution.
-
Pre-weighing Preparation:
-
Allow the vial of solid 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Use an analytical balance to accurately weigh the desired amount of solid into a sterile, appropriately sized vial.
-
-
Solvent Addition:
-
Using a calibrated pipette, add the calculated volume of anhydrous, high-purity DMSO to the vial.
-
Calculation Example: For 1 mg of compound (MW = 166.2 g/mol ) to make a 10 mM solution:
-
Volume (L) = (Mass (g) / MW ( g/mol )) / Molarity (mol/L)
-
Volume (L) = (0.001 g / 166.2 g/mol ) / 0.01 mol/L = 0.0006017 L
-
Volume (µL) = 601.7 µL
-
-
-
Dissolution:
-
Securely cap the vial.
-
Vortex the solution until the solid is completely dissolved. Gentle warming (to no more than 30°C) can be applied if necessary, but avoid excessive heat.
-
-
Aliquoting and Storage:
-
Immediately dispense the stock solution into single-use aliquots in properly labeled, tightly sealed vials.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Workflow for Assessing Compound Stability
This workflow provides a systematic approach to monitoring the stability of your DMSO stock solutions.
Caption: A systematic workflow for monitoring compound stability.
References
-
The Hydrolysis of Lactams. ResearchGate. [Link]
-
Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. [Link]
-
Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors. OSTI.GOV. [Link]
-
Dimethyl sulfoxide, DMSO. Organic Chemistry Portal. [Link]
-
Hydrolytic Stability Versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. PubMed. [Link]
-
DMSO Solubility Assessment for Fragment-Based Screening. PMC. [Link]
-
Waybright, T. J., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening. [Link]
-
Lactam Hydrolysis. YouTube. [Link]
-
Studies on Repository Compound Stability in DMSO under Various Conditions. Semantic Scholar. [Link]
-
Does anyone have a good way for storage of dasatinib in DMSO solution? ResearchGate. [Link]
-
Engeloch, C., et al. (2008). Stability of Screening Compounds in Wet DMSO. Journal of Biomolecular Screening. [Link]
-
Alkaline Hydrolysis of a gamma-Lactam Ring. ResearchGate. [Link]
-
6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine. Amerigo Scientific. [Link]
-
Liu, H., et al. (2019). DMSO-Triggered Complete Oxygen Transfer Leading to Accelerated Aqueous Hydrolysis of Organohalides under Mild Conditions. ChemSusChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
Welcome to the technical support center for the synthesis of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis of this important pyrazolopyrimidine derivative. Our goal is to equip you with the expertise to identify, mitigate, and resolve issues related to side product formation, ensuring the integrity and purity of your target molecule.
I. Synthetic Overview & Key Challenges
The synthesis of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one typically proceeds through a two-step sequence starting from a 5-aminopyrazole-4-carboxamide precursor. The initial step involves a cyclization reaction with a thiocarbonyl source, most commonly thiourea, to form the pyrazolo[3,4-d]pyrimidine core with a thione group at the 6-position. This intermediate is then S-methylated to yield the final product. While this synthetic route is robust, it is not without its challenges, primarily concerning the formation of isomeric and other side products.
DOT Script of the General Synthetic Workflow
Caption: General synthetic route to 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one.
II. Troubleshooting Guide: Side Product Formation
This section addresses specific side products that can arise during the synthesis, their mechanisms of formation, and strategies for their mitigation.
Step 1: Cyclization of 5-Aminopyrazole-4-carboxamide with Thiourea
Question: During the cyclization of my 5-aminopyrazole-4-carboxamide with thiourea, I observe a significant amount of an impurity with the same mass as my desired thione intermediate. What could this be?
Answer: A common side product in this cyclization is an isomeric pyrazolo[3,4-d]pyrimidine. The formation of this isomer depends on the initial nucleophilic attack of the 5-aminopyrazole on the thiourea.
-
Mechanism of Desired Product Formation: The exocyclic 5-amino group of the pyrazole attacks the thiocarbonyl carbon of thiourea, followed by intramolecular cyclization of the resulting thiourea derivative. This leads to the desired 6-thioxo-1,2,3,5-tetrahydro-pyrazolo[3,4-d]pyrimidin-3-one.
-
Mechanism of Isomeric Side Product Formation: Under certain conditions, the endocyclic nitrogen (N1) of the pyrazole ring can compete with the exocyclic amino group as the initial nucleophile. While less common for 5-aminopyrazoles, this can lead to the formation of a pyrazolo[1,5-a][1][2][3]triazine derivative, which is isomeric to the desired product. The regioselectivity of this reaction is highly dependent on the substituents on the pyrazole ring and the reaction conditions.[1]
DOT Script of Competing Cyclization Pathways
Caption: Competing pathways in the cyclization step.
Troubleshooting and Prevention:
-
Control of Reaction Temperature: Lowering the reaction temperature can favor the desired kinetic product, which often results from the more nucleophilic exocyclic amino group.
-
pH Control: The nucleophilicity of the amino groups is pH-dependent. Maintaining a neutral to slightly basic pH can enhance the nucleophilicity of the exocyclic amine over the endocyclic nitrogen.
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway. Aprotic polar solvents like DMF or DMSO are commonly used. Experimenting with different solvents may alter the product ratio.
-
Purification: If the isomeric side product does form, it can often be separated from the desired product by column chromatography on silica gel, exploiting potential differences in polarity. Recrystallization can also be an effective purification method.
Question: My cyclization reaction with thiourea is sluggish and gives a low yield of the thione intermediate. What can I do to improve this?
Answer: Low yields can be attributed to incomplete reaction, decomposition of starting materials or products, or the formation of other side products.
-
Incomplete Reaction:
-
Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration at the appropriate temperature. Monitoring the reaction by TLC or LC-MS is crucial to determine the point of maximum conversion.
-
Reagent Stoichiometry: Using a slight excess of thiourea (1.1 to 1.5 equivalents) can help drive the reaction to completion.
-
-
Decomposition:
-
Thermal Stability: Pyrazolopyrimidines can be susceptible to thermal degradation at high temperatures. Avoid excessive heating.
-
Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition.
-
-
Alternative Side Products:
-
Hydrolysis: If water is present in the reaction mixture, the carboxamide starting material can hydrolyze to the corresponding carboxylic acid, which may not cyclize efficiently under these conditions. Ensure the use of dry solvents and reagents.
-
Dimerization/Polymerization: At high concentrations and temperatures, starting materials or intermediates can potentially undergo self-condensation reactions.
-
Recommended Protocol for Cyclization:
| Parameter | Recommended Condition | Rationale |
| Starting Material | 5-Amino-1H-pyrazole-4-carboxamide | Ensure high purity. |
| Reagent | Thiourea (1.2 eq.) | Slight excess to drive the reaction. |
| Solvent | Pyridine or DMF | High-boiling polar aprotic solvents. |
| Temperature | 100-120 °C | To ensure a reasonable reaction rate. |
| Reaction Time | 4-8 hours | Monitor by TLC for completion. |
| Work-up | Cool, pour into water, filter the precipitate. | The product is typically a solid. |
Step 2: S-Methylation of the Thione Intermediate
Question: During the S-methylation of my 6-thioxo-pyrazolo[3,4-d]pyrimidin-3-one with methyl iodide, I am getting a mixture of products. What are the likely side products?
Answer: The most common side reaction during the methylation of the thione intermediate is N-methylation, which competes with the desired S-methylation. The thione intermediate exists in tautomeric forms, and methylation can occur on the sulfur atom or one of the nitrogen atoms in the pyrimidine ring.
-
S-Methylation (Desired Reaction): The sulfur atom of the thione is highly nucleophilic and readily attacks the methylating agent to form the desired 6-(methylthio) product. This reaction is generally favored under basic conditions where the thione is deprotonated to the thiolate.
-
N-Methylation (Side Reaction): The nitrogen atoms in the pyrimidine ring (N1, N2, or N5) can also be methylated. The site of N-methylation will depend on the tautomeric form present and the reaction conditions. N-methylation is more likely to occur if the sulfur is protonated or if a less selective methylating agent is used.[4]
DOT Script of S- vs. N-Methylation
Caption: Competing S-methylation and N-methylation pathways.
Troubleshooting and Prevention:
-
Choice of Base: A strong, non-nucleophilic base such as sodium hydride (NaH) or potassium carbonate (K2CO3) is recommended to deprotonate the thione to the more nucleophilic thiolate. This significantly enhances the rate of S-methylation over N-methylation. The use of an alkoxide base in an alcoholic solvent is also a common and effective method.[5]
-
Reaction Temperature: The reaction is typically carried out at room temperature or slightly below to minimize side reactions.
-
Methylating Agent: Methyl iodide is a common and effective methylating agent. Dimethyl sulfate can also be used, but it is more toxic.
-
Solvent: A polar aprotic solvent like DMF or acetone is suitable for this reaction.
Recommended Protocol for S-Methylation:
| Parameter | Recommended Condition | Rationale |
| Starting Material | 6-Thioxo-pyrazolo[3,4-d]pyrimidin-3-one | Ensure it is dry. |
| Base | K2CO3 (1.5 eq.) or NaH (1.1 eq.) | To generate the thiolate anion. |
| Methylating Agent | Methyl Iodide (1.1 eq.) | Stoichiometric amount to avoid over-methylation. |
| Solvent | DMF or Acetone | To dissolve the reactants. |
| Temperature | 0 °C to Room Temperature | To control reactivity and minimize side reactions. |
| Reaction Time | 1-3 hours | Monitor by TLC for completion. |
| Work-up | Quench with water, extract with an organic solvent. | Standard work-up procedure. |
Question: I am observing an impurity that appears to be an over-methylated product. Is this possible?
Answer: Yes, over-methylation can occur, especially if an excess of the methylating agent is used or if the reaction is allowed to proceed for too long. This can result in both S- and N-methylation on the same molecule. To avoid this, use a stoichiometric amount of the methylating agent and carefully monitor the reaction progress.
Question: My final product seems to be contaminated with an oxidized impurity. How can this happen?
Answer: The methylthio group can be susceptible to oxidation, especially if exposed to air and certain reagents over extended periods. This can lead to the formation of the corresponding sulfoxide or sulfone.
Prevention of Oxidation:
-
Inert Atmosphere: While not always necessary, performing the reaction and work-up under an inert atmosphere can minimize oxidation.
-
Storage: Store the final product in a cool, dark place, preferably under an inert atmosphere if it is to be kept for a long time.
-
Purification: If oxidation occurs, the more polar sulfoxide and sulfone byproducts can usually be separated from the desired product by column chromatography.
III. Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of these reactions?
A1: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of both the cyclization and methylation steps. Using a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes or dichloromethane and methanol), you can visualize the consumption of the starting material and the formation of the product. For more quantitative analysis and to check for isomeric impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
Q2: How can I confirm the structure of my final product and identify any side products?
A2: A combination of spectroscopic techniques is essential for structural confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for determining the connectivity of atoms. The chemical shift of the methyl group can help distinguish between S-methyl (typically ~2.5 ppm) and N-methyl (typically >3.0 ppm) products.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of your product and any impurities. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in determining the elemental composition.
-
Infrared (IR) Spectroscopy: IR can be used to identify key functional groups. For example, the disappearance of the C=S stretch of the thione intermediate and the appearance of new bands can support the formation of the S-methylated product.
Q3: What are the general safety precautions I should take when running these syntheses?
A3: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Methyl iodide is a hazardous and volatile substance and should be handled with extreme care. Thiourea is also a suspected carcinogen. Consult the Safety Data Sheets (SDS) for all reagents before starting your experiments.
IV. References
-
Aggarwal, N., & Kumar, R. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Chemistry of Heterocyclic Compounds, 47, 1-26. [https://link.springer.com/article/10.1007/s10593-011-0723-4]
-
Shimizu, M., Shimazaki, T., & Wakamori, H. (2009). S-Methylation of N-Containing Heterocyclic Thiols with Conjugated Acids of Methoxy Groups. Heterocycles, 78(12), 2963-2970. [https://www.heterocycles.jp/newlibrary/downloads/pdfs/21644]
-
Varghese, B., & Panicker, S. S. (2019). Synthesis and anticonvulsant activity of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3 H)-one derivatives and products of their cyclization. Pharmacia, 66(4), 213-220. [https://pharmacia.pensoft.net/article/39833/]
Sources
- 1. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Synthesis and anticonvulsant activity of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3 H)-one derivatives and products of their cyclization [pharmacia.pensoft.net]
Technical Support Center: Prevention and Troubleshooting of Methylthio Group Oxidation in Pyrazolopyrimidines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolopyrimidine derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the undesired oxidation of the methylthio (-SCH₃) group, a common challenge in the synthesis, purification, and storage of these valuable compounds.[1][2][3]
The electron-rich nature of the sulfur atom in the methylthio group makes it highly susceptible to oxidation, primarily to the corresponding sulfoxide (-SOCH₃) and, under more stringent conditions, to the sulfone (-SO₂CH₃). This transformation can significantly alter the biological activity, solubility, and stability of your target compound, making the prevention and mitigation of this side reaction critical for experimental success.
Troubleshooting Guide: Addressing Specific Oxidation Issues
This section is designed to help you diagnose and solve specific problems you may encounter during your experimental work.
Issue 1: My purified pyrazolopyrimidine is showing a +16 Da impurity by mass spectrometry after storage. What's happening?
Answer:
A mass increase of 16 Da is a classic indicator of the oxidation of a sulfide to a sulfoxide. This is a common issue, especially for compounds stored in solution or exposed to air and light over extended periods.
Causality:
The sulfur atom in the methylthio group possesses a lone pair of electrons, making it nucleophilic and readily attacked by oxidizing agents.[4] Atmospheric oxygen can act as a slow oxidizing agent, a process that can be accelerated by factors such as:
-
Light: Photo-oxidation can generate reactive oxygen species (ROS) that readily oxidize sulfides.
-
Trace Metal Impurities: Metal ions can catalyze the oxidation process.
-
Solvent Choice: Solvents capable of forming peroxides over time (e.g., THF, diethyl ether) can be a source of oxidants.
Solutions:
| Preventative Measure | Mechanism of Action | Implementation Protocol |
| Inert Atmosphere Storage | Displaces atmospheric oxygen, a key oxidant. | Store solid samples and solutions under an inert atmosphere of nitrogen or argon. |
| Use of Amber Vials | Blocks UV light, preventing photo-initiated oxidation. | Always store light-sensitive compounds in amber-colored vials or wrap clear vials in aluminum foil. |
| Solvent Degassing | Removes dissolved oxygen from the solvent. | Degas solvents by sparging with nitrogen or argon for 15-30 minutes before use. |
| Addition of Antioxidants | Scavenges free radicals and other reactive oxygen species.[5][6] | For long-term solution storage, consider adding a radical scavenger like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01-0.1%). |
Issue 2: I'm observing significant sulfoxide formation during my reaction workup. How can I prevent this?
Answer:
Reaction workups, particularly those involving aqueous washes, can introduce dissolved oxygen and other potential oxidants, leading to the formation of the sulfoxide impurity.
Causality:
If your reaction involved an oxidizing agent (e.g., m-CPBA, hydrogen peroxide, Dess-Martin periodinane), even a slight excess can lead to the oxidation of the sensitive methylthio group during the workup phase.[4][5][7]
Solutions:
-
Quenching: Before aqueous workup, it is crucial to quench any excess oxidizing agent. Mild reducing agents are ideal for this purpose as they will not affect the desired product.
-
Sodium Thiosulfate (Na₂S₂O₃): A common and effective quenching agent. A wash with a 10% aqueous solution is typically sufficient.
-
Sodium Sulfite (Na₂SO₃): An excellent alternative to sodium thiosulfate, especially if the reaction mixture is acidic, as it avoids the potential for elemental sulfur precipitation.[4]
-
-
Degassed Solvents: Use degassed water and organic solvents for all extraction and washing steps to minimize exposure to dissolved oxygen.
Experimental Protocol: Quenching and Workup
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a 10% aqueous solution of sodium sulfite (Na₂SO₃) with vigorous stirring.
-
Allow the mixture to stir for 15-20 minutes to ensure complete quenching of the oxidant.
-
Proceed with the standard aqueous extraction procedure using degassed solvents.
Issue 3: My attempts to reduce the unwanted sulfoxide back to the methylthio group are failing or giving low yields. What are my options?
Answer:
If oxidation has already occurred, selective reduction of the sulfoxide back to the sulfide is a viable strategy. The choice of reducing agent is critical to avoid the reduction of other functional groups on the pyrazolopyrimidine core.
Causality:
The S=O bond in a sulfoxide is polar and can be targeted by specific reducing agents. However, harsh reducing agents may lack chemoselectivity and affect other parts of the molecule.
Recommended Reducing Agents for Sulfoxides:
| Reducing Agent/System | Conditions | Advantages | Considerations |
| Triflic Anhydride/Potassium Iodide | Acetonitrile, room temperature | High yields, chemoselective, tolerates various functional groups.[8] | Triflic anhydride is corrosive and moisture-sensitive. |
| Oxalyl Chloride/Ethyl Vinyl Ether | DCM or other aprotic solvents | Mild conditions, applicable to highly functionalized sulfoxides.[9] | Requires inert atmosphere. |
| Sodium Borohydride/Iodine | Anhydrous THF | Excellent yields, chemoselective.[8] | Requires careful handling of iodine. |
| MnBr(CO)₅/PhSiH₃ | Toluene, 110 °C | Catalytic, highly chemoselective, rapid reactions.[10] | Requires elevated temperatures. |
Experimental Protocol: Selective Reduction of a Pyrazolopyrimidine Sulfoxide
This protocol is a general guideline and may require optimization for your specific substrate.
-
Under an inert atmosphere (N₂ or Ar), dissolve the pyrazolopyrimidine sulfoxide (1 eq.) in anhydrous acetonitrile.
-
Add potassium iodide (2-3 eq.) to the solution.
-
Cool the mixture to 0 °C and slowly add triflic anhydride (1.1-1.5 eq.).
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is the methylthio group on a pyrazolopyrimidine particularly prone to oxidation?
A1: The pyrazolopyrimidine ring system is electron-deficient, which can increase the electron density on the exocyclic sulfur atom of the methylthio group through resonance effects. This enhanced nucleophilicity makes the sulfur atom more susceptible to attack by electrophilic oxidizing agents.
Q2: What analytical techniques are best for detecting and quantifying sulfoxide impurities?
A2: A combination of techniques is often most effective:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most direct method. You will observe the desired product and an impurity with a mass 16 Da higher. The relative peak areas in the chromatogram can provide a semi-quantitative measure of the impurity level.
-
High-Performance Liquid Chromatography (HPLC): Using a calibrated standard of the sulfoxide, you can accurately quantify the level of impurity. The sulfoxide is typically more polar than the corresponding sulfide and will have a shorter retention time on a normal-phase column and a longer retention time on a reverse-phase column.[11][12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the methyl protons of the -SCH₃ group will have a characteristic singlet. Upon oxidation to the sulfoxide (-SOCH₃), this singlet will shift downfield.
Q3: Can I use antioxidants like ascorbic acid (Vitamin C) to protect my compound?
A3: Yes, mild, reducing antioxidants can be effective.[7] Ascorbic acid is a good choice for aqueous solutions. For organic solutions, sterically hindered phenols like BHT are often preferred due to their better solubility and low reactivity. However, always consider the potential for the antioxidant to interfere with downstream applications or assays.
Q4: Are there any "green" or more environmentally friendly methods for reducing sulfoxides?
A4: Biocatalytic methods using sulfoxide reductases are emerging as a green alternative.[14] These enzymatic reactions are highly selective and operate under mild, aqueous conditions. While not yet as common in standard organic synthesis labs, they represent a promising area for future development.[14]
Visualizing the Oxidation and Prevention Workflow
dot digraph "Methylthio_Oxidation_Workflow" { graph [fontname="Arial", fontsize=12, label="Decision Workflow for Methylthio Group Stability", labelloc=t, pad="0.5", nodesep="0.6", ranksep="0.5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} dot Caption: Decision workflow for managing methylthio group stability.
dot digraph "Oxidation_Pathway" { graph [fontname="Arial", fontsize=12, labelloc=t, pad="0.5", nodesep="0.6", ranksep="0.8"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} dot Caption: Oxidation states of the methylthio group.
References
-
Organic Chemistry Portal. (n.d.). Reduction of Sulfoxides. Retrieved from [Link]
-
Lourenço, D. L., & Fernandes, A. C. (2024). Reduction of sulfoxides catalyzed by the commercially available manganese complex MnBr(CO)5. RSC Advances, 14(19), 13143-13148. Retrieved from [Link]
-
Kashfi, K., et al. (2019). 'Antioxidant' Berries, Anthocyanins, Resveratrol and Rosmarinic Acid Oxidize Hydrogen Sulfide to Polysulfides and Thiosulfate: A Novel Mechanism Underlying Their Biological Actions. Antioxidants, 8(9), 361. Retrieved from [Link]
-
Glaeser, M. (2023). Oxidative Reactions Role in the Synthesis of Organic Compounds. Organic Chemistry: Current Research, 12(315). Retrieved from [Link]
-
ChemTalk. (n.d.). Common Oxidizing Agents & Reducing Agents. Retrieved from [Link]
-
Various Authors. (2015-2025). Collection of articles on the reduction of sulfoxides to sulfides in the presence of copper and other metal catalysts. ResearchGate. Retrieved from [Link]
-
Flora, S. J. S., et al. (2013). Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. Oxidative Medicine and Cellular Longevity, 2013, 457821. Retrieved from [Link]
-
Yadav, M., et al. (2022). One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. RSC Advances, 12(35), 22693-22703. Retrieved from [Link]
-
Various Authors. (2005-2012). Collection of articles on the reduction of sulfoxides to sulfides. ResearchGate. Retrieved from [Link]
-
Ahmed, S. A., et al. (2022). Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity. International Journal of Advanced Research, 10(1), 1-25. Retrieved from [Link]
- Patent WO2004083468A1. (2004). Method for preventing oxidation of sulfide minerals in sulfide ore. Google Patents.
-
Cano, M., et al. (2020). Reduction of Sulfoxides in Multigram Scale, an Alternative to the Use of Chlorinated Solvents. Molecules, 25(23), 5727. Retrieved from [Link]
-
Chem Help ASAP. (2022, May 30). organic chemistry review - common oxidizing agents [Video]. YouTube. Retrieved from [Link]
-
Toyoda, S., et al. (2025). Metal-catalyzed methylthiolation of chloroarenes and diverse aryl electrophiles. ResearchGate. Retrieved from [Link]
-
Science.gov. (n.d.). methyl group oxidation: Topics. Retrieved from [Link]
-
Oyinloye, B. E., et al. (2014). Potential Role of Sulfur-Containing Antioxidant Systems in Highly Oxidative Environments. Molecules, 19(12), 19376-19394. Retrieved from [Link]
-
Ksenofontov, A. A., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 29(18), 4433. Retrieved from [Link]
-
Asati, V., et al. (2021). Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches. European Journal of Medicinal Chemistry, 225, 113781. Retrieved from [Link]
-
Various Authors. (n.d.). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. University of Bologna. Retrieved from [Link]
-
Wang, J., et al. (2021). Sulfoxide Reductases and Applications in Biocatalytic Preparation of Chiral Sulfoxides: A Mini-Review. Frontiers in Bioengineering and Biotechnology, 9, 726895. Retrieved from [Link]
-
Singh, R., & Kumar, P. (n.d.). Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress. IntechOpen. Retrieved from [Link]
-
Monteiro, A. (2021). Discussion on how to avoid oxidation of thiol. ResearchGate. Retrieved from [Link]
-
El-Adl, K., et al. (2020). Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile. Molecules, 25(17), 3981. Retrieved from [Link]
-
Glukharev, A. A., et al. (2021). Oxidative Aromatization of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines: Synthetic Possibilities and Limitations, Mechanism of Destruction, and the Theoretical and Experimental Substantiation. Molecules, 26(16), 4785. Retrieved from [Link]
-
Ksenofontov, A. A., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 29(18), 4433. Retrieved from [Link]
-
Glukharev, A. A., et al. (2021). Oxidative Aromatization of 4,7-Dihydro-6-nitroazolo[1,5-a] pyrimidines. Semantic Scholar. Retrieved from [Link]
-
Nelson, D. J., et al. (1986). Mechanisms of action of pyrazolopyrimidines in Leishmania donovani. The Journal of Biological Chemistry, 261(20), 9479-9484. Retrieved from [Link]
-
Shahidi, F., & Zhong, Y. (2015). Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. Foods, 4(3), 482-499. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. longdom.org [longdom.org]
- 6. Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Common Oxidizing Agents & Reducing Agents | ChemTalk [chemistrytalk.org]
- 8. Reduction of Sulfoxides [organic-chemistry.org]
- 9. Reduction of Sulfoxides in Multigram Scale, an Alternative to the Use of Chlorinated Solvents [mdpi.com]
- 10. Reduction of sulfoxides catalyzed by the commercially available manganese complex MnBr(CO) 5 - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00204K [pubs.rsc.org]
- 11. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.unipd.it [research.unipd.it]
- 13. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Sulfoxide Reductases and Applications in Biocatalytic Preparation of Chiral Sulfoxides: A Mini-Review [frontiersin.org]
Technical Support Center: A Scientist's Guide to Interpreting Complex NMR Spectra of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
This guide provides in-depth technical support for researchers, medicinal chemists, and drug development professionals encountering challenges with the NMR analysis of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one. The complex nature of this nitrogen-rich heterocyclic scaffold often leads to spectra that are difficult to interpret due to inherent molecular dynamics. This document addresses the most common issues in a practical, question-and-answer format, blending foundational theory with actionable experimental protocols.
Section 1: Foundational Analysis & Common Pitfalls
This section addresses the initial steps of analysis, focusing on the structural complexities that are the root cause of most spectral challenges.
Q1: I have synthesized 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one, but my NMR spectrum shows more signals than expected. Does this mean my sample is impure?
A: While impurities are always a possibility, it is highly probable that you are observing multiple tautomers of the molecule in equilibrium. Nitrogen-rich heterocycles, particularly those with pyrimidine and pyrazole rings containing lactam-lactim or amino-imino functionalities, frequently coexist as a mixture of tautomeric forms in solution.
Expertise & Experience: The IUPAC name, 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one, suggests a specific tautomer, but this is often just for nomenclature purposes. In solution, the protons on the pyrazole (N1) and pyrimidine (N2) rings can migrate, leading to a dynamic equilibrium. For this specific molecule, you should consider at least two major potential tautomeric forms, which we will designate as the 3-oxo and 3-hydroxy forms.
dot
Caption: Potential tautomeric equilibrium of the target compound.
The ratio of these tautomers can be highly dependent on the solvent, concentration, and temperature, which directly explains the variation in the number and intensity of signals you might observe under different conditions.
Q2: My NH and pyrazole CH proton signals are either extremely broad or completely absent. What is causing this?
A: This is a classic issue in the NMR of nitrogen heterocycles and can be attributed to a combination of three primary factors:
-
Chemical Exchange with Solvent: Labile protons (like N-H and O-H) can exchange with trace amounts of water (H₂O) or deuterated water (HOD) in the NMR solvent. If this exchange occurs at a rate comparable to the NMR timescale, the signal becomes broad and can even disappear into the baseline.
-
Quadrupolar Broadening: The most common nitrogen isotope, ¹⁴N (99.6% abundance), is a quadrupolar nucleus (spin I=1). This means it has a non-spherical nuclear charge distribution, which leads to rapid relaxation. This rapid relaxation can broaden the signals of protons directly attached to or near the nitrogen atom (¹J, ²J, and sometimes ³J coupling). Protons on the pyrazole ring and the N-H protons are particularly susceptible.
-
Tautomeric Exchange: As discussed in Q1, the molecule is likely undergoing exchange between different tautomeric forms. If this exchange is at an intermediate rate on the NMR timescale, the signals for protons that are in different chemical environments in each tautomer (e.g., the pyrazole CH and the NH protons) will be broadened.
Troubleshooting Protocol:
-
Ensure Sample is Anhydrous: Dry your sample thoroughly under high vacuum. Use freshly opened, high-purity deuterated solvents or solvents stored over molecular sieves.
-
Use an Aprotic Polar Solvent: Solvents like DMSO-d₆ are often preferred. They are less prone to proton exchange compared to methanol-d₄ or D₂O, and their hydrogen-bond accepting nature can sharpen NH signals.
-
Lower the Temperature: Acquiring the spectrum at a lower temperature (e.g., 0 °C or -20 °C) can slow down the rate of chemical exchange, often resulting in sharper signals for the individual tautomers. This is a key step in Variable Temperature (VT) NMR studies.
Section 2: Advanced Troubleshooting & Spectral Assignment
This section provides strategies for resolving complex spectra and definitively assigning signals to the molecular structure.
Q3: The aromatic/heterocyclic region of my ¹H NMR is a crowded, overlapping mess. How can I resolve and assign these signals?
A: Signal overlap is a common challenge for complex aromatic systems. While one-dimensional ¹H NMR may be insufficient, a systematic approach using two-dimensional (2D) NMR techniques will almost certainly resolve this ambiguity.
Expertise & Experience: The key is to use a combination of experiments that reveal connectivity through bonds. The recommended workflow is COSY, followed by HSQC, and then HMBC. This approach allows you to build a complete picture of the molecule's carbon-proton framework.
Experimental Workflow for Structure Elucidation:
-
¹H NMR: Acquire a high-quality, high-resolution 1D proton spectrum. This is your reference.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It helps you trace out proton-proton networks within the molecule. For your compound, it would confirm the connectivity within any substituted side chains if present, but would likely show no correlation for the isolated pyrazole CH proton.
-
HSQC (Heteronuclear Single Quantum Coherence): This is a powerful experiment that correlates each proton signal with the carbon it is directly attached to. It allows you to definitively assign the chemical shift of a carbon atom based on the chemical shift of its known attached proton.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the final piece of the puzzle. It shows correlations between protons and carbons that are separated by 2-3 bonds. This is crucial for connecting different fragments of the molecule. For example, the methylthio protons (S-CH₃) should show a correlation to the C6 carbon, and the pyrazole CH proton should show correlations to other carbons in the pyrazole and pyrimidine rings, allowing you to piece the entire heterocyclic core together.
dot
Caption: A logical workflow for 2D NMR-based structure elucidation.
Q4: How can I use solvent effects to my advantage in analyzing the spectrum?
A: Changing the NMR solvent is a simple yet powerful technique to resolve overlapping signals and probe the structure. Solvents interact with the solute in different ways (e.g., polarity, hydrogen bonding capacity), which can induce significant changes in the chemical shifts of nearby nuclei.
Practical Application: If your signals are overlapped in a non-polar solvent like CDCl₃, re-running the sample in a polar, hydrogen-bond accepting solvent like DMSO-d₆ can shift the positions of protons near polar or hydrogen-bonding sites (like the NH groups and the carbonyl group). This solvent-induced dispersion of signals may be sufficient to resolve the overlap, making assignment easier.
Expected Chemical Shift Data: While specific data for the target compound is scarce, we can estimate chemical shifts based on related pyrazolo[3,4-d]pyrimidine derivatives.
| Proton | Expected δ (ppm) in DMSO-d₆ | Notes |
| N1-H | 12.0 - 14.0 | Often broad. Position is highly sensitive to solvent and concentration. |
| N2-H | 11.0 - 13.0 | Often broad. May exchange with N1-H in some tautomers. |
| C3-H | 7.5 - 8.5 | Aromatic singlet. Position depends on tautomeric form and substitution. |
| S-CH₃ | 2.4 - 2.8 | Sharp singlet. A reliable anchor point for spectral assignment. |
| Carbon | Expected δ (ppm) in DMSO-d₆ | Notes |
| C=O | 155 - 170 | Carbonyl carbon in the 3-oxo tautomer. |
| C-S | 150 - 165 | Carbon attached to the methylthio group. |
| C-OH | 150 - 160 | Carbon in the 3-hydroxy tautomer. |
| Aromatic Cs | 98 - 155 | Range for the other carbons in the heterocyclic core. |
| S-CH₃ | 12 - 18 | Methyl carbon signal. |
Note: These are estimated ranges and actual values may vary. The table serves as a starting point for analysis.
Section 3: Experimental Protocols
Protocol 1: Variable Temperature (VT) NMR for Tautomer Analysis
Objective: To resolve broadened signals and study the tautomeric equilibrium by slowing down or accelerating the rate of chemical exchange.
Methodology:
-
Sample Preparation: Prepare a sample of your compound in a suitable solvent with a wide liquid range (e.g., DMSO-d₆, toluene-d₈, or methanol-d₄). Ensure the concentration is optimized to avoid precipitation at low temperatures.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25 °C). Note the chemical shifts and linewidths of the key broad signals (NH, CH).
-
Low-Temperature Acquisition: Cool the sample in decrements of 10-20 °C (e.g., 10 °C, 0 °C, -10 °C, -30 °C, etc.). Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum.
-
Expected Outcome: As the temperature decreases, the rate of tautomeric exchange slows. If you are below the coalescence temperature, you may see the broad, averaged signals sharpen into distinct sets of signals for each individual tautomer.
-
-
High-Temperature Acquisition (Optional): If signals are still broad at ambient temperature, you can heat the sample in increments (e.g., 40 °C, 60 °C, 80 °C).
-
Expected Outcome: Increasing the temperature will accelerate the exchange. If you can push the exchange rate into the "fast" regime, the broad signals may coalesce into a single, sharp, averaged signal.
-
-
Data Analysis: Plot the chemical shifts and linewidths as a function of temperature to analyze the dynamic process.
References
-
Palanivel, C., Suganya, K., Ramalingan, C., & Kabilan, S. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry, 16(3). [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]
-
Schenone, S., Radi, M., Musumeci, F., Brullo, C., Botta, M., & Bruno, O. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. National Institutes of Health. [Link]
-
Gray, M. A., Wicht, K. J., Hunter, R., & Smith, P. J. (2020). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. National Institutes of Health. [Link]
-
Al-Hourani, B. J., Al-Awaida, W., Al-Abras, D. M., Sweidan, K., & Chun, S.-J. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [Link]
-
Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2015). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. National Institutes of Health. [Link]
-
Abdel-Moneim, M. I., & El-Gendy, A. A. (2021). Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience. [Link]
-
Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. SciELO. [Link]
-
Al-Hourani, B. J., Al-Awaida, W., Al-Abras, D. M., Sweidan, K., & Chun, S.-J. (2024). Synthesis of New Pyrazolo[3,4- d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. PubMed. [Link]
- Schenone, S., Bruno, O., Bondavalli, F., Ranise, A., Mosti, L., Menozzi, G., Fossa, P., Manetti, F., Morbidelli, L., Trincavelli, L., Martini, C., & Lucacchini, A. (2004). Synthesis of
Validation & Comparative
A Comparative Guide to Validating the Kinase Inhibitory Activity of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
Introduction: The Promise of the Pyrazolo[3,4-d]pyrimidine Scaffold
For researchers in oncology and signal transduction, the search for potent and selective kinase inhibitors is a primary objective. Protein kinases, which regulate a majority of cellular processes, are frequently dysregulated in diseases like cancer, making them critical therapeutic targets.[1] The 1H-pyrazolo[3,4-d]pyrimidine core is recognized as a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous compounds targeting various kinases, including Epidermal Growth Factor Receptor (EGFR) and the mammalian Target of Rapamycin (mTOR).[2][3]
This guide focuses on a specific derivative, 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one (hereafter referred to as "Compound PTP-M"), providing a comprehensive framework for validating its kinase inhibitory activity. While extensive public data on this exact molecule is limited, its structural similarity to known kinase inhibitors suggests potential activity. For instance, related pyrazolo[3,4-d]pyrimidine compounds have shown inhibitory effects on EGFR-TK and Src kinase.[4][5] This guide will therefore establish a robust validation workflow, comparing the potential performance of Compound PTP-M against well-characterized inhibitors of kinases frequently targeted by this scaffold, such as Src, VEGFR2, and c-Met.
Our objective is to provide a logical, experimentally-grounded pathway for researchers to objectively assess Compound PTP-M, from initial biochemical validation to cellular target engagement and selectivity profiling.
Part 1: Foundational Validation: The In Vitro Kinase Assay
Expertise & Experience: The Rationale Behind Biochemical Assays
Before investing in complex cellular or in vivo models, it is imperative to confirm that Compound PTP-M directly inhibits the catalytic activity of its putative kinase targets. An in vitro biochemical assay isolates the kinase, substrate, and inhibitor from other cellular components, providing a clean, direct measure of enzymatic inhibition.[6] This initial step is crucial for determining the compound's intrinsic potency, typically expressed as the half-maximal inhibitory concentration (IC50). A luminescence-based assay that quantifies ADP production is a modern, reliable, and high-throughput method for this purpose, as the amount of ADP generated is directly proportional to kinase activity.[7]
Experimental Protocol: Luminescence-Based In Vitro Kinase Activity Assay
This protocol provides a method for determining the IC50 value of Compound PTP-M against a chosen kinase (e.g., c-Src, VEGFR2, or c-Met).
Materials:
-
Kinase of interest (e.g., recombinant human c-Src)
-
Kinase-specific substrate peptide
-
Adenosine 5'-triphosphate (ATP)
-
Compound PTP-M
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[7]
-
ADP-Glo™ Kinase Assay Kit or similar luminescence-based ADP detection system[7]
-
White, opaque 96-well or 384-well plates
-
Known selective inhibitor for the target kinase as a positive control (e.g., Dasatinib for c-Src)
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of Compound PTP-M in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO to generate a range of concentrations for testing.[7]
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of each serially diluted Compound PTP-M, DMSO (vehicle control), or positive control inhibitor to the appropriate wells.
-
Add 2.5 µL of the kinase solution (pre-diluted in Kinase Assay Buffer) to each well.
-
Incubate the plate for 10-30 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated.[1][7]
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding 5 µL of a substrate/ATP mixture to each well. The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure competitive inhibitors are fairly evaluated.[8]
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.[7]
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP. Incubate for 40 minutes at room temperature.[7]
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which fuels a luciferase reaction. Incubate for 30 minutes at room temperature to allow the luminescent signal to develop and stabilize.[7]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.
-
Part 2: A Comparative Framework: Benchmarking Against Known Inhibitors
Trustworthiness: The Importance of Context
An IC50 value in isolation is meaningless. To understand the potential of Compound PTP-M, its potency must be benchmarked against established inhibitors. This comparative analysis provides crucial context regarding its relative efficacy and potential for further development. Dysregulation of Src, VEGFR2, and c-Met signaling is implicated in numerous cancers, making inhibitors of these kinases valuable for comparison.[9][10][11]
Data Presentation: Comparative Potency of Reference Kinase Inhibitors
The following table summarizes the reported IC50 values for several FDA-approved and research-grade inhibitors against c-Src, VEGFR2, and c-Met. The data for Compound PTP-M is intentionally left blank, representing the experimental values a researcher would generate using the protocol described above.
| Inhibitor | Primary Target(s) | c-Src IC50 (nM) | VEGFR2 IC50 (nM) | c-Met IC50 (nM) |
| Compound PTP-M | Putative: Src, VEGFR2, c-Met | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Dasatinib | Src, Bcr-Abl | 0.5 - 0.8[12][13] | - | - |
| Saracatinib (AZD0530) | Src | 2.7 | - | - |
| Sunitinib | VEGFR2, PDGFRβ, c-Kit | 80[14] | 2[14] | - |
| Cabozantinib | c-Met, VEGFR2 | - | 0.035[14][15] | 1.3[15] |
| Crizotinib | ALK, c-Met, ROS1 | - | - | 8 - 11[15][16] |
Note: IC50 values can vary based on experimental conditions, such as ATP concentration and substrate used.
Part 3: Cellular Validation: Assessing Target Engagement in a Biological System
Expertise & Experience: Moving Beyond the Enzyme
A potent biochemical inhibitor may fail in a cellular context due to poor membrane permeability or rapid metabolism. Therefore, the next critical step is to validate that Compound PTP-M can engage its target kinase within a living cell and inhibit its signaling function.[6] A Western blot analysis of downstream substrate phosphorylation is a gold-standard method to confirm on-target activity. For example, c-Src activation leads to the autophosphorylation at tyrosine 416 (Y416). A successful Src inhibitor should reduce this phosphorylation signal in a dose-dependent manner.
Experimental Protocol: Western Blot for Phospho-Kinase Inhibition
Cell Line Selection: Choose a cell line known to have high basal activity of the target kinase (e.g., a cancer cell line with c-Src overexpression).
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of Compound PTP-M (and a positive control inhibitor) for a predetermined time (e.g., 2-4 hours). Include a DMSO vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target kinase (e.g., anti-phospho-Src (Y416)).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody for the total form of the kinase (e.g., anti-total-Src) and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
Quantify the band intensities to determine the dose-dependent reduction in phosphorylation.
-
Conclusion and Future Directions
This guide outlines the foundational steps for validating the kinase inhibitory activity of a novel pyrazolo[3,4-d]pyrimidine derivative, Compound PTP-M. By following this workflow—from direct biochemical inhibition assays to comparative analysis and cellular target validation—researchers can build a robust data package to support their findings.
A successful outcome from these experiments, demonstrating potent and selective inhibition of a specific kinase, would justify progression to more comprehensive studies. The next logical step would be broad kinome profiling , screening the compound against a large panel of kinases to fully characterize its selectivity profile and identify potential off-target effects.[6] These subsequent studies are essential for advancing a promising inhibitor from a preliminary hit to a validated lead compound for drug development.
References
- Application Notes and Protocols for Kinase Activity Assays - Benchchem. (n.d.).
- CarnaBio USA, Inc. (2023, August 10). Comparative biochemical kinase profiling of VEGFR2 inhibitors.
- Benchchem. (2025, December). A Structural Showdown: Comparing VEGFR2 Inhibitors for Angiogenesis Research.
- Jang, J., et al. (2023, May 6). Comparative biochemical kinase activity analysis identifies rivoceranib as a highly selective VEGFR2 inhibitor. Cancer Chemotherapy and Pharmacology, 91, 491-9.
- Patsnap Synapse. (2024, June 21). What are c-Met inhibitors and how do they work?
- MedchemExpress.com. (n.d.). c-Met/HGFR | Inhibitors.
- Selleckchem.com. (n.d.). VEGFR2 inhibitor.
- Goździk-Spychalska, J., et al. (2014). C-MET inhibitors in the treatment of lung cancer. Medical Oncology, 31(10), 204.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- Benchchem. (2025, December). A Comparative Guide to Src Family Kinase Inhibitors: CGP77675 in Focus.
- Patsnap Synapse. (2024, June 21). What are SRC inhibitors and how do they work?
- Sigma-Aldrich. (n.d.). Kinase Assay Kit.
- MedChemExpress. (n.d.). Src | Inhibitors.
- Schenone, S., et al. (2004). Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation. European Journal of Medicinal Chemistry, 39(2), 153-60.
- Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. (2023, July 4). Pharmaceuticals, 16(7), 958.
- Al-Ostoot, F. H., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1338-1353.
- Kaplan, J., et al. (2010). Discovery of 3,6-dihydro-2H-pyran as a Morpholine Replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive Inhibitors of the Mammalian Target of Rapamycin (mTOR). Bioorganic & Medicinal Chemistry Letters, 20(2), 640-3.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Comparative biochemical kinase activity analysis identifies rivoceranib as a highly selective VEGFR2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are SRC inhibitors and how do they work? [synapse.patsnap.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. What are c-Met inhibitors and how do they work? [synapse.patsnap.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleck.co.jp [selleck.co.jp]
- 15. medchemexpress.com [medchemexpress.com]
- 16. C-MET inhibitors in the treatment of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Selectivity Analysis of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
In the intricate landscape of cellular signaling, protein kinases stand as critical regulators, orchestrating a vast array of physiological processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[1][2] This guide provides an in-depth comparative analysis of the kinase selectivity profile of a representative pyrazolo[3,4-d]pyrimidine derivative, 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one , against a panel of key oncogenic kinases.
This document is intended for researchers, scientists, and drug development professionals to serve as a practical guide for evaluating the selectivity of kinase inhibitors, a crucial step in the development of targeted therapies. We will delve into the rationale behind kinase profiling, compare our lead compound with established clinical inhibitors, and provide a detailed, validated protocol for assessing kinase inhibition in vitro.
The Imperative of Selectivity in Kinase Inhibition
The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding sites. Consequently, achieving inhibitor selectivity is a formidable challenge. A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities and diminished therapeutic windows. Conversely, a well-defined selectivity profile can illuminate the specific signaling pathways modulated by an inhibitor, providing a clearer understanding of its mechanism of action and potential therapeutic applications. The pyrazolo[3,4-d]pyrimidine core, being an isostere of the adenine ring of ATP, provides a versatile framework for developing kinase inhibitors with diverse selectivity profiles through targeted chemical modifications.[2]
Comparative Kinase Selectivity Profile
To illustrate the selectivity profile of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one , we present its inhibitory activity (IC50) against a representative panel of kinases implicated in cancer: Src, a non-receptor tyrosine kinase involved in cell proliferation and migration[3][4]; the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key driver in many solid tumors[5][6]; and the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase central to cell growth and metabolism.[7]
For a robust comparison, we have benchmarked our compound against well-established, clinically approved inhibitors for each respective kinase family.
Table 1: Comparative in vitro Kinase Inhibition Profile
| Kinase Target | 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one (IC50, nM) | Comparative Inhibitor | Comparative Inhibitor (IC50, nM) |
| Src | 85 | Dasatinib | 1.1 |
| EGFR | 450 | Gefitinib | 25 |
| mTOR | >10,000 | Everolimus (allosteric) | 1.7 |
| PI3Kα | >10,000 | Alpelisib | 5 |
Disclaimer: The IC50 values for 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one are representative values for illustrative purposes within this guide.
This hypothetical profile suggests that 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one exhibits a preferential, albeit moderate, inhibitory activity towards the Src tyrosine kinase, with significantly less potency against EGFR and minimal activity against the PI3K/mTOR pathway. This highlights the tunability of the pyrazolo[3,4-d]pyrimidine scaffold, where substitutions can direct selectivity towards specific kinase families. In contrast, Dasatinib is a potent, multi-targeted inhibitor of Src family kinases and other tyrosine kinases.[8] Gefitinib is a selective inhibitor of EGFR,[6] while Everolimus is an allosteric inhibitor of mTORC1.[9]
Deciphering the "Why": Causality in Experimental Design
The choice of kinases for the screening panel was deliberate. Src, EGFR, and mTOR represent distinct families of kinases that are frequently implicated in tumorigenesis and are the targets of successful cancer therapies. Including a PI3K isoform helps to assess selectivity within the PI3K/mTOR signaling pathway, a common off-target liability for ATP-competitive inhibitors.
The comparative inhibitors were chosen based on their clinical relevance and established selectivity profiles. Dasatinib represents a broad-spectrum tyrosine kinase inhibitor, providing a benchmark for potent but less selective inhibition.[8] Gefitinib and Everolimus exemplify more targeted approaches towards EGFR and mTOR, respectively.[9][10] This comparative framework allows for a nuanced interpretation of the selectivity of our lead compound.
Visualizing the Impact: Signaling Pathways and Experimental Workflow
To contextualize the importance of kinase selectivity, the following diagram illustrates the central roles of Src, EGFR, and PI3K/mTOR in cellular signaling.
Caption: Key oncogenic signaling pathways involving EGFR, Src, and PI3K/mTOR.
The following diagram outlines a typical workflow for an in vitro kinase assay to determine inhibitor potency.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
A Validated Protocol for In Vitro Kinase Profiling
To ensure the trustworthiness and reproducibility of our findings, we present a detailed, self-validating protocol for an in vitro kinase assay. This protocol is based on a widely used luminescence-based assay that measures the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.
Experimental Protocol: ADP-Glo™ Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Recombinant Kinase (e.g., Src, EGFR, mTOR)
-
Kinase-specific substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test Compound (e.g., 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
White, opaque 384-well microplates
-
Multichannel pipette or liquid handling system
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a concentration gradient (e.g., 11-point, 3-fold serial dilution).
-
Prepare a control well with DMSO only (vehicle control).
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the diluted test compound or DMSO vehicle.
-
Add 2.5 µL of a 2X kinase/substrate solution (containing the specific kinase and its corresponding substrate in kinase buffer).
-
Initiate the kinase reaction by adding 5 µL of a 2X ATP solution (in kinase buffer). The final reaction volume is 10 µL. The final ATP concentration should be at or near the Km for each specific kinase to ensure competitive inhibition can be accurately measured.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP into a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Normalize the data to the vehicle (DMSO) control (100% activity) and a no-kinase control (0% activity).
-
Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Self-Validation: The inclusion of positive (no inhibitor) and negative (no kinase) controls in each assay plate is critical for self-validation. The Z'-factor, a statistical measure of assay quality, should be calculated for each plate to ensure a robust and reliable assay window. A Z'-factor greater than 0.5 is generally considered acceptable for high-throughput screening.
Conclusion and Future Directions
This guide has provided a comparative framework for evaluating the selectivity profile of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one , a representative of the versatile pyrazolo[3,4-d]pyrimidine class of kinase inhibitors. While the presented data is illustrative, it underscores the critical importance of comprehensive kinase profiling in modern drug discovery. The provided experimental protocol offers a robust and validated method for generating such data.
Future work should involve screening this compound and its analogs against a broader panel of kinases to obtain a more complete understanding of its selectivity and potential off-target effects. Cellular assays are also essential to confirm on-target activity and assess cell permeability and cytotoxicity. By systematically evaluating the structure-activity relationships and selectivity profiles of these compounds, we can continue to refine the pyrazolo[3,4-d]pyrimidine scaffold to develop next-generation kinase inhibitors with enhanced potency and selectivity for the treatment of cancer and other diseases.
References
-
Rossi, A., Schenone, S., Angelucci, A., Cozzi, M., Caracciolo, V., Pentimalli, F., Puca, A., Pucci, B., La Montagna, R., Bologna, M., Botta, M., & Giordano, A. (2009). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 23(11), 3877–3886. [Link]
-
Zhang, Y., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Molecules, 28(13), 5227. [Link]
-
Roskoski, R., Jr (2015). SRC protein-tyrosine kinase structure and regulation. Biochemical and biophysical research communications, 466(1), 1–6. [Link]
-
Lee, D. H. (2017). Treatments for EGFR-mutant non-small cell lung cancer (NSCLC): The road to a success, paved with failures. Pharmacology & therapeutics, 174, 1–21. [Link]
-
Saxton, R. A., & Sabatini, D. M. (2017). mTOR Signaling in Growth, Metabolism, and Disease. Cell, 168(6), 960–976. [Link]
-
Abdel-gawad, N. M., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC advances, 14(4), 2487–2507. [Link]
-
Bradshaw, J. M., et al. (2019). Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors. Bioorganic & medicinal chemistry letters, 29(15), 1951–1956. [Link]
-
Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century?. Nature reviews. Drug discovery, 1(4), 309–315. [Link]
-
Wang, T., et al. (2021). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 26(16), 4983. [Link]
-
Wikipedia. (2023, December 29). mTOR inhibitors. [Link]
-
Wikipedia. (2023, November 29). Src inhibitor. [Link]
-
Artoni, E., et al. (2022). Unbiased evaluation of rapamycin's specificity as an mTOR inhibitor. Aging cell, 21(11), e13888. [Link]
-
Patsnap. (2024, June 21). What are SRC inhibitors and how do they work?. [Link]
-
Al-Warhi, T., et al. (2023). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals, 16(11), 1599. [Link]
-
Soria, J. C., et al. (2017). Next-Generation EGFR Tyrosine Kinase Inhibitors for Treating EGFR-Mutant Lung Cancer beyond First Line. Frontiers in pharmacology, 8, 737. [Link]
-
Moody, C. J., & Roffey, J. R. A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC medicinal chemistry, 11(9), 976–995. [Link]
-
El-Gamal, M. I., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 976-995. [Link]
-
Hsieh, M. J., et al. (2021). Comparison of Different Tyrosine Kinase Inhibitors for Treatment of Poor Performance Status Patients with EGFR-Mutated Lung Adenocarcinoma. Cancers, 13(19), 4819. [Link]
-
Drugs.com. (n.d.). List of EGFR inhibitors (anti-EGFR). [Link]
-
El-Sayed, M. A., et al. (2023). The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. International journal of molecular sciences, 24(5), 4945. [Link]
-
Rossi, A., et al. (2009). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. The FASEB Journal, 23(11), 3877-3886. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Src inhibitor - Wikipedia [en.wikipedia.org]
- 4. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of epidermal growth factor receptor tyrosine kinase inhibitors for patients with lung adenocarcinoma harboring different epidermal growth factor receptor mutation types - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 8. What are SRC inhibitors and how do they work? [synapse.patsnap.com]
- 9. scbt.com [scbt.com]
- 10. Frontiers | Next-Generation EGFR Tyrosine Kinase Inhibitors for Treating EGFR-Mutant Lung Cancer beyond First Line [frontiersin.org]
A Comparative Guide to the Efficacy of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one Derivatives as Kinase Inhibitors
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its remarkable versatility and therapeutic potential.[1][2] Structurally, it acts as a bioisostere of adenine, a fundamental component of ATP, enabling derivatives to competitively bind to the ATP-binding sites of a vast array of protein kinases.[1][2][3][4] This inherent characteristic has led to the exploration of pyrazolo[3,4-d]pyrimidine derivatives across numerous therapeutic areas, including oncology, where they have emerged as potent kinase inhibitors.[1][5] This guide provides a comparative analysis of the efficacy of various derivatives stemming from the 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one core, focusing on their performance as anticancer agents, supported by experimental data from peer-reviewed studies.
Comparative Efficacy Across Key Oncogenic Kinases
The therapeutic efficacy of pyrazolo[3,4-d]pyrimidine derivatives is intrinsically linked to their substitution patterns, which dictate their target specificity and potency. Modifications around the core scaffold have yielded compounds with selective activity against various cancer-driving kinases.
Multi-Kinase Inhibition: Targeting FLT3 and VEGFR2 in Acute Myeloid Leukemia (AML)
A significant breakthrough in the development of pyrazolo[3,4-d]pyrimidine derivatives was the structural optimization of a hit compound with modest activity, leading to the discovery of a potent multi-kinase inhibitor.[6][7] The research culminated in compound 33 , identified as 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea.[7][8]
Compound 33 demonstrated potent inhibitory activity against both FMS-like tyrosine kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), two critical kinases implicated in AML pathogenesis and angiogenesis.[7][8] In preclinical models, its efficacy was profound. A once-daily dose of 10 mg/kg for 18 days resulted in complete tumor regression in an MV4-11 xenograft mouse model, without observable toxicity.[7][8] The mechanism of action was further confirmed through Western blot and immunohistochemical analyses.[7]
Selective RET Kinase Inhibition
The rearranged during transfection (RET) proto-oncogene is a key driver in several cancers. A study focusing on RET kinase inhibition synthesized and evaluated three series of pyrazolo[3,4-d]pyrimidine derivatives.[9] From this effort, compounds 23a and 23c emerged as highly active candidates in both biochemical and cell-based assays.[9]
Notably, compound 23c displayed a desirable selectivity profile. It potently inhibited RET phosphorylation and downstream signaling in BaF3/CCDC6-RET cells but did not show significant inhibition of KDR (VEGFR2) at concentrations up to 1µM.[9] This selectivity is crucial, as off-target KDR inhibition is often associated with severe toxicity, highlighting 23c as a promising and selective RET inhibitor.[9]
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition
EGFR is a well-established target in various epithelial cancers. Several pyrazolo[3,4-d]pyrimidine derivatives have been designed to target both wild-type EGFR and its resistance-conferring mutants like T790M.[10][11] Compounds 15 and 16 from one study showed excellent broad-spectrum cytotoxic activity against a panel of 60 cancer cell lines.[10] Their enzymatic assessment revealed potent inhibition of EGFR tyrosine kinase.[10] Furthermore, these compounds demonstrated the ability to inhibit P-glycoprotein, a key mediator of multidrug resistance.[10] Compound 16 was also found to induce cell cycle arrest at the S phase and promote apoptosis.[10]
Cyclin-Dependent Kinase 2 (CDK2) Inhibition
CDKs are central regulators of the cell cycle, and their inhibition is a validated anticancer strategy. A series of 1,4,6-trisubstituted pyrazolo[3,4-d]pyrimidines were synthesized and evaluated for their ability to selectively inhibit CDK2.[4] Structure-activity relationship (SAR) studies revealed that 4-anilino substituted compounds generally exhibited superior CDK2 inhibitory activity and antitumor effects compared to their 4-benzyl counterparts.[4] For example, compound 13 was identified as a potent CDK2 inhibitor with an IC50 value of 0.081 µM.[12]
Data Summary: A Quantitative Comparison
To facilitate a direct comparison of efficacy, the following table summarizes the half-maximal inhibitory concentration (IC50) values for representative derivatives against their primary kinase targets and relevant cancer cell lines. Lower IC50 values denote higher potency.
| Compound ID/Name | Target Kinase(s) | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) (Reference) |
| Compound 33 | FLT3, VEGFR2 | MV4-11 (AML) | Potent (specific value not in abstract) | - | - |
| Compound 1 (Hit Compound) | FLT3 | - | 1.278 | - | - |
| Compound 1 (Hit Compound) | VEGFR2 | - | 0.305 | - | - |
| Compound 12b | EGFR | A549 (Lung) | 8.21 | Erlotinib | 6.77 |
| Compound 13 | CDK2 | MCF-7 (Breast) | 0.081 | Sorafenib | 0.184 |
| Compound 15 | EGFR-TK | - | 0.135 | - | - |
| Compound 16 | EGFR-TK | - | 0.034 | - | - |
| Compound 1a | - | A549 (Lung) | 2.24 | Doxorubicin | 9.20 |
| Compound 1d | - | MCF-7 (Breast) | 1.74 | - | - |
Structure-Activity Relationship (SAR) and Experimental Design
The development of potent and selective kinase inhibitors is not serendipitous; it is guided by a deep understanding of SAR. The pyrazolo[3,4-d]pyrimidine scaffold offers multiple positions for chemical modification, each influencing the compound's interaction with the target kinase.
-
Causality in Design: SAR studies have shown that small structural alterations can dramatically shift the selectivity profile.[1] For instance, optimization efforts for multi-kinase inhibitors focused on four key positions: the linker atom at the 4-position, the N-1 position of the core, the bridging group, and the distal phenyl ring moiety.[8] This systematic approach allows chemists to fine-tune the molecule to fit the specific contours and residue interactions within the ATP-binding pocket of the desired kinase, while minimizing interactions with off-targets. The choice to modify the piperidine-linked warhead of one compound for a benzyl-linked warhead, for example, maintained potency against Bruton's tyrosine kinase (BTK) while increasing selectivity over EGFR.[1]
Key Experimental Protocols
The following protocols represent standard methodologies used to validate the efficacy of the described pyrazolo[3,4-d]pyrimidine derivatives.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is a standard method for assessing the anti-proliferative effects of compounds on cancer cell lines.[13]
Principle: The assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is directly proportional to the number of living cells.[12]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the test derivatives. Remove the old medium from the wells and add fresh medium containing various concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for a defined period (e.g., 48 or 72 hours).[12]
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, allowing for formazan crystal formation.[12]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as DMSO or an acidified isopropanol solution, to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
In Vitro Kinase Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific purified kinase.
Principle: The assay quantifies the phosphorylation of a specific substrate by the kinase in the presence and absence of the inhibitor. The method of detection can vary (e.g., radiometric, fluorescence-based, or luminescence-based).
Step-by-Step Methodology:
-
Assay Preparation: In a microplate (e.g., 384-well), add the purified kinase enzyme, the specific substrate (peptide or protein), and ATP to a reaction buffer.
-
Compound Addition: Add the pyrazolo[3,4-d]pyrimidine derivatives at various concentrations to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Signal Detection: Measure the amount of phosphorylated substrate. For example, in an ADP-Glo™ assay, the amount of ADP produced is converted into a luminescent signal.
-
Data Analysis: Calculate the percentage of kinase activity remaining in the presence of the inhibitor compared to a control. Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration. For broader profiling, compounds are often submitted to commercial kinase panel screening services that test against hundreds of kinases.[14]
Visualizing Mechanisms and Workflows
To better understand the context of this research, the following diagrams illustrate a key signaling pathway targeted by these compounds and the general workflow for their development.
Caption: EGFR signaling pathway and its inhibition by pyrazolo[3,4-d]pyrimidine derivatives.
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
In Vivo Validation of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one Activity: A Comparative Guide for Preclinical Oncology
This guide provides a comprehensive framework for the in vivo validation of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one, a novel investigational compound belonging to the pyrazolo[3,4-d]pyrimidine class. This class of molecules has garnered significant interest in oncology for its potent inhibition of key protein kinases involved in tumor progression and survival.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison with established anti-cancer agents and the experimental rationale for protocol design.
The pyrazolo[3,4-d]pyrimidine scaffold is a bioisostere of the adenine ring of ATP, enabling competitive inhibition at the ATP-binding sites of various kinases.[1] Derivatives of this core structure have shown significant activity against several oncogenic kinases, including Src, Epidermal Growth Factor Receptor (EGFR), and the mitochondrial chaperone TRAP1/Hsp90.[2][3][4][5] Deregulated activity of these kinases is a hallmark of many cancers, driving processes like cell proliferation, survival, angiogenesis, and metastasis.[2] This guide will focus on a comparative in vivo study in a prostate cancer xenograft model, a setting where kinases such as Src and chaperone proteins like TRAP1 are known to be highly active.[4][6]
Comparative Framework: Benchmarking Against Standard-of-Care
To ascertain the therapeutic potential of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one (referred to as Compound X for brevity), its efficacy will be benchmarked against two widely used chemotherapeutic agents:
-
Paclitaxel: A mitotic inhibitor that stabilizes microtubules, leading to cell cycle arrest and apoptosis. It is a standard-of-care for various solid tumors, including prostate cancer.[7]
-
Erlotinib: A tyrosine kinase inhibitor that targets the Epidermal Growth Factor Receptor (EGFR). While not a first-line treatment for all prostate cancers, its mechanism as a kinase inhibitor provides a relevant comparison for Compound X.[8][9]
The primary model for this validation will be a human prostate cancer (PC3) xenograft in immunodeficient mice. The PC3 cell line is a well-established model for androgen-independent prostate cancer and has been used in numerous preclinical studies to evaluate novel anti-cancer agents.[7][10]
Mechanism of Action & Signaling Pathways
The putative mechanism of action for Compound X, based on its structural class, is the inhibition of key oncogenic kinases. The diagram below illustrates the potential signaling pathways targeted by Compound X and the comparative agents.
Caption: Targeted signaling pathways of Compound X and comparators.
Experimental Design and Protocols
The following section details the step-by-step methodology for the in vivo validation of Compound X.
Experimental Workflow
Caption: Workflow for the in vivo validation study.
Detailed Protocols
1. Animal Husbandry and Cell Lines
-
Animal Model: Male athymic nude mice (nu/nu), 6-8 weeks old.
-
Cell Line: PC3 human prostate adenocarcinoma cells.
-
Housing: Animals are housed in a pathogen-free environment with a 12-hour light/dark cycle and access to sterile food and water ad libitum.
2. Tumor Implantation
-
PC3 cells are cultured in appropriate media until they reach 80-90% confluency.
-
Cells are harvested, washed, and resuspended in a sterile phosphate-buffered saline (PBS) and Matrigel mixture (1:1 ratio).
-
Each mouse is subcutaneously injected with 5 x 10^6 PC3 cells in a volume of 100 µL into the right flank.
3. Tumor Growth Monitoring and Randomization
-
Tumor growth is monitored three times a week using a digital caliper. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, mice are randomized into four treatment groups (n=8-10 mice per group).
4. Treatment Groups and Dosing Regimen
-
Group 1 (Vehicle Control): Administered with the vehicle used to dissolve the test compounds (e.g., 0.5% carboxymethylcellulose).
-
Group 2 (Compound X): Dosing to be determined by prior maximum tolerated dose (MTD) studies. A hypothetical dose of 50 mg/kg, administered orally (p.o.) once daily, is proposed based on similar compounds.[11]
-
Group 3 (Paclitaxel): 10 mg/kg, administered intravenously (i.v.) once a week.[7][10]
-
Group 4 (Erlotinib): 50 mg/kg, administered orally (p.o.) once daily.[12]
-
The treatment duration is typically 21-28 days.
5. Endpoint Analysis
-
Primary Endpoint: Tumor growth inhibition.
-
Secondary Endpoints: Body weight changes (as a measure of toxicity), overall survival, and analysis of excised tumors for weight, histology (H&E staining), and biomarker modulation (e.g., phosphorylated Src, EGFR via immunohistochemistry or Western blot).
Comparative Performance Data
The following tables present hypothetical yet representative data based on published studies with similar pyrazolo[3,4-d]pyrimidine derivatives and standard-of-care agents in xenograft models.[4][7][10][12][13]
Table 1: Tumor Growth Inhibition
| Treatment Group | Dose & Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 ± 150 | - |
| Compound X | 50 mg/kg, p.o., daily | 500 ± 90 | 60 |
| Paclitaxel | 10 mg/kg, i.v., weekly | 625 ± 110 | 50 |
| Erlotinib | 50 mg/kg, p.o., daily | 812 ± 130 | 35 |
Data are presented as mean ± standard error of the mean (SEM). Tumor Growth Inhibition (%) is calculated as [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Table 2: Toxicity and Safety Profile
| Treatment Group | Mean Body Weight Change (%) | Notable Clinical Signs |
| Vehicle Control | +5.2 ± 1.5 | None |
| Compound X | -2.1 ± 0.8 | None |
| Paclitaxel | -8.5 ± 2.1 | Mild lethargy post-injection |
| Erlotinib | -4.3 ± 1.2 | Occasional skin rash |
Body weight change is calculated as the percentage change from Day 0 to Day 21.
Discussion and Interpretation
The hypothetical data suggest that Compound X exhibits superior tumor growth inhibition compared to both Paclitaxel and Erlotinib in this PC3 xenograft model. Furthermore, Compound X appears to have a more favorable safety profile, with minimal impact on body weight compared to the standard-of-care agents.
The rationale for this enhanced efficacy lies in the multi-targeted nature of the pyrazolo[3,4-d]pyrimidine scaffold. While Erlotinib targets a single kinase (EGFR) and Paclitaxel has a non-kinase-mediated mechanism, Compound X is hypothesized to inhibit a broader spectrum of oncogenic drivers, including Src and TRAP1, which are highly relevant in prostate cancer progression.[2][4] This multi-targeting approach can lead to a more comprehensive shutdown of tumor survival and proliferation pathways, potentially overcoming resistance mechanisms associated with single-agent therapies.
The in vivo validation protocol described herein provides a robust system for evaluating the preclinical efficacy and safety of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one. The inclusion of both a classical cytotoxic agent and a targeted kinase inhibitor as comparators allows for a nuanced understanding of the investigational compound's therapeutic potential. Successful validation in this model would provide a strong rationale for further preclinical development and eventual translation to clinical trials.
References
- Rossi, A., Schenone, S., Angelucci, A., Cozzi, M., Caracciolo, V., Pentimalli, F., Puca, A., Pucci, B., La Montagna, R., Bologna, M., Botta, M., & Giordano, A. (2011). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. The FASEB Journal, 25(10), 3565-3576.
- Kil, S. J., Cichon, M. A., Shuda, M., & Samavati, L. (2015). Erlotinib Pretreatment Improves Photodynamic Therapy of Non-Small Cell Lung Carcinoma Xenografts via Multiple Mechanisms. Cancer Research, 75(15), 3118-3126.
- Jadhav, S. A., & Singh, S. K. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. ACS Omega, 7(25), 21003-21028.
- Cichon, M. A., & Samavati, L. (2015). Erlotinib Pretreatment Improves Photodynamic Therapy of Non–Small Cell Lung Carcinoma Xenografts via Multiple Mechanisms. Cancer Research, 75(15), 3118-3126.
- Kim, D., Kim, S. Y., Lee, J. Y., Lee, J. H., Kang, S. S., & Kang, B. H. (2020). Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models. Bioorganic Chemistry, 101, 103901.
- Donnini, S., Monti, M., Castagnini, C., Solito, R., Botta, M., Schenone, S., Giachetti, A., & Ziche, M. (2007). Pyrazolo-pyrimidine-derived c-Src inhibitor reduces angiogenesis and survival of squamous carcinoma cells by suppressing vascular endothelial growth factor production and signaling. International Journal of Cancer, 120(9), 1961-1969.
- Kim, D., Kim, S. Y., Lee, J. Y., Lee, J. H., Kang, S. S., & Kang, B. H. (2020). Development of Pyrazolo[3,4-d]pyrimidine-6-amine-Based TRAP1 Inhibitors That Demonstrate In Vivo Anticancer Activity in Mouse Xenograft Models. Bioorganic Chemistry, 101, 103901.
- Schenone, S., Bruno, O., Bondavalli, F., Ranise, A., Mosti, L., Menozzi, G., Fossa, P., Manetti, F., Morbidelli, L., Trincavelli, L., Martini, C., & Lucacchini, A. (2008). SYNTHESIS AND BIOLOGICAL EVALUATION OF NEW 4-AMINO-PYRAZOLO[3,4-d]PYRIMIDINES AS POTENTIAL SRC KINASE INHIBITORS. IRIS UniGe.
- Chiosis, G., & Neckers, L. (2012). The Mitochondrial Chaperone TRAP1 as a Candidate Target of Oncotherapy. Genes & Cancer, 3(5-6), 406-413.
- Zhang, H., Iliopoulos, D., & Struhl, K. (2013). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 56(22), 9067-9077.
- Sanna, V., Singh, C. K., Jashari, R., Chhabra, G., & Ahmad, N. (2011). Efficacy of transferrin-conjugated paclitaxel-loaded nanoparticles in a murine model of prostate cancer. Journal of Drug Targeting, 19(10), 926-934.
- Sos, M. L., Dietlein, F., Peifer, M., Schöttle, J., Balke-Want, H., Müller, C., Kalla, C., Heuckmann, J. M., Lu, X., Weiss, J., Volckmar, A. L., Wodtke, C., Koker, M., Schöttle, J., Balke-Want, H., Müller, C., Kalla, C., Heuckmann, J. M., Lu, X., Weiss, J., Volckmar, A. L., Wodtke, C., Koker, M., & Thomas, R. K. (2012). Intermittent high-dose treatment with erlotinib enhances therapeutic efficacy in EGFR-mutant lung cancer. Clinical Cancer Research, 18(22), 6217-6228.
- Schenone, S., Radi, M., Musumeci, F., Brullo, C., Botta, M., & Centro Interdipartimentale di Ricerca, S. (2011). Identification of a novel pyrazolo[3,4-d]pyrimidine able to inhibit cell proliferation of a human osteogenic sarcoma in vitro and in a xenograft model in mice. Journal of Medicinal Chemistry, 54(6), 1954-1959.
- Contadini, C., et al. (2023). New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. BioWorld Science.
- Kumar, A., Kumar, A., Kumar, S., & Singh, J. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. Molecules, 28(3), 1326.
- The Wistar Institute. (n.d.). Mitochondrial Targeted TRAP1 Inhibitors: Novel Antitumor Agents. The Wistar Institute.
- Kang, B. H., & Chiosis, G. (2021). Mitoquinone Inactivates Mitochondrial Chaperone TRAP1 by Blocking the Client Binding Site. Journal of the American Chemical Society, 143(47), 19684-19696.
- Liu, C., Yang, C., Wang, T., Zhou, Y., Liu, J., & Chen, S. (2020). Quercetin Enhanced Paclitaxel Therapeutic Effects Towards PC-3 Prostate Cancer Through ER Stress Induction and ROS Production. Cancer Management and Research, 12, 435-445.
- Haji, A. A., Aisa, H. A., & Xin, X. (2022). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. Biomedicine & Pharmacotherapy, 156, 113948.
- Kang, B. H., & Chiosis, G. (2021). Mitoquinone Inactivates Mitochondrial Chaperone TRAP1 by Blocking the Client Binding Site. Journal of the American Chemical Society, 143(47), 19684-19696.
- Taliani, S., et al. (2011). New TRAP1 and Hsp90 chaperone inhibitors with cationic components: preliminary studies on mitochondrial targeting. IRIS.
- Kim, J. H., et al. (2017). In-vivo effects of oral paclitaxel in the xenograft model.
- He, L., et al. (2019). Erlotinib inhibits proliferation of human NSCLC A549 and H1299 cells.
- Ali, M. A., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Scientific Reports, 14(1), 1-22.
- El-Sheekh, M. M., et al. (2023).
- Lin, T. Y., et al. (2015). Combining Paclitaxel with ABT-263 Has a Synergistic Effect on Paclitaxel Resistant Prostate Cancer Cells. PLoS ONE, 10(3), e0120939.
- Li, Y., et al. (2016). Low-dose paclitaxel enhances the anti-tumor efficacy of GM-CSF surface-modified whole-tumor-cell vaccine in mouse model of prostate cancer. Cancer Immunology, Immunotherapy, 65(7), 815-824.
- Wang, Y., et al. (2015). Erlotinib enhances the CIK cell-killing sensitivity of lung adenocarcinoma A549 cells. Genetics and Molecular Research, 14(2), 3082-3089.
- Schenone, S., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Pharmaceuticals, 16(7), 958.
- El-Gamal, M. I., et al. (2022). Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFR. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2283-2303.
- Lead Sciences. (n.d.). 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine. Lead Sciences.
- El-Gamal, M. I., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2283-2303.
- El-Sayed, M. A. F., et al. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 26(11), 3230.
- Borhani, D. W., et al. (2004). Pyrazolo[3,4-d]pyrimidines Containing an Extended 3-Substituent as Potent Inhibitors of Lck — A Selectivity Insight. Bioorganic & Medicinal Chemistry Letters, 14(9), 2263-2266.
- Wodicka, L. M., et al. (2023). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. European Journal of Medicinal Chemistry, 258, 115598.
- Thompson, M. J., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(8), 886-898.
- Ojo, K. K., et al. (2020). Optimizing Pyrazolopyrimidine Inhibitors of Calcium Dependent Protein Kinase 1 for Treatment of Acute and Chronic Toxoplasmosis. Journal of Medicinal Chemistry, 63(11), 5752-5770.
- El-Naggar, M., et al. (2022). New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics. Bioorganic Chemistry, 129, 106173.
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Mitochondrial Chaperone TRAP1 as a Candidate Target of Oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wistar.org [wistar.org]
- 7. Efficacy of transferrin-conjugated paclitaxel-loaded nanoparticles in a murine model of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Erlotinib Pretreatment Improves Photodynamic Therapy of Non-Small Cell Lung Carcinoma Xenografts via Multiple Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quercetin Enhanced Paclitaxel Therapeutic Effects Towards PC-3 Prostate Cancer Through ER Stress Induction and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intermittent high-dose treatment with erlotinib enhances therapeutic efficacy in EGFR-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 6-(Methylthio) Substituted Pyrazolopyrimidines in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazolopyrimidine Scaffold as a Privileged Structure in Kinase Inhibition
The pyrazolopyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, particularly in the realm of protein kinase inhibitors. Its bicyclic heterocyclic structure serves as a bioisostere of adenine, the purine base in ATP, enabling it to effectively compete for the ATP-binding site of a wide range of kinases.[1][2] This fundamental interaction has led to the development of numerous pyrazolopyrimidine-based drugs and clinical candidates targeting various kinases involved in cancer and other diseases.[3][4] The versatility of the pyrazolopyrimidine scaffold allows for substitutions at multiple positions, each influencing the compound's affinity, selectivity, and pharmacokinetic properties. Among these, the 6-position has emerged as a critical determinant of biological activity.
The Strategic Importance of the 6-Position Substituent
The 6-position of the pyrazolopyrimidine ring projects into a region of the kinase ATP-binding site that can be exploited to enhance potency and selectivity. The nature of the substituent at this position can influence van der Waals interactions, hydrogen bonding, and the overall orientation of the inhibitor within the binding pocket. Modifications at this position have been shown to be pivotal in fine-tuning the activity of pyrazolopyrimidine derivatives against various kinase targets. For instance, in the context of cyclin-dependent kinase 2 (CDK2) inhibitors, the introduction of a thiophenethyl group at C6 resulted in better inhibitory activity compared to a thiopentane group.[5]
Structure-Activity Relationship of 6-(Methylthio) Pyrazolopyrimidines
The introduction of a methylthio (-SMe) group at the 6-position of the pyrazolopyrimidine scaffold has been a strategy employed in the design of potent kinase inhibitors. This small, lipophilic group can occupy hydrophobic pockets within the ATP-binding site, contributing to the overall binding affinity. The subsequent sections will delve into a comparative analysis of 6-(methylthio) pyrazolopyrimidines, examining how modifications at other positions of the scaffold impact their inhibitory activity against key kinase targets.
Targeting the Epidermal Growth Factor Receptor (EGFR)
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and is a well-validated target in oncology.[6] Several pyrazolopyrimidine derivatives have been developed as EGFR inhibitors.
A notable example of a 6-(methylthio) substituted pyrazolopyrimidine is N-(4-(4-chlorophenyl)-6-(methylthio)-7H-pyrazolo[3,4-d]pyrimidin-3-yl)benzamide.[6] The synthesis of this compound involves the alkylation of the corresponding 6-thioxo derivative with methyl iodide.[6] While a direct comparison with other 6-substituted analogs in the same study is not provided, the research highlights the potential of the 6-(methylthio) group in the context of EGFR inhibition. The study that synthesized this compound went on to create further derivatives by modifying other parts of the molecule, indicating the 6-(methylthio) pyrazolopyrimidine as a viable scaffold for developing EGFR inhibitors.
To illustrate the broader context of substitutions at the 6-position, the following table summarizes the activity of various 4-anilino-6-substituted pyrimidines against EGFR. While not pyrazolopyrimidines, these closely related structures provide valuable insights into the influence of the 6-substituent on EGFR inhibition.
| Compound ID | 6-Substituent | 4-Anilino Substituent | EGFR IC50 (µM) | Reference |
| 1 | Phenylamino | 3-chloro-4-fluoroaniline | >10 | N/A |
| 2 | Phenyl | 3-chloro-4-fluoroaniline | >10 | N/A |
| 3 | Phenylamino | 3-ethynylaniline | 0.03 | N/A |
This table is a representative example based on general findings in the field and is for illustrative purposes.
The data suggests that a phenylamino group at the 6-position can be favorable for EGFR inhibition, especially when combined with appropriate substitutions on the 4-anilino moiety. The methylthio group, being a small hydrophobic group, likely occupies a different pocket compared to the bulkier phenylamino group, and its effectiveness would be highly dependent on the specific interactions within the EGFR ATP-binding site.
Targeting Bruton's Tyrosine Kinase (BTK)
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that is a key component of the B-cell receptor signaling pathway and a validated target for the treatment of B-cell malignancies. Several patents disclose pyrazolopyrimidine derivatives as BTK inhibitors, with some examples featuring the 6-methylthio group. These patents aim to develop BTK inhibitors with high selectivity over other kinases like EGFR and ITK.[4]
Experimental Protocols
General Synthesis of 6-(Methylthio) Substituted Pyrazolo[3,4-d]pyrimidines
The synthesis of 6-(methylthio) pyrazolo[3,4-d]pyrimidines typically starts from a corresponding 6-thioxo-6,7-dihydro-5H-pyrazolo[3,4-d]pyrimidine derivative. The subsequent S-methylation is a key step.
Step 1: Synthesis of the 6-Thioxo Precursor
A common route involves the cyclization of a substituted 4-amino-5-cyanopyrazole with thiourea in the presence of a base like sodium ethoxide.[6]
Step 2: S-Methylation
The 6-thioxo pyrazolopyrimidine is then alkylated using methyl iodide in a suitable solvent like N,N-dimethylformamide (DMF) with a base such as potassium hydroxide.[6]
Example Protocol for the Synthesis of N-(4-(4-Chlorophenyl)-6-(methylthio)-7H-pyrazolo[3,4-d]pyrimidin-3-yl)benzamide [6]
-
A solution of N-(4-(4-chlorophenyl)-6-thioxo-6,7-dihydro-5H-pyrazolo[3,4-d]pyrimidin-3-yl)benzamide (5 mmol) in dry DMF (10 mL) is prepared.
-
Potassium hydroxide (10 mmol) is added to the solution.
-
Methyl iodide (5 mmol) is added dropwise to the stirred solution.
-
The reaction mixture is stirred at 60 °C for 2.5 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up to isolate the desired 6-(methylthio) product.
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the synthesized compounds against a specific kinase (e.g., EGFR, BTK) is typically determined using an in vitro kinase assay.
-
The kinase enzyme, substrate, and ATP are prepared in a suitable assay buffer.
-
The synthesized compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted.
-
The kinase reaction is initiated by adding ATP to a mixture of the kinase, substrate, and the test compound at various concentrations.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay or a fluorescence-based assay.
-
The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curves.
Visualizing the Landscape
EGFR Signaling Pathway
The following diagram illustrates a simplified representation of the EGFR signaling pathway, a common target for pyrazolopyrimidine-based inhibitors.
Caption: Simplified EGFR signaling pathway and the point of intervention for kinase inhibitors.
General Experimental Workflow
The following diagram outlines a typical workflow for the synthesis and evaluation of novel 6-(methylthio) pyrazolopyrimidine inhibitors.
Caption: General workflow for synthesis and evaluation of 6-(methylthio) pyrazolopyrimidines.
Conclusion
The 6-(methylthio) substituted pyrazolopyrimidine scaffold represents a viable and promising framework for the development of potent kinase inhibitors. While a comprehensive, publicly available SAR study focusing solely on the variation of the 6-thioalkyl group is limited, the existing literature and patent landscape demonstrate its successful incorporation into inhibitors of key oncological targets such as EGFR and BTK. The synthetic accessibility of these compounds, primarily through S-alkylation of a 6-thioxo precursor, allows for further exploration and optimization.
Future work in this area should focus on a systematic investigation of the 6-position, comparing the methylthio group with a range of other substituents of varying size, electronics, and lipophilicity. Such studies, coupled with computational modeling, will provide a more detailed understanding of the specific interactions of the 6-substituent within the kinase ATP-binding site and pave the way for the design of next-generation pyrazolopyrimidine-based therapeutics with enhanced potency and selectivity.
References
- EP3298015B1 - Pyrazolopyrimidine derivatives - Google Patents. [URL: https://patents.google.
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10789123/]
- US5250534A - Pyrazolopyrimidinone antianginal agents - Google Patents. [URL: https://patents.google.
- Substituted pyrazolo[3,4-D]pyrimidines as kinase antagonists - Patent US-7585868-B2. [URL: https://pubchem.ncbi.nlm.nih.
- Substituted pyrazolo[1,5-a]pyridine compounds as RET kinase inhibitors - Patent US-10137124-B2 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.
- WO2020132269A1 - Substituted pyrazolopyrimidines and substituted purines and their use as ubiquitin-specific-processing protease 1 (usp1) inhibitors - Google Patents. [URL: https://patents.google.
- Synthesis of 6-(Alkylthio)-2-aryl-2H-pyrazolo[3,4-d]pyrimidines - ResearchGate. [URL: https://www.researchgate.net/publication/376249258_Synthesis_of_6-Alkylthio-2-aryl-2H-pyrazolo34-dpyrimidines]
- WO2005077954A3 - Pyrazolopyrimidine-derivatives as cyclin dependent kinase inhibitors - Google Patents. [URL: https://patents.google.
- A brief structure–activity relationship (SAR) study of the active pyrazolopyrimidines. - ResearchGate. [URL: https://www.researchgate.net/figure/A-brief-structure-activity-relationship-SAR-study-of-the-active-pyrazolopyrimidines_fig3_354506992]
- Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4885109/]
- Synthesis of 6-(Alkylthio)-2-aryl-2H-pyrazolo[3,4-d]pyrimidines | Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Synthesis-of-6-(Alkylthio)-2-aryl-2H-pyrazolo%5B3%2C4-d%5D-Ofitserova-Shklyarenko/1c8c5040f7d56e9c1356e96b349071018e69e0b8]
- WO2017046604A1 - Pyrazolopyrimidine derivatives as btk inhibitors for the treatment of cancer - Google Patents. [URL: https://patents.google.
- Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3907801/]
- Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase | Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.6b00065]
- Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry. [URL: https://www.sciencedirect.com/science/article/pii/S187853522030172X]
-
Synthesis and properties of 3-(ethylthio)-9-methyl-6-(alkylthio)pyrazolo[1,5-d][3][6]triazolo[3,4-f][3][6]triazines | Current issues in pharmacy and medicine: science and practice. [URL: https://pharmacymedicine.com.ua/index.php/journal/article/view/1004]
- (12) United States Patent - Googleapis.com. [URL: https://patentimages.storage.googleapis.com/39/a5/d2/555a133d59666f/US20130165440A1.pdf]
- Synthesis and Structure-Activity Relationships of 5,6,7-substituted Pyrazolopyrimidines: Discovery of a novel TSPO PET Ligand for Cancer Imaging - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4442777/]
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - MDPI. [URL: https://www.mdpi.com/1420-3049/25/24/5978]
- EP2882740A1 - Pyrazolopyrimidine derivatives as kinase inhibitors - Google Patents. [URL: https://patents.google.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/md/d0md00227e]
Sources
- 1. researchgate.net [researchgate.net]
- 2. EP3298015B1 - Pyrazolopyrimidine derivatives - Google Patents [patents.google.com]
- 3. WO2017046604A1 - Pyrazolopyrimidine derivatives as btk inhibitors for the treatment of cancer - Google Patents [patents.google.com]
- 4. Targeting tumor cells with pyrazolo[3,4-<i>d</i>]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry [arabjchem.org]
- 5. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substituted pyrazolo[3,4-D]pyrimidines as kinase antagonists - Patent US-7585868-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pyrazolopyrimidine Analogs in Cell Proliferation Assays: A Technical Guide
In the landscape of targeted cancer therapy, pyrazolopyrimidine analogs have emerged as a cornerstone scaffold for developing potent and selective kinase inhibitors.[1] These small molecules have demonstrated remarkable efficacy in halting the uncontrolled proliferation that characterizes cancer by targeting key nodes in oncogenic signaling pathways. This guide provides an in-depth, head-to-head comparison of three distinct pyrazolopyrimidine-based inhibitors—Sotorasib, GDC-0879, and Ribociclib—in the context of cell proliferation. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for the assays used to generate these insights, offering a comprehensive resource for researchers, scientists, and drug development professionals.
The Rationale Behind Kinase Inhibition: Targeting the Engines of Cell Proliferation
Cancer is fundamentally a disease of unregulated cell division.[2] Key to this process are protein kinases, enzymes that act as molecular switches, controlling a vast array of cellular processes, including proliferation, survival, and differentiation.[3] Mutations in the genes encoding these kinases can lead to their constitutive activation, resulting in a persistent "on" signal that drives relentless cell growth. The pyrazolopyrimidine scaffold has proven to be a versatile framework for designing inhibitors that can selectively bind to the ATP-binding pocket of these kinases, effectively turning off the oncogenic signal.[1]
This guide focuses on three such inhibitors, each targeting a distinct and critical kinase in prevalent cancer types:
-
Sotorasib (AMG 510): A first-in-class inhibitor of KRAS G12C, a mutant form of the KRAS protein long considered "undruggable."[4][5]
-
GDC-0879: A potent and selective inhibitor of the BRAF kinase, particularly the V600E mutant, a common driver in melanoma and other cancers.[6][7]
-
Ribociclib (LEE011): A selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), master regulators of the cell cycle.[8]
Comparative Efficacy in Cell Proliferation: A Data-Driven Analysis
The ultimate measure of an anti-cancer agent's preclinical efficacy is its ability to inhibit the proliferation of cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values for Sotorasib, GDC-0879, and Ribociclib in various cancer cell lines, showcasing their potency and selectivity.
| Compound | Target | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Sotorasib | KRAS G12C | MIA PaCa-2 | Pancreatic | 0.005 | [8] |
| NCI-H358 | Lung | 0.006 | [6] | ||
| NCI-H23 | Lung | 0.6904 | [6] | ||
| A549 (KRAS wild-type) | Lung | 36.5 | [8] | ||
| GDC-0879 | BRAF V600E | A375 | Melanoma | 0.059 (pMEK) | [6] |
| Colo205 | Colorectal | 0.029 (pMEK) | [6] | ||
| Malme3M | Melanoma | 0.75 | [7] | ||
| Ribociclib | CDK4/6 | MDA-MB-453 (AR+) | Breast | 49.0 | [9] |
| MDA-MB-468 (AR-) | Breast | 72.0 | [9] | ||
| MDA-MB-231 | Breast | 71.0 | [9] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used. A direct comparison across different studies should be made with caution.
Unraveling the Mechanisms: A Look at the Signaling Pathways
To understand the basis of their anti-proliferative effects, it is crucial to examine the signaling pathways targeted by each inhibitor.
Sotorasib and the KRAS-MAPK Pathway
The KRAS protein is a small GTPase that acts as a molecular switch in the MAPK/ERK signaling cascade.[10][11] In its active, GTP-bound state, KRAS recruits and activates RAF kinases, initiating a phosphorylation cascade that ultimately leads to the activation of ERK.[11] Activated ERK then translocates to the nucleus to regulate the expression of genes involved in cell proliferation and survival. The G12C mutation traps KRAS in a constitutively active state.[12] Sotorasib covalently binds to the cysteine residue of the G12C mutant, locking KRAS in its inactive, GDP-bound form and thereby shutting down this oncogenic signaling.[13]
Caption: Sotorasib inhibits the KRAS G12C signaling pathway.
GDC-0879 and the BRAF-MEK-ERK Pathway
BRAF is a serine/threonine kinase that is a key component of the MAPK/ERK pathway, acting downstream of RAS.[14][15] The V600E mutation results in a constitutively active BRAF monomer, leading to hyperactivation of the downstream signaling cascade and uncontrolled cell proliferation.[15] GDC-0879 is a potent inhibitor of the BRAF V600E mutant, blocking its kinase activity and thereby preventing the phosphorylation of MEK and subsequent activation of ERK.[6][16]
Caption: GDC-0879 targets the constitutively active BRAF V600E mutant.
Ribociclib and the CDK4/6-Rb Pathway
The cell cycle is tightly regulated by a family of cyclin-dependent kinases (CDKs).[17] In the G1 phase, the formation of the Cyclin D-CDK4/6 complex is a critical step for progression into the S phase, where DNA replication occurs. This complex phosphorylates the retinoblastoma (Rb) protein, causing it to release the E2F transcription factor. E2F then activates the transcription of genes necessary for S phase entry.[18] Ribociclib selectively inhibits CDK4 and CDK6, preventing the phosphorylation of Rb and thereby inducing a G1 cell cycle arrest.[8]
Caption: Ribociclib induces G1 cell cycle arrest by inhibiting CDK4/6.
Experimental Workflow for Comparative Analysis
A robust and standardized experimental workflow is essential for generating reliable and comparable data on the anti-proliferative effects of different compounds. The following diagram outlines a typical workflow for a head-to-head comparison of pyrazolopyrimidine analogs.
Caption: A generalized workflow for comparing kinase inhibitors.
Detailed Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are provided below for commonly used cell proliferation assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[19][20] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[21]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the pyrazolopyrimidine analogs for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[19]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization of the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[20]
Crystal Violet Staining Assay
The crystal violet assay is a simple and effective method for quantifying the relative cell density by staining the DNA and proteins of adherent cells.[9]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Fixation: Gently wash the cells with PBS and then fix them with 100% methanol for 10-15 minutes at room temperature.
-
Staining: Remove the methanol and add 0.5% crystal violet solution to each well, ensuring the cell monolayer is completely covered. Incubate for 20-30 minutes at room temperature.
-
Washing: Gently wash the plate with tap water to remove excess stain and allow it to air dry.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., 10% acetic acid or methanol) to each well and shake for 15-30 minutes.[9]
-
Absorbance Measurement: Measure the absorbance at 590 nm using a microplate reader.[9]
CyQUANT® Direct Cell Proliferation Assay
The CyQUANT® Direct assay utilizes a cell-permeant DNA-binding dye that fluoresces when bound to DNA, providing a direct measure of cell number. A background suppression reagent is included to block fluorescence from dead cells and the extracellular environment.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Reagent Preparation: Prepare the 2X CyQUANT® Direct detection reagent according to the manufacturer's instructions.
-
Reagent Addition: Add a volume of the 2X detection reagent equal to the volume of cell culture medium in each well.
-
Incubation: Incubate the plate for 60 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Read the fluorescence using a microplate reader with excitation at ~508 nm and emission at ~527 nm.
Conclusion
The pyrazolopyrimidine scaffold has yielded a diverse array of potent and selective kinase inhibitors that have transformed the treatment of various cancers. Sotorasib, GDC-0879, and Ribociclib each exemplify the power of targeting specific nodes in the oncogenic signaling network. By understanding their distinct mechanisms of action and employing robust and reproducible cell proliferation assays, researchers can effectively evaluate and compare the efficacy of these and future generations of kinase inhibitors. This guide provides a foundational framework for such investigations, empowering scientists to make informed decisions in the pursuit of novel and more effective cancer therapies.
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
- O'Leary, B., Finn, R. S., & Turner, N. C. (2016). The Emperor's New Clothes: A Critical Appraisal of Ribociclib (LEE011). Molecular Cancer Therapeutics, 15(12), 2905–2910.
- Uprety, D., & Adjei, A. A. (2020). KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy. Cancers, 12(12), 3567.
- Lito, P., Rosen, N., & Solit, D. B. (2013). Tumor adaptation and resistance to RAF inhibitors.
- Canon, J., Rex, K., Saiki, A. Y., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity.
-
Patsnap Synapse. (2024). What is the mechanism of Sotorasib? Retrieved from [Link]
- Finn, R. S., Dering, J., Conklin, D., et al. (2015). PD 0332991, a selective cyclin D kinase 4/6 inhibitor, preferentially inhibits proliferation of luminal estrogen receptor-positive human breast cancer cell lines in vitro. Breast Cancer Research, 17(1), 1-13.
-
TPP. (2025). Crystal violet staining for identification of cell growth issues. Retrieved from [Link]
-
ResearchGate. (n.d.). The Cyclin D/cyclin-dependent kinase (CDK) 4/6 pathway and cell cycle. Retrieved from [Link]
- Pylayeva-Gupta, Y., Grabocka, E., & Bar-Sagi, D. (2011). RAS oncogenes: weaving a tumorigenic web.
- Misale, S., Yaeger, R., Hobor, S., et al. (2012). Emergence of KRAS mutations and acquired resistance to anti-EGFR therapy in colorectal cancer.
- Cantwell-Dorris, E. R., O'Leary, J. J., & Sheils, O. M. (2011). BRAFV600E: implications for carcinogenesis and molecular therapy. Molecular Cancer Therapeutics, 10(9), 1645–1657.
- Weinberg, R. A. (1995). The retinoblastoma protein and cell cycle control. Cell, 81(3), 323–330.
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
- Skoulidis, F., Li, B. T., Dy, G. K., et al. (2021). Sotorasib for Lung Cancers with KRAS p.G12C Mutation. New England Journal of Medicine, 384(25), 2371–2381.
- Chapman, P. B., Hauschild, A., Robert, C., et al. (2011). Improved survival with vemurafenib in melanoma with BRAF V600E mutation. New England Journal of Medicine, 364(26), 2507–2516.
- Sieber, J., et al. (2018).
- Markham, A. (2021). Sotorasib: First Approval. Drugs, 81(12), 1435–1441.
- Heo, Y. A. (2022). Sotorasib: A Review in KRAS G12C Mutation-Positive Non-small Cell Lung Cancer. Drugs & Therapy Perspectives, 38(10), 441-447.
- Hoeflich, K. P., Herter, S., Tien, J., et al. (2009). Antitumor efficacy of the novel RAF inhibitor GDC-0879 is predicted by BRAFV600E mutational status and sustained extracellular signal-regulated kinase/mitogen-activated protein kinase pathway suppression. Cancer Research, 69(7), 3042–3051.
- Tandon, M., Johnson, J., Li, Z., Xu, S., Wipf, P., & Wang, Q. J. (2013). New pyrazolopyrimidine inhibitors of protein kinase D as potent anticancer agents for prostate cancer cells. PloS one, 8(9), e75601.
- Baines, A. T., Xu, D., & Der, C. J. (2011). Inhibition of Ras for cancer treatment: the search continues. Future Medicinal Chemistry, 3(14), 1787–1808.
- Malumbres, M., & Barbacid, M. (2009). Cell cycle, CDKs and cancer: a changing paradigm.
-
MD Anderson Cancer Center. (2021). Targeting the KRAS mutation for more effective cancer treatment. Retrieved from [Link]
- Teh, Y. H., & Purushothaman, V. (2020). Role Played by Signalling Pathways in Overcoming BRAF Inhibitor Resistance in Melanoma. International Journal of Molecular Sciences, 21(15), 5439.
- Tandon, M., Johnson, J., Li, Z., Xu, S., Wipf, P., & Wang, Q. J. (2013). New Pyrazolopyrimidine Inhibitors of Protein Kinase D as Potent Anticancer Agents for Prostate Cancer Cells. PLoS ONE, 8(9), e75601.
- Kandeel, M., et al. (2019).
- Luan, B., et al. (2021). A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma. Cancers, 13(16), 4065.
-
OncologyTube. (2025). Breast Cancer Treatment: How CDK4/6 Inhibitors Work (monarchE & NATALEE Trials). Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of action of CDK4/6 inhibitors palbociclib, ribociclib, and abemaciclib in cell cycle regulation and tumorigenesis. Retrieved from [Link]
- Asghar, U., Witkiewicz, A. K., Turner, N. C., & Knudsen, E. S. (2015). The history and future of targeting cyclin-dependent kinases in cancer therapy. Nature Reviews Drug Discovery, 14(2), 130–146.
- Abdel-Maksoud, M. S., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(19), 6563.
- Hanahan, D., & Weinberg, R. A. (2011).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Circulating tumor DNA dynamic variation predicts sotorasib efficacy in KRASp.G12C‐mutated advanced non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative Efficacy of Adagrasib and Sotorasib in KRAS G12C-Mutant NSCLC: Insights from Pivotal Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differential sensitivity of melanoma cell lines with BRAFV600E mutation to the specific Raf inhibitor PLX4032 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Comparison of KRAS/BRAF mutations between primary tumors and serum in colorectal cancer: Biological and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, culminating in their proper disposal. Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental pillar of laboratory safety and environmental stewardship. This guide is structured to provide not just procedural instructions, but the scientific rationale underpinning them, ensuring a deep and functional understanding of safe laboratory practices.
Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for the "-3(2H)-one" derivative was not available, data for the closely related parent compound, 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine, provides a strong basis for risk assessment.
The pyrazolo[3,4-d]pyrimidine scaffold is a core component of many biologically active molecules, including kinase inhibitors used in oncology.[1] This biological activity itself necessitates that the compound be handled as potentially toxic. The available SDS for the parent compound classifies it as "Acute Toxicity, Oral, Category 4" with the hazard statement H302: "Harmful if swallowed".[2] It is prudent to assume that 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one presents a similar or greater toxicological profile.
Key Inferred Hazards:
-
Acute Oral Toxicity: Harmful if ingested.
-
Environmental Hazard: The environmental fate of this specific compound is not well-documented. However, nitrogen- and sulfur-containing heterocyclic compounds can have significant ecotoxicity. Therefore, disposal into sewer systems is strictly prohibited to prevent contamination of aquatic ecosystems.[3][4]
-
Reactivity: While generally stable, it should be stored away from strong oxidizing agents and acids.[5]
Data Summary: 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine (Parent Compound)
| Property | Value | Source |
| GHS Pictogram | GHS07 (Exclamation Mark) | [2] |
| Signal Word | Warning | [2] |
| Hazard Code | H302 (Harmful if swallowed) | [2] |
| Hazard Class | Acute Toxicity 4, Oral | [2] |
| Molecular Formula | C₆H₆N₄S | [2][6] |
| Form | Solid | [2] |
| Storage Class | 11 (Combustible Solids) | [2] |
| WGK (Water Hazard Class) | WGK 3 (severely hazardous to water) | [2] |
The Regulatory Framework: Adherence to EPA and OSHA Standards
All chemical waste disposal procedures are governed by stringent federal and local regulations. In the United States, the two primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
EPA and the Resource Conservation and Recovery Act (RCRA): The RCRA provides a "cradle-to-grave" framework for hazardous waste management.[3][7] This means your laboratory is responsible for the waste from the moment it is generated until its final, safe disposal.[7] Laboratories are classified as generators of hazardous waste and must comply with regulations regarding waste classification, accumulation, and record-keeping.[7][8]
-
OSHA Laboratory Standard (29 CFR 1910.1450): This standard mandates the creation of a Chemical Hygiene Plan (CHP) for all laboratories.[9][10] The CHP is a written program that outlines specific procedures and policies to protect workers from chemical hazards, including protocols for waste disposal.[10][11] Your institution's CHP is a critical, legally mandated resource that must be consulted.
Personal Protective Equipment (PPE)
Based on the hazard assessment, the following minimum PPE must be worn when handling 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one in any form, including as a waste product:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.
-
Body Protection: A fully buttoned laboratory coat must be worn.
-
Respiratory Protection: While not typically required for handling small quantities of the solid in a well-ventilated area, a NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols. All work with the solid compound should ideally be performed within a certified chemical fume hood.
Waste Segregation and Collection Protocol
Proper segregation is the most critical step in preventing accidental chemical reactions and ensuring compliant disposal. Incompatible wastes must never be mixed.[4]
Step-by-Step Collection Procedure:
-
Designate a Satellite Accumulation Area (SAA): Your laboratory must have a designated SAA for hazardous waste.[4][12] This area must be at or near the point of generation and under the control of laboratory personnel.[8][12]
-
Select a Compatible Waste Container:
-
Solid Waste: Collect pure/neat 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one and any grossly contaminated items (e.g., weigh boats, contaminated gloves, paper towels) in a dedicated, sealable, and clearly labeled solid waste container. The container must be made of a material, like high-density polyethylene (HDPE), that does not react with the chemical.[4][8]
-
Contaminated Sharps: Needles, scalpels, or other contaminated sharps must be placed in a designated, puncture-proof sharps container.
-
Liquid Waste (Solutions): If the compound is in solution, the entire solution is considered hazardous waste. Collect it in a sealable, compatible liquid waste container (e.g., glass or HDPE bottle). Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.
-
-
Properly Label the Waste Container:
-
From the moment the first drop of waste is added, the container must be labeled with the words "Hazardous Waste."[8]
-
The label must clearly identify all components of the waste mixture by their full chemical names (no abbreviations). For mixtures, list the approximate percentage of each component.[4]
-
Ensure the accumulation start date is clearly written on the label.
-
-
Keep Containers Closed: Waste containers must be securely closed at all times, except when actively adding waste.[4] This is a common and critical compliance point.
Disposal Workflow and Decision Making
The final disposal of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one must be handled by a licensed hazardous waste disposal company. Under no circumstances should this chemical or its solutions be disposed of down the drain or in the regular trash. [3][13]
The following diagram illustrates the decision-making process for handling waste generated from this compound.
Sources
- 1. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. danielshealth.com [danielshealth.com]
- 4. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine - Amerigo Scientific [amerigoscientific.com]
- 7. epa.gov [epa.gov]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. mastercontrol.com [mastercontrol.com]
- 10. osha.gov [osha.gov]
- 11. Understanding the Importance of OSHA Compliance for Lab Safety Materials [impactio.com]
- 12. epa.gov [epa.gov]
- 13. asset.conrad.com [asset.conrad.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
